molecular formula C45H49ClN2O2 B606874 Cyanine7.5 carboxylic acid CAS No. 1686147-68-1

Cyanine7.5 carboxylic acid

Número de catálogo: B606874
Número CAS: 1686147-68-1
Peso molecular: 685.35
Clave InChI: NENPZWGBKUDTPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Free unactivated Cyanine7.5 NIR dye carboxylic acid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPZWGBKUDTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Cyanine7.5 carboxylic acid?

Author: BenchChem Technical Support Team. Date: March 2026

Cyanine7.5 Carboxylic Acid: A Technical Whitepaper on Near-Infrared Fluorophore Mechanics and Bioconjugation

Executive Summary

Cyanine7.5 (Cy7.5) carboxylic acid is a high-performance, near-infrared (NIR) fluorescent dye engineered for advanced in vivo imaging, multiplexed flow cytometry, and targeted bioconjugation[1],[]. Operating optimally within the NIR Window I (700–900 nm), Cy7.5 circumvents the fundamental limitations of visible-light fluorophores by minimizing tissue autofluorescence and maximizing photon penetration depth[],[3]. This guide dissects the physicochemical properties, structural causality, and bioconjugation methodologies of Cy7.5 carboxylic acid, providing researchers with a self-validating framework for developing robust molecular probes.

Physicochemical and Photophysical Profiling

The utility of Cy7.5 carboxylic acid (CAS: 1803099-44-6) is rooted in its exceptional photophysical characteristics, which are tailored for deep-tissue tracking and high-sensitivity assays[1],[4].

Table 1: Photophysical and Chemical Properties of Cy7.5 Carboxylic Acid

PropertyValueCausality / Scientific Significance
Molecular Weight 685.4 g/mol [4]A relatively small molecular footprint minimizes steric hindrance and preserves the biological activity of the conjugated protein or antibody.
Excitation Maximum ~788 nm[4],[]Aligns perfectly with standard NIR laser lines (e.g., 785 nm solid-state lasers), optimizing energy transfer and instrument compatibility.
Emission Maximum ~808 nm[4],[]Falls squarely in NIR Window I, ensuring deep tissue penetration by avoiding the absorption spectra of hemoglobin and water[3].
Extinction Coefficient 223,000 L⋅mol⁻¹⋅cm⁻¹[4],[]High molar absorptivity guarantees strong photon capture per molecule, enabling the detection of low-abundance biological targets.
Stokes Shift ~20 nm[1]Provides sufficient spectral separation to filter out excitation back-scatter in sensitive imaging systems.
Solubility DMSO, DMF, DCM[4],[]As a non-sulfonated core, it requires 5-20% organic co-solvent for aqueous labeling, ensuring dye stability prior to conjugation[5].

Structural Causality: The Rigidized Heptamethine Core

The molecular architecture of Cy7.5 is highly analogous to Indocyanine Green (ICG), the FDA-approved clinical standard[6],[7]. However, Cy7.5 incorporates a critical structural upgrade: a rigidized trimethine linker embedded within its heptamethine chain[6].

Mechanistic Advantage: In traditional, non-rigid polymethine dyes, photoexcitation often leads to rapid non-radiative decay via cis-trans photoisomerization. The rigid cyclohexene ring in Cy7.5 restricts this rotational freedom, fundamentally altering the causality of its excited-state dynamics. By suppressing these non-radiative decay pathways, the fluorescence quantum yield is increased by up to 20% compared to parent structures, and photobleaching is severely mitigated[1],[8].

Furthermore, the unactivated carboxylic acid functional group provides a stable, non-reactive moiety. This allows the molecule to either serve as an inert in vivo control for biodistribution studies[9],[10] or be selectively activated for custom bioconjugation[11].

Bioconjugation Methodology: A Self-Validating Protocol

Because Cy7.5 carboxylic acid is non-sulfonated and unactivated, it requires pre-activation and the use of organic co-solvents (DMSO/DMF) to facilitate labeling in aqueous buffers[5],[12]. The following protocol utilizes EDC/NHS chemistry to conjugate the dye to primary amines (e.g., lysine residues on monoclonal antibodies).

Bioconjugation A Cy7.5-COOH (Unactivated) B EDC / NHS Activation A->B Organic Solvent (DMSO/DMF) C Cy7.5-NHS Ester (Amine-Reactive) B->C Intermediate Stabilization E Cy7.5-Protein Conjugate C->E Conjugation (pH 7.4-8.3) D Target Protein (Primary Amines) D->E Nucleophilic Attack

Figure 1: Mechanistic pathway for the activation and bioconjugation of Cy7.5 carboxylic acid.

Step-by-Step Experimental Workflow

Step 1: Dye Activation (Non-Aqueous Phase)

  • Dissolve 1 mg of Cy7.5 carboxylic acid in 100 µL of anhydrous DMSO to create a concentrated stock[4].

  • Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS (N-hydroxysuccinimide).

  • Causality: EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. NHS rapidly attacks this intermediate to form a stable, amine-reactive NHS ester. This prevents rapid hydrolysis when the dye is later introduced to an aqueous environment.

  • Incubate in the dark at room temperature for 30 minutes.

Step 2: Protein Preparation

  • Buffer exchange the target protein into a primary-amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.

  • Causality: Tris or glycine buffers contain primary amines that will competitively inhibit the labeling reaction. A slightly basic pH (8.3) ensures that the

    
    -amino groups of the protein's lysine residues are deprotonated and highly nucleophilic.
    

Step 3: Conjugation Reaction

  • Add the activated Cy7.5-NHS ester to the protein solution dropwise while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% to prevent protein denaturation[5].

  • Incubate for 2 hours at room temperature in the dark.

Step 4: Purification and Closed-Loop Validation

  • Remove unreacted dye using a size-exclusion desalting column (e.g., Zeba spin column) equilibrated with PBS[10].

  • Self-Validating Checkpoint: Calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy. Measure absorbance at 280 nm (protein) and 788 nm (Cy7.5).

    • A successful protocol will yield a DOL of 1.5 to 3.0 dyes per protein.

    • If DOL < 1.0, activation failed or premature hydrolysis occurred.

    • If DOL > 4.0, there is a high risk of fluorescence quenching and protein precipitation. This mathematical validation ensures the integrity of the probe before advancing to in vivo models.

Preclinical In Vivo Imaging Workflows

In pharmacokinetics and drug development, Cy7.5 carboxylic acid is a linchpin for tracking nanoparticles, liposomes, and recombinant proteins[]. For instance, in joint retention studies, Cy7.5-labeled recombinant lubricin (rHnLub) and unconjugated Cy7.5 carboxylic acid (acting as a free dye control) have been injected intra-articularly to monitor therapeutic retention kinetics via IVIS imaging[10].

InVivoWorkflow Step1 Probe Formulation (Cy7.5 Conjugate) Step2 In Vivo Administration (e.g., IV Injection) Step1->Step2 Validation of Purity Step3 NIR Fluorescence Imaging (Ex: 788 nm / Em: 808 nm) Step2->Step3 Tissue Penetration (NIR Window I) Step4 Pharmacokinetic & Biodistribution Analysis Step3->Step4 Signal Quantification

Figure 2: Standard in vivo imaging workflow utilizing Cy7.5-conjugated molecular probes.

Mechanistic Insights for In Vivo Use:

  • Deep Tissue Penetration: At the 808 nm emission wavelength, photon scattering and absorption by endogenous chromophores (water, hemoglobin, and melanin) are at their absolute nadir. This physical reality allows the fluorescence signal to be detected at depths of several centimeters[].

  • Control Utility: The free, unactivated Cy7.5 carboxylic acid is frequently utilized as a negative control in biodistribution assays. Because it cannot covalently bind to tissues, it helps researchers definitively differentiate specific target binding of a conjugated probe from passive dye diffusion and renal clearance[9],[10].

References

Sources

Cyanine7.5 Carboxylic Acid: Structural Photophysics and Bioconjugation Strategies for NIR-I Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protocols to specific experimental constraints.

Executive Summary

Cyanine7.5 (Cy7.[1][2][3][4][]5) carboxylic acid represents a critical class of Near-Infrared (NIR) fluorophores used extensively in deep-tissue in vivo imaging. Unlike its predecessor Cyanine7 (Cy7), the Cy7.5 scaffold incorporates benzoindole heterocycles, inducing a bathochromic shift (red-shift) that pushes emission maxima beyond 800 nm. This shift is vital for minimizing photon scattering and avoiding the autofluorescence of biological tissues (hemoglobin/water absorption minima).

This guide details the structural causality behind Cy7.5's photophysics, provides a self-validating bioconjugation protocol via carbodiimide chemistry, and analyzes its utility in high-fidelity NIR-I imaging.

Molecular Architecture & Photophysics

Structural Determinants of Fluorescence

The defining feature of Cy7.5 is the benzoindole moiety. Standard Cy7 dyes utilize an indole ring; the fusion of an additional benzene ring in Cy7.5 extends the


-conjugation system.
  • Causality: Extended conjugation lowers the HOMO-LUMO energy gap.

  • Effect: This results in a ~20-30 nm red-shift in both excitation and emission spectra compared to Cy7, moving the dye deeper into the "optical window" of biological tissue.

Quantitative Photophysical Profile

The following data represents the standard non-sulfonated Cyanine7.5 carboxylic acid in a polar organic solvent (e.g., DMSO/Ethanol) or aqueous buffer (if sulfonated).

PropertyValuebiological Significance
Excitation Max (

)
788 nmMatches 785 nm laser lines; minimizes tissue autofluorescence.
Emission Max (

)
808 nmDeep tissue penetration; distinct from Cy7 (773 nm) and Cy5 (670 nm).
Extinction Coeff.[4][][6][7][8][9] (

)
~223,000

High photon capture cross-section leads to bright signals.
Quantum Yield (

)
~0.10Higher than Indocyanine Green (ICG); sufficient for sensitive detection.
Molecular Weight ~685.34 DaSmall enough to minimize steric hindrance on conjugated antibodies.
Solubility Low in WaterRequires organic co-solvent (DMSO/DMF) for conjugation reactions.[]

Critical Note: The "Carboxylic Acid" form is non-reactive until activated. It is hydrophobic compared to "Sulfo-Cy7.5." Ensure your solvent system is compatible with your target biomolecule.

Structural Logic Diagram

The following diagram illustrates the causal link between the chemical structure and imaging performance.

Cy75_Structure_Logic cluster_0 Structural Modification Indole Indole Heterocycle (Standard Cy7) Benzoindole Benzoindole Heterocycle (Cy7.5) Indole->Benzoindole Benzene Fusion Conjugation Extended Pi-Electron System Benzoindole->Conjugation Gap Reduced HOMO-LUMO Energy Gap Conjugation->Gap RedShift Bathochromic Shift (Ex: 788nm / Em: 808nm) Gap->RedShift Imaging Enhanced Tissue Penetration (NIR-I) RedShift->Imaging

Figure 1: Structural logic flow showing how benzo-fusion leads to enhanced NIR-I imaging capabilities.

Bioconjugation Chemistry: The EDC/NHS Workflow

The carboxylic acid group on Cy7.5 is chemically inert towards amines under physiological conditions. It must be activated in situ to form a reactive succinimidyl ester.

Mechanism of Action
  • Activation: The carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate.

  • Stabilization: N-hydroxysulfosuccinimide (Sulfo-NHS) displaces the intermediate to form a semi-stable amine-reactive NHS ester.

  • Amidation: The primary amine (Lysine

    
    -amine or N-terminus) attacks the NHS ester, forming a stable amide bond.[4]
    
Experimental Protocol (Self-Validating)

Reagents:

  • Cy7.5 Carboxylic Acid (dissolved in anhydrous DMSO at 10 mg/mL).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[10]

  • Activation Buffer: 100 mM MES, pH 6.0 (Crucial: Avoid amines like Tris).

  • Coupling Buffer: 1X PBS, pH 7.4 (Adjusted to pH 8.0 with bicarbonate).

Step-by-Step Methodology:

  • Activation Phase (The "Zero-Length" Step):

    • Dissolve Cy7.5-COOH in DMSO.[8]

    • Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of Sulfo-NHS to the dye solution.

    • Incubate for 15 minutes at Room Temperature (RT) in the dark.

    • Validation: The solution should remain clear. Precipitation indicates hydrolysis or poor solubility.

  • Coupling Phase:

    • Dilute the target protein to 1-3 mg/mL in Coupling Buffer (pH 8.0).

    • Add the activated dye mixture to the protein dropwise while vortexing.

    • Stoichiometry: Use a 10:1 to 20:1 dye-to-protein molar excess.

    • Incubate for 2 hours at RT or overnight at 4°C with continuous mixing.

  • Purification (Critical):

    • Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis (MWCO 10-20 kDa).

    • Validation: Run UV-Vis. You should see two peaks: 280 nm (Protein) and 788 nm (Cy7.5). If the 788 nm peak is absent, conjugation failed.

Conjugation Workflow Diagram

Conjugation_Workflow Start Cy7.5-COOH (Inert) Step1 Activation: Add EDC + Sulfo-NHS (pH 6.0 MES Buffer) Start->Step1 Intermediate Semi-Stable NHS-Ester Intermediate Step1->Intermediate O-acylisourea formation Step2 Coupling: Add Protein-NH2 (pH 8.0 PBS Buffer) Intermediate->Step2 Nucleophilic Attack Final Stable Cy7.5-Protein Conjugate (Amide Bond) Step2->Final Amide Bond Formation Validation Validation Point: Purify via Desalting Column Check A280 vs A788 Final->Validation

Figure 2: Step-by-step reaction workflow for converting inert Cy7.5-COOH into a bioconjugate.

Troubleshooting & Optimization

Controlling the Degree of Labeling (DOL)

Over-labeling leads to fluorescence quenching (self-quenching) due to the close proximity of dye molecules on the protein surface.

  • Optimal DOL: 2 to 4 dye molecules per IgG antibody.

  • Calculation:

    
    
    
    • Where

      
       (Correction Factor) for Cy7.5 is typically ~0.04 - 0.09 (check specific batch CoA).
      
Solubility Issues

The non-sulfonated carboxylic acid form is hydrophobic.

  • Symptom: Dye precipitates upon addition to the aqueous protein buffer.

  • Solution: Ensure the organic solvent (DMSO) constitutes <10% of the final volume. If precipitation persists, switch to Sulfo-Cyanine7.5 , which is water-soluble.

pH Sensitivity
  • Activation (pH 6.0): EDC is most stable at slightly acidic pH.

  • Coupling (pH 8.0): Primary amines must be deprotonated (neutral) to act as nucleophiles.

  • Failure Mode: Performing the entire reaction at pH 7.0 is a common error; it compromises both activation efficiency and amine reactivity.

References

  • AxisPharm. Cyanine 7.5 (Cy7.[1]5) Dye Applications and Properties.[1][2][11][3][4][][12] Retrieved from [Link]

  • Antibodies.com. Sulfo-Cyanine 7.5 carboxylic acid: Spectral Data and Protocols. Retrieved from [Link]

Sources

Cyanine7.5 Carboxylic Acid: Principles of Near-Infrared Fluorescence and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic deployment of near-infrared (NIR) fluorescent probes has fundamentally advanced non-invasive in vivo imaging, image-guided surgery, and deep-tissue biodistribution studies. Among the leading fluorophores in this domain is Cyanine7.5 (Cy7.5) carboxylic acid. As an unactivated, highly stable polymethine dye, it provides researchers with a robust foundation for custom bioconjugation. This whitepaper deconstructs the photophysical mechanisms driving Cy7.5's fluorescence, the structural causality behind its performance, and field-proven, self-validating methodologies for its application in drug development.

Structural Anatomy & The Polymethine Core

Cyanine7.5 belongs to the family of heptamethine cyanine dyes. Its core architecture consists of an extended polymethine bridge connecting two nitrogen-containing heterocycles (typically benzo-indolium groups).

The photophysical behavior of this structure is governed by the particle-in-a-box principle (Kuhn rule) . Extending the conjugated


-electron system across the heptamethine chain directly correlates with a bathochromic (red) shift, pushing the absorption and emission wavelengths deep into the near-infrared spectrum1[1].

Crucially, modern Cy7.5 architectures incorporate a rigid cyclohexene or cyclopentene ring within the central polymethine bridge. This rigidity is a deliberate design choice: it restricts the rotational degrees of freedom of the polymethine chain, thereby suppressing non-radiative decay pathways (such as internal conversion via conical intersections). This structural reinforcement increases the fluorescence quantum yield by approximately 20% compared to non-rigid parent structures 2[2].

Photophysical Principles of Cy7.5 Fluorescence

The fluorescence of Cy7.5 is dictated by Jablonski diagram mechanics optimized for biological transparency. Upon absorption of a photon at its excitation maximum (~788 nm), a


 transition promotes an electron from the singlet ground state (

) to the first excited singlet state (

). Following rapid vibrational relaxation, the molecule returns to

, emitting a photon at ~808 nm 3[3].

This 808 nm emission is strategically located in the NIR-I window . In this spectral region, the attenuation coefficient of biological tissues is minimized because absorption by water, lipids, and hemoglobin is exceptionally low. Furthermore, Rayleigh scattering is inversely proportional to the fourth power of the wavelength (


). Consequently, 808 nm photons scatter significantly less than visible light, enabling deep tissue penetration (up to 10 mm and beyond) with high signal-to-background ratios4[4].

G Ground S0 Ground State (Delocalized π-electrons) Excitation Photon Absorption (788 nm Excitation) Ground->Excitation Excited S1 Excited State (Vibrational Relaxation) Excitation->Excited Energy Transfer Excited->Ground Non-radiative Decay (Minimized by rigid ring) Emission Fluorescence Emission (808 nm NIR Photon) Excited->Emission Radiative Decay Tissue Deep Tissue Penetration (Minimal Scattering) Emission->Tissue Signal Detection

Jablonski mechanics of Cy7.5 fluorescence and NIR deep tissue penetration.

Quantitative Spectral Data

To facilitate experimental design, the core photophysical parameters of Cy7.5 carboxylic acid are summarized below:

PropertyValueCausality / Significance
Excitation Maximum 788 nmAligns perfectly with widely available, cost-effective NIR laser diodes.
Emission Maximum 808 nmFalls squarely in the NIR-I window; bypasses endogenous tissue autofluorescence.
Extinction Coefficient 223,000 M⁻¹cm⁻¹Exceptionally high probability of photon absorption per molecule, ensuring bright signals.
Quantum Yield ~0.1 (10%)Enhanced by the rigid central ring which minimizes energy loss to molecular vibrations.
Molecular Weight 685.4 g/mol Small footprint prevents steric hindrance when conjugated to antibodies or peptides.

Data supported by 5[5] and 3[3].

Causality in Experimental Design: Why the Carboxylic Acid?

A common question in probe design is: Why utilize the unactivated carboxylic acid instead of purchasing a pre-formed NHS ester?

Pre-activated NHS esters are highly susceptible to hydrolysis in the presence of ambient moisture during shipping and storage. By starting with the stable Cyanine7.5 carboxylic acid, researchers maintain absolute thermodynamic control. The free carboxylic acid acts as an inert, highly stable precursor that can be stored for up to 24 months at -20°C without degradation3[3]. It remains unreactive until deliberately activated with EDC and NHS in a strictly anhydrous environment. This guarantees near 100% active ester availability at the exact moment the biological target is introduced. Furthermore, the carboxylic acid allows researchers to synthesize custom derivatives, such as hydrazides for carbonyl labeling 6[6].

Step-by-Step Methodology: Activation and Bioconjugation

The following protocol outlines the in situ activation of Cy7.5 carboxylic acid and subsequent conjugation to a primary amine-containing protein. This workflow is designed as a self-validating system to prevent the loss of expensive biological targets.

Phase 1: On-Demand Activation
  • Solubilization: Dissolve 1 mg of Cy7.5 carboxylic acid in 100 µL of anhydrous DMSO or DMF. Causality: Non-sulfonated Cy7.5 is hydrophobic; strictly anhydrous solvents prevent premature hydrolysis of the intermediate.

  • Catalysis: Add 1.2 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 molar equivalents of NHS (N-Hydroxysuccinimide).

  • Incubation: Vortex briefly and incubate at room temperature in the dark for 1 hour.

  • Self-Validation Checkpoint (TLC): Spot a fraction of the mixture on a silica TLC plate. The conversion of the carboxylic acid (lower

    
    ) to the Cy7.5-NHS ester (higher 
    
    
    
    in organic eluents) confirms successful activation. Do not proceed to Phase 2 unless activation is confirmed.
Phase 2: Protein Conjugation & Purification
  • Target Preparation: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3 - 8.5). Causality: A slightly basic pH is required to deprotonate the

    
    -amines of lysine residues, rendering them nucleophilic enough to attack the NHS ester.
    
  • Conjugation: Add the activated Cy7.5-NHS ester dropwise to the protein solution (typically at a 5:1 to 10:1 dye-to-protein molar ratio). Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted dye using Size Exclusion Chromatography (e.g., a PD-10 desalting column) equilibrated with PBS.

  • Self-Validation Checkpoint (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 788 nm (Cy7.5). Calculate the Degree of Labeling (DOL). An optimal DOL is between 1.5 and 3.0; higher ratios risk fluorescence quenching via intermolecular

    
     stacking.
    

G N1 Cy7.5 Carboxylic Acid (Stable Precursor) N2 EDC/NHS Activation (in Anhydrous DMSO) N1->N2 Add Reagents N3 Cy7.5-NHS Ester (Amine Reactive) N2->N3 1 hr RT (Verify via TLC) N5 Conjugation Reaction (Amide Bond Formation) N3->N5 Mix N4 Target Protein/Antibody (pH 8.3-8.5 Buffer) N4->N5 Mix N6 Purification (Size Exclusion Column) N5->N6 2 hrs RT or 4°C ON N7 Cy7.5-Labeled Probe (Ready for In Vivo Imaging) N6->N7 Remove free dye (Verify DOL)

Workflow for EDC/NHS activation and bioconjugation of Cy7.5 carboxylic acid.

References

  • Luna Nanotech. Cyanine7.5 carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Activatable fluorescence sensors for in vivo bio-detection in the second near-infrared window. Retrieved from[Link]

  • Antibodies.com. Cyanine 7.5 NHS ester (A270180). Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Defining a Polymethine Dye for Fluorescence Anisotropy Applications in the Near-Infrared Spectral Range. Retrieved from[Link]

Sources

Introduction to near-infrared fluorescent dyes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Technical Guide: Near-Infrared (NIR) Fluorescent Dyes in Biomedical Imaging Content Type: In-depth Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Photon Advantage

In the realm of biomedical imaging, the transition from the visible spectrum (400–650 nm) to the Near-Infrared (NIR) windows (700–1700 nm) represents a fundamental shift in signal-to-noise ratio (SNR) and penetration depth.[1][2] For drug development professionals and imaging scientists, NIR fluorophores are not merely "colors"; they are engineered tools designed to overcome the intrinsic optical barriers of biological tissue: autofluorescence , photon scattering , and absorption .

This guide synthesizes the physicochemical properties of NIR-I and emerging NIR-II fluorophores, detailing the causal relationships between dye structure and in vivo performance. It provides a self-validating protocol for bioconjugation, ensuring that the reader can replicate high-fidelity labeling with minimized aggregation—a common failure mode in preclinical imaging.

Physics of the Optical Window: Why NIR?

To select the correct dye, one must understand the optical properties of the tissue matrix.

  • Autofluorescence: Endogenous biomolecules (flavin, NADH, collagen, elastin) emit strongly in the visible range. Above 700 nm, this background signal drops precipitously, allowing for the detection of nanomolar probe concentrations.

  • Scattering (The Depth Limiter): Photon scattering in tissue is dominated by Mie and Rayleigh scattering, which scale inversely with wavelength (

    
    , where 
    
    
    
    ).
    • NIR-I (700–900 nm): Reduced hemoglobin absorption. Penetration depth: ~1–2 cm.

    • NIR-II (1000–1700 nm): Scattering is further suppressed.[1][2][3][4] Tissue becomes "translucent," allowing micron-scale resolution at depths >5 mm.

Visualizing the Biological Window

OpticalWindow cluster_0 Tissue Optical Interactions Vis Visible (400-700nm) High Scattering High Autofluorescence NIRI NIR-I (700-900nm) 'Traditional Window' Reduced Hb Absorption Vis->NIRI Decreased Autofluorescence NIRII NIR-II (1000-1700nm) 'Transparency Window' Min. Scattering NIRI->NIRII Reduced Scattering Water Water Absorption Peak (~1450nm) NIRII->Water Limit of Window

Caption: Progression of optical windows showing the reduction of scattering and autofluorescence, bounded by water absorption.[1][2][4][5][6][7][8][9][10][11][12]

Chemical Classes & Structural Selection

The "Senior Scientist" approach requires selecting dyes based on solubility , photostability , and quantum yield (QY) , rather than just excitation wavelength.

The Cyanine Family (The Workhorses)

Cyanines are polymethine chains bridging two nitrogen-containing heterocycles.

  • Indocyanine Green (ICG): The only FDA-approved NIR dye.

    • Limitation: Amphiphilic nature leads to high plasma protein binding and rapid biliary clearance. It lacks a reactive group for conjugation.

  • Sulfonated Cyanines (e.g., IRDye 800CW, Cy7.5):

    • Innovation: The addition of sulfonate (

      
      ) groups is critical. It increases water solubility, reduces aggregation (self-quenching), and prevents non-specific binding to cell membranes. IRDye 800CW  is currently the gold standard for clinical translation due to its stability.
      
Emerging NIR-II Fluorophores
  • Small Molecules (D-A-D): Donor-Acceptor-Donor architectures (e.g., CH1055). These overcome the toxicity concerns of inorganic probes (Quantum Dots).

  • Challenge: Many NIR-II dyes are hydrophobic and suffer from Aggregation-Induced Quenching (ACQ) in aqueous buffers.

  • Solution: Encapsulation in amphiphilic polymers or designing Aggregation-Induced Emission (AIE) luminogens.

Comparative Data: Key Fluorophores
Dye ClassRepresentative DyeEx/Em (nm)

(

)
Key FeaturePrimary Failure Mode
Cyanine (Classic) Cy7747 / 776~250,000Low cost, widely availablePoor photostability; Aggregates easily
Cyanine (Clinical) ICG780 / 830~130,000FDA ApprovedNo conjugation; Rapid clearance (<5 min)
Sulfonated Cyanine IRDye 800CW 774 / 789240,000High solubility, Low backgroundExpensive; Large steric footprint
NIR-II Small Mol. CH1055800 / 1055~10,000Deep tissue resolutionLow Quantum Yield in water (<1%)

Protocol: High-Fidelity Antibody Conjugation

Trustworthiness Pillar: This protocol uses NHS-ester chemistry , the most robust method for labeling lysine residues on antibodies.

  • Critical Control Point: The pH must be kept between 8.3–8.5. Below 8.0, reactivity drops; above 9.0, the NHS ester hydrolyzes rapidly before conjugating.

Materials
  • Antibody: 1 mg/mL in PBS (Must be free of BSA, Gelatin, Azide, Tris, or Glycine).

  • Dye: NHS-ester functionalized NIR dye (dissolved in anhydrous DMSO).

  • Buffer: 1M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Workflow
  • Buffer Exchange (If necessary): If antibody is in Tris/Glycine, dialyze into PBS.

  • pH Adjustment: Add 1/10th volume of 1M

    
     to the antibody solution to raise pH to ~8.5.
    
  • Dye Preparation: Dissolve NIR-NHS dye in DMSO to 10 mg/mL. Note: Prepare immediately before use.[13] NHS esters hydrolyze in minutes in moisture.

  • Reaction: Add dye to antibody at a molar excess of 4:1 to 8:1 .

    • Why? Large NIR dyes (like Cy7) can cause precipitation if over-labeled. A ratio of 4:1 usually yields a DOL of ~2.

  • Incubation: 1 hour at Room Temperature (20–25°C) in the dark .

  • Purification: Apply mixture to equilibrated Zeba Spin column. Centrifuge at 1500 x g for 2 min. The flow-through contains the labeled antibody; free dye remains in the column.

Visualization: Conjugation Logic

ConjugationWorkflow Start Purified Antibody (PBS, pH 7.4) Check Check Buffer: Contains Tris/Glycine? Start->Check Dialysis Dialyze into PBS Check->Dialysis Yes pH_Adj Add 1M NaHCO3 (Target pH 8.5) Check->pH_Adj No Dialysis->pH_Adj Mix Add NHS-Dye (4:1 Molar Excess) pH_Adj->Mix Incubate Incubate 1h @ RT (Protect from Light) Mix->Incubate Purify Size Exclusion Chromatography Incubate->Purify Final Labeled Conjugate Ready for DOL Calc Purify->Final

Caption: Decision logic for NHS-ester conjugation, emphasizing buffer compatibility checks.

Quality Control: Calculating Degree of Labeling (DOL)

Blindly using a conjugate without verifying the DOL is scientific malpractice.

  • Low DOL (<1): Weak signal.

  • High DOL (>5): Fluorescence quenching (dye-dye interference) and altered antibody pharmacokinetics.

The Formula:


[11]

Where:

  • 
    : Absorbance of the conjugate at the dye's peak (e.g., 780 nm).
    
  • 
    : Absorbance of the conjugate at 280 nm (protein peak).[7][11][14][15]
    
  • 
    : Molar extinction coefficient of IgG (~210,000 
    
    
    
    ).
  • 
    : Molar extinction coefficient of the dye.[7][11][16][17]
    
  • 
     (Correction Factor): The % of the dye's absorbance that appears at 280 nm (
    
    
    
    ).[7][16][18]
    • Typical CF values: IRDye 800CW = 0.03; Cy7 = 0.08.

Self-Validation: If your calculated DOL is >6, repeat the experiment with a lower dye:protein input ratio.

Future Outlook: The NIR-IIb Frontier

While NIR-I is established, the frontier lies in NIR-IIb (1500–1700 nm) .[4] In this window, scattering is negligible, and zero autofluorescence exists.[9]

  • Current Limit: Water absorption begins to rise at 1450 nm, but a "sweet spot" exists at 1600 nm.

  • Development: Researchers are developing "activatable" probes (turned "on" by enzymes like MMPs) in the NIR-II window to combine deep tissue penetration with high biological specificity.

References

  • Hong, G., Antaris, A. L., & Dai, H. (2017). Near-infrared fluorophores for biomedical imaging. Nature Biomedical Engineering, 1(1), 0010. [Link]

  • Carr, J. A., et al. (2018). Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green. Proceedings of the National Academy of Sciences, 115(19), 4465-4470. [Link]

  • LI-COR Biosciences. (n.d.). IRDye® 800CW Infrared Dye Technical Guide. [Link]

  • Zhu, S., et al. (2019). Molecular Design of NIR-II Fluorophores for Biomedical Imaging. Topics in Current Chemistry, 377, 16. [Link]

Sources

Technical Deep Dive: Cyanine7.5 Carboxylic Acid in NIR Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Physicochemical properties, activation chemistry, and in vivo imaging applications.

Introduction: The NIR Advantage

Cyanine7.5 (Cy7.[1][2][3][4][]5) carboxylic acid represents a critical tool in the arsenal of near-infrared (NIR) fluorophores. Unlike standard visible-range dyes (e.g., FITC, TRITC) or even standard Cyanine7, Cy7.5 offers a spectral profile red-shifted into the 788 nm (excitation) / 808 nm (emission) window.

For the researcher, this specific "carboxylic acid" derivative (-COOH) is not a ready-to-use label but a chemical building block . It provides the structural versatility to create custom active esters (NHS), hydrazides, or other reactive species, offering a cost-effective and stable alternative to pre-activated esters which hydrolyze rapidly in storage.

This guide bridges the gap between the raw chemical precursor and its application in high-fidelity in vivo imaging.

Physicochemical Profile

Cy7.5 is distinguished by its benzoindole ring structure, which extends the conjugation length of the polymethine chain compared to the indolenine-based Cy7. This structural modification results in a bathochromic shift (red shift) and improved quantum yield.

Table 1: Critical Technical Specifications
PropertyValue / CharacteristicRelevance to Experiment
Excitation Max ~788 nmMatches 785 nm laser lines common in NIR imagers.
Emission Max ~808 nmDeep tissue penetration; distinct from Cy7 (~773 nm).
Extinction Coeff.[4][][6][7][8] (

)
~223,000

High brightness per molecule.[9]
Quantum Yield (QY) ~0.10 – 0.21Higher than ICG; sufficient for deep tissue tracking.
Molecular Weight ~685.34 Da (Free Acid)Small enough to minimize steric hindrance on antibodies.
Solubility Organic (DMSO, DMF)Critical: Non-sulfonated Cy7.5-COOH is hydrophobic.
Reactive Group Carboxylic Acid (-COOH)Non-reactive toward amines without activation.

Expert Insight: Do not confuse Cyanine7.5 with Sulfo-Cyanine7.5 . The guide below focuses on the non-sulfonated carboxylic acid, which requires organic solvents for initial dissolution. If your application is strictly 100% aqueous with no organic tolerance, switch to the Sulfo- variant.

Chemical Activation Strategy

The carboxylic acid group on Cy7.5 is chemically inert towards the primary amines (


) found on lysine residues of proteins. To label a biomolecule, you must first "activate" the dye.[]

The industry-standard method is carbodiimide crosslinking using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Mechanism of Action[1][10][11]
  • Activation: EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate.

  • Stabilization: NHS displaces the intermediate to form a semi-stable NHS-ester.

  • Conjugation: The amine on the target protein attacks the NHS-ester, forming a stable amide bond.[4]

Visualization: Activation & Conjugation Pathway[10]

ActivationPathway cluster_0 Critical Control Point: Moisture Sensitivity CyCOOH Cy7.5-COOH (Inert Precursor) Intermediate Active NHS-Ester (Semi-Stable) CyCOOH->Intermediate Organic Phase (DMSO/DMF) EDC + EDC/NHS (Activation Reagents) EDC->Intermediate Conjugate Cy7.5-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate pH 8.3 Buffer (Nucleophilic Attack) Protein + Protein-NH2 (Target) Protein->Conjugate

Figure 1: The two-step activation pathway. Note that the NHS-ester intermediate is hydrolytically unstable and must be used immediately or stored strictly anhydrously.

Experimental Protocol: Antibody Conjugation

This protocol assumes you are starting with Cy7.5 Carboxylic Acid (hydrophobic) and conjugating it to an IgG antibody.

Phase 1: Dye Activation (The "Organic" Step)

Context: Water competes with NHS formation. Perform this step in anhydrous solvent.

  • Dissolution: Dissolve 1 mg of Cy7.5-COOH in 100 µL of anhydrous DMSO or DMF.

  • Reagent Prep: Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in dry DMSO.

  • Activation Reaction:

    • Add 1.5 molar equivalents of EDC to the dye solution.[10]

    • Add 2.5 molar equivalents of NHS to the dye solution.

    • Why this ratio? Excess NHS ensures the unstable EDC intermediate is quickly converted to the more stable NHS ester.

  • Incubation: Rotate at room temperature (RT) for 60 minutes in the dark.

Phase 2: Conjugation (The "Aqueous" Step)

Context: The target antibody lives in water. You must mix phases carefully.

  • Buffer Exchange: Ensure antibody is in PBS (pH 7.2–7.5) or Bicarbonate buffer (pH 8.3). Avoid Tris or Glycine buffers (their amines will scavenge the dye).

  • Mixing: Slowly add the activated dye solution (from Phase 1) to the antibody solution.

    • Limit: Keep organic solvent volume < 10% of total volume to prevent protein denaturation.

    • Stoichiometry: Aim for a Dye-to-Protein ratio of 10:1 to 20:1 initially to achieve a final DOL (Degree of Labeling) of ~2-4.

  • Incubation: Incubate for 2 hours at RT or overnight at 4°C, strictly protected from light.

Phase 3: Purification (The "Cleanup")

Context: Free dye will cause immense background noise in imaging.

  • Method: Use a Spin Desalting Column (MWCO 7kDa) or Dialysis (MWCO 10-12kDa).

  • Process: Equilibrate column with PBS. Load reaction mix. Collect the early eluting fraction (labeled protein). The free dye will remain in the column.

  • Validation: Measure absorbance at 280 nm (Protein) and 788 nm (Dye) to calculate DOL.

Applications in In Vivo Imaging[3][5][11][12][13][14]

Cy7.5 is superior to Cy7 for in vivo work due to its further red-shifted emission (808 nm), which moves further away from the tissue autofluorescence "hump" that occurs below 700 nm.

The "NIR Window" Logic

Biological tissues (skin, muscle, fat) are strong absorbers of visible light (hemoglobin) and water absorbs heavily above 900 nm. The 700–900 nm range is the "optical window" where tissues are most transparent.

Visualization: In Vivo Imaging Workflow

InVivoWorkflow Probe Cy7.5-Conjugate (Injectable Probe) Injection IV / IP Injection (Systemic Delivery) Probe->Injection Circulation Circulation & Biodistribution (1-24 Hours) Injection->Circulation Binding Target Accumulation (Tumor/Organ) Circulation->Binding Specific Retention Clearance Renal/Hepatic Clearance (Background Reduction) Circulation->Clearance Non-specific Removal Imaging NIR Imaging Station (Ex: 785nm | Em: 810nm) Binding->Imaging Clearance->Imaging Low Background Data Signal-to-Noise Analysis Imaging->Data

Figure 2: The logical flow of an in vivo experiment. Clearance of unbound probe is essential for high contrast.

Troubleshooting & Storage

Common Failure Modes
  • Precipitation:

    • Cause: Adding hydrophobic Cy7.5-COOH directly to aqueous buffer.

    • Fix: Always dissolve in DMSO/DMF first.

  • No Conjugation:

    • Cause: Hydrolysis of the NHS ester before adding protein.

    • Fix: Use anhydrous solvents for activation; add to protein immediately after activation.

  • High Background:

    • Cause: Insufficient purification (free dye remains).

    • Fix: Perform a second round of dialysis or use Size Exclusion Chromatography (SEC).

Storage Protocols
  • Solid Powder: Store at -20°C, desiccated, protected from light. Stable for 12-24 months.

  • Stock Solution (DMSO): Store at -20°C. Use within 1 month. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • Antibodies.com. (n.d.). Cyanine 7.5 carboxylic acid (A270177).[7] Retrieved from [Link][7]

Sources

Cyanine7.5 Carboxylic Acid: Photophysical Dynamics, Spectral Profiling, and Bioconjugation Workflows in Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and molecular imaging, the near-infrared (NIR) window—specifically NIR-I (700–900 nm)—offers unparalleled advantages for in vivo applications. Within this spectral region, tissue autofluorescence, photon scattering, and lipid absorption are minimized, enabling deep tissue penetration. Cyanine7.5 (Cy7.5) carboxylic acid has emerged as a premier fluorophore for these applications[1][2]. This technical whitepaper dissects the photophysical properties, structural causality, and spectral validation of Cy7.5 carboxylic acid, providing a self-validating experimental workflow for researchers and drug development professionals.

Molecular Architecture and Photophysical Causality

The superior performance of Cy7.5 over traditional dyes like Indocyanine Green (ICG) is rooted in its highly engineered molecular architecture[2][3].

  • Rigidized Trimethine Bridge: The core of Cy7.5 features a polymethine chain reinforced with a rigid trimethylene bridge[4][5]. This structural rigidity is not merely aesthetic; it fundamentally restricts the non-radiative decay pathways (such as internal conversion via bond rotation) that typically plague flexible cyanine dyes[5][6]. The causality is direct: reduced non-radiative decay translates to a significantly improved fluorescence quantum yield[3][5].

  • Carboxylic Acid Handle: The unactivated terminal carboxylic acid group provides a highly stable, non-reactive state for long-term storage[7][8]. It serves as a versatile precursor that can be chemically activated (e.g., to an NHS ester) to form stable amide bonds with primary amines on antibodies, peptides, or nanoparticles[4][6].

G A Cy7.5 Carboxylic Acid B Trimethylene Bridge A->B Structural feature C Polymethine Chain A->C Structural feature D Carboxylic Acid Group A->D Functional group E Increased Quantum Yield (Reduced Non-Radiative Decay) B->E Mechanism F NIR Window I Emission (>800 nm) C->F Mechanism G Bioconjugation Handle (Amide Bond Formation) D->G Application

Logical relationship between Cy7.5 structural features and photophysical properties.

Spectral Profiling: Absorbance and Emission Dynamics

Understanding the exact spectral parameters of Cy7.5 is critical for optimizing excitation sources (e.g., 785 nm lasers) and emission filters in imaging systems. Cy7.5 exhibits a massive extinction coefficient, ensuring high photon absorption per molecule, which is crucial for detecting low-abundance targets in vivo[6][7].

Table 1: Photophysical Properties of Cy7.5 Carboxylic Acid
ParameterValueScientific Implication
Excitation Maximum (λex) 788 nm[6][7]Perfectly aligns with standard 785 nm NIR laser diodes.
Emission Maximum (λem) 808 nm[6][7]Deep NIR-I emission avoids tissue autofluorescence.
Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹[6][7]Exceptionally high brightness and photon absorption capacity.
Fluorescence Quantum Yield (Φ) 0.1[7]20% higher than parent un-rigidized structures[6].
Solubility DMSO, DMF, DCM[6][7]Requires organic co-solvents for initial solubilization due to hydrophobicity.

Note: For applications requiring direct dissolution in aqueous buffers without organic co-solvents, the sulfonated derivative (Sulfo-Cy7.5 carboxylic acid) is utilized. Sulfo-Cy7.5 exhibits a slightly blue-shifted spectrum (λex: 778 nm, λem: 797 nm) and a higher quantum yield (0.21) due to the solubilizing sulfonate groups[3][4].

Experimental Methodology: Self-Validating Spectral & Conjugation Workflow

To ensure scientific integrity and reproducible results, the following protocol is designed as a self-validating system . Each step includes a verification checkpoint to confirm the causality of the experimental choice before proceeding.

Phase 1: Solubilization and Spectral Validation

Because standard Cy7.5 carboxylic acid has low aqueous solubility[6], attempting to dissolve it directly in PBS will result in aggregation, quenching, and inaccurate spectral readings.

  • Stock Preparation: Dissolve Cy7.5 carboxylic acid in anhydrous DMSO or DMF to a concentration of 10 mM[6][7].

    • Causality: Anhydrous solvents prevent premature degradation and ensure complete monomeric solubilization.

  • Absorbance Measurement (Validation Checkpoint 1): Dilute the stock 1:1000 in your target working buffer (e.g., PBS with 5% DMSO). Scan the absorbance from 700 nm to 850 nm against a matched solvent blank[9].

    • Validation: The presence of a sharp peak at ~788 nm confirms dye integrity. A broadened or blue-shifted peak indicates dye aggregation (H-dimer formation).

  • Emission Profiling (Validation Checkpoint 2): Set the spectrofluorometer excitation wavelength to the exact absorbance maximum determined in Step 2. Scan emission from 795 nm to 850 nm[9].

    • Validation: A distinct emission peak at ~808 nm confirms the fluorophore is active and capable of Stokes shift[7].

Phase 2: Activation and Bioconjugation

The free carboxylic acid must be converted into a reactive ester to conjugate with proteins[4][6].

  • Chemical Activation: React Cy7.5 carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in anhydrous DMF.

    • Causality: EDC forms an unstable O-acylisourea intermediate. NHS immediately displaces it to form a semi-stable, amine-reactive NHS ester[3][6].

  • Activation Verification (Validation Checkpoint 3): Perform a rapid HPLC-MS or TLC analysis.

    • Validation: Confirm the mass shift corresponding to the NHS ester (e.g., +97 Da relative to the free acid) before exposing the dye to precious protein samples[6][10].

  • Protein Conjugation: Introduce the activated Cy7.5-NHS ester to the protein solution (in an amine-free buffer like PBS, pH 8.0-8.5). The elevated pH ensures primary amines (e.g., lysine residues) are unprotonated and highly nucleophilic.

Workflow S1 1. Solubilization Dissolve in anhydrous DMSO/DMF (Prevents aggregation) S2 2. Spectral Validation Absorbance Scan (700-850 nm) Confirm Ex Max at ~788 nm S1->S2 S3 3. Emission Profiling Excitation at 788 nm Confirm Em Max at ~808 nm S2->S3 S4 4. Chemical Activation EDC/NHS Coupling in DMF Form Reactive NHS Ester S3->S4 S5 5. Bioconjugation React with Primary Amines (pH 8.0-8.5 Buffer) S4->S5 S6 6. In Vivo Imaging NIR-I Window Imaging High Tissue Penetration S5->S6

Step-by-step workflow for Cy7.5 spectral validation and bioconjugation.

Conclusion

Cyanine7.5 carboxylic acid is a highly optimized, rigidized fluorophore that solves the historical limitations of rapid non-radiative decay seen in earlier cyanine generations. By strictly adhering to spectral validation protocols and understanding the causality behind solvent and pH choices during bioconjugation, researchers can leverage its massive extinction coefficient (223,000 M⁻¹cm⁻¹) and deep NIR emission (808 nm) to achieve unprecedented signal-to-noise ratios in preclinical imaging and drug tracking.

References

  • Cyanine 7.5 NHS ester (A270180) - Antibodies.com Antibodies.com[Link]

  • Sulfo-Cyanine7.5 NHS ester | lumiprobe貨號16320 (1mg) Biopioneer[Link]

  • Cy7.5 羧酸[ Cyanine 7.5 carboxylic acid ] - Duofluor Duofluor[Link]

Sources

Technical Guide: Cyanine7.5 Carboxylic Acid Solubility & Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the handling, solubilization, and storage of Cyanine7.5 carboxylic acid (non-sulfonated) .[] It is designed for researchers requiring high-fidelity near-infrared (NIR) imaging data and robust bioconjugation workflows.[]

Executive Summary

Cyanine7.5 carboxylic acid (Cy7.5-COOH) is a near-infrared fluorophore used extensively for in vivo imaging due to its emission peak (~808 nm), which falls within the "biological window" where tissue autofluorescence is minimal.[] However, unlike its Sulfo- analogue, Cyanine7.5 carboxylic acid is hydrophobic .[]

Successful application relies entirely on managing its solubility profile.[] Direct dissolution in aqueous buffers will lead to immediate aggregation, fluorescence quenching, and experimental failure.[] This guide details the "Organic-First" reconstitution strategy and long-term preservation protocols to ensure spectral integrity.

Part 1: Physicochemical Profile[1][2]

Understanding the fundamental properties of Cy7.5-COOH is a prerequisite for correct handling.[]

PropertyValue / Characteristic
Molecular Weight ~685.34 Da (Chloride salt)
Appearance Dark green crystalline powder
Excitation Max (

)
788 nm
Emission Max (

)
808 nm
Extinction Coefficient (

)
~223,000

Solubility (Organic) High: DMSO, DMF, Dichloromethane
Solubility (Aqueous) Very Low (Prone to aggregation)
Functional Group Carboxylic acid (-COOH) for activation/conjugation

CRITICAL DISTINCTION: Do not confuse this molecule with Sulfo-Cyanine7.5 carboxylic acid .[] The Sulfo- variant is water-soluble.[][2][3][4] If your protocol requires a purely aqueous workflow without organic co-solvents, you are likely using the wrong reagent.[]

Part 2: Solubility & Reconstitution Protocol

The most common cause of low signal intensity with Cy7.5 is H-aggregation (stacking of dye molecules) caused by improper solubilization.[]

The "Organic-First" Reconstitution Method

Use this protocol to prepare a stable stock solution.[]

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[] Note: DMF is preferred if performing NHS-ester activation later.[]

  • Vortex mixer.[]

  • Amber microcentrifuge tubes (light protection).[]

Step-by-Step Workflow:

  • Equilibration: Allow the vial of Cy7.5 powder to warm to room temperature before opening (approx. 20 mins). This prevents condensation from forming inside the cold vial, which degrades the dye via hydrolysis.

  • Primary Solubilization: Add sufficient anhydrous DMSO/DMF to the powder to create a high-concentration stock (1–10 mM) .[]

    • Why? High concentrations in organic solvents prevent hydrolysis and minimize surface adsorption losses.[]

  • Dissolution: Vortex vigorously for 30 seconds. Inspect the bottom of the tube to ensure no particulates remain.

  • Working Solution Preparation:

    • Dilute the organic stock into your aqueous buffer (PBS, Borate, etc.) immediately before use.[]

    • Rule of Thumb: Keep the final organic solvent concentration < 5% (v/v) for biological assays to avoid solvent toxicity or protein denaturation.

    • Example: To make 1 mL of labeling buffer, add 10 µL of Stock Dye to 990 µL of Buffer.[]

Visualizing the Workflow

The following diagram illustrates the critical decision points in the solubilization process.

Cy75_Workflow Start Cyanine7.5-COOH (Lyophilized Powder) Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate Solvent_Choice Choose Solvent Equilibrate->Solvent_Choice DMSO Anhydrous DMSO (General Use) Solvent_Choice->DMSO Storage/Imaging DMF Anhydrous DMF (For NHS Activation) Solvent_Choice->DMF Bioconjugation Stock Stock Solution (1-10 mM) DMSO->Stock DMF->Stock Dilution Dilute into Aqueous Buffer (Final Organic % < 5%) Stock->Dilution Check QC Check: Absorbance Spectrum Dilution->Check Success Ready for In Vivo / Conjugation Check->Success Sharp Peak @788nm Fail STOP: Aggregation Detected (Broadened Peak) Check->Fail Shoulder @750nm

Figure 1: Critical workflow for reconstituting hydrophobic Cyanine7.5, highlighting the "Organic-First" requirement.

Part 3: Storage & Stability Conditions

Cyanine dyes are polymethine chains susceptible to oxidative degradation and photobleaching.[] Strict adherence to storage protocols is required to maintain the 24-month shelf life.

1. Lyophilized Powder (Long-Term)
  • Temperature: -20°C.

  • Light: Absolute darkness (wrap vials in foil).

  • Atmosphere: Desiccated.[][3][5][6] Moisture is the primary enemy of stability.

  • Shelf Life: ~24 months if unopened and stored correctly.[]

2. Stock Solutions (DMSO/DMF)
  • Temperature: -20°C.

  • Duration: Stable for 1–2 months.

  • Precaution: Store in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Mechanism:[] Repeated freezing causes condensation and ice crystal formation, which can hydrolyze the carboxylic acid or degrade the polymethine chain.[]

3. Aqueous Working Solutions
  • Temperature: 4°C or Room Temperature.

  • Duration: Use immediately.

  • Risk: In water, Cy7.5 will slowly aggregate over hours, causing a drop in fluorescence quantum yield.[] Do not store aqueous solutions overnight.[]

Part 4: Quality Control & Troubleshooting

Before committing valuable biological samples, validate the integrity of your dye.[]

The Spectral Check

Dilute a small aliquot of your dye into methanol or ethanol (not water, to ensure monomeric state) and measure the absorbance.[]

  • Pass: A sharp, narrow peak at ~788 nm.[]

  • Fail (Aggregation): A broadened peak or a new "shoulder" appearing around 700–750 nm (H-aggregates).[]

  • Fail (Degradation): Significant loss of absorbance intensity compared to the theoretical extinction coefficient (

    
    ).
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Fluorescence Signal Fluorescence Quenching (Aggregation)Ensure organic stock was used.[] Increase organic co-solvent % or add surfactant (e.g., Tween-20) if assay permits.[]
Precipitation Concentration too high in aqueous bufferLower the loading concentration. Do not exceed solubility limits of the hydrophobic core.
Blue/Bleached Appearance Oxidative DegradationDye was exposed to light or air for too long.[] Discard and prepare fresh stock.
References
  • Antibodies.com. Cyanine 7.5 carboxylic acid Specifications.[][5][7] Retrieved from [Link][]

Sources

Technical Deep Dive: The Carboxylic Acid Functionality of Cyanine7.5

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, chemical, and experimental parameters of the carboxylic acid form of Cyanine7.5.

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The NIR Advantage

Cyanine7.5 (Cy7.5) represents a critical class of near-infrared (NIR) fluorophores used extensively in in vivo imaging and high-sensitivity bioassays. Unlike its predecessor Cyanine7, Cy7.5 incorporates benzoindole rings rather than simple indole rings.[] This structural expansion extends the conjugation system, red-shifting the fluorescence emission (~808 nm) deeper into the "biological window" where tissue autofluorescence is minimal.

The Carboxylic Acid form of Cy7.5 is the non-activated precursor.[2][3][4] While less convenient than pre-activated NHS esters for immediate labeling, it offers superior stability, lower cost, and the chemical versatility required for complex conjugation strategies (e.g., nanoparticle functionalization or click-chemistry intermediate synthesis).

Chemical Physics & Structural Logic

The Benzoindole Shift

The defining feature of Cy7.5 is the fusion of benzene rings onto the indole core. This modification alters the molecular orbital energy levels, narrowing the HOMO-LUMO gap.

  • Cyanine7: Indole + Heptamethine chain.

  • Cyanine7.5: Benzoindole + Heptamethine chain.

This structural difference is not cosmetic; it is the primary driver for the ~20–30 nm red shift compared to Cy7, pushing the emission past 800 nm, which is critical for penetrating blood and skin tissue.

Solubility & Forms: A Critical Distinction

Researchers often conflate the sulfonated and non-sulfonated forms. The carboxylic acid group exists in both, but the solvent compatibility is diametrically opposed.

FeatureCyanine7.5 Carboxylic Acid (Non-Sulfonated)Sulfo-Cyanine7.5 Carboxylic Acid
Solubility Hydrophobic (DMSO, DMF, DCM, Methanol)Hydrophilic (Water, PBS, Buffer)
Charge Net Positive (+1)Net Negative (due to SO3- groups)
Primary Use Nanoparticles, Organic Phase ReactionsProtein/Ab Labeling, Aqueous Phase
Aggregation High risk in water (H-aggregates)Low risk (Sulfonates repel stacking)
Spectral Properties

Data based on PBS (Sulfo) or Methanol/DMSO (Non-Sulfo).

PropertyValue
Excitation Max 788 nm
Emission Max 808 nm
Extinction Coefficient (

)
~223,000

Quantum Yield ~0.10 (Solvent dependent)
Molecular Weight ~685.34 Da (Non-sulfo) / ~1083.41 Da (Sulfo-K+)

The Carboxylic Acid Handle: Mechanism of Activation

The free carboxylic acid (-COOH) on Cy7.5 is chemically inert toward amines or thiols under physiological conditions. To attach this dye to a biomolecule (e.g., an antibody or peptide), the acid must be activated in situ to form a reactive intermediate.

Why use the Acid form?
  • Stability: NHS esters hydrolyze rapidly in moisture. The acid form is stable for years at -20°C.[2][5][6][7]

  • Control: It serves as a perfect non-reactive negative control in binding assays.

  • Surface Chemistry: For metallic nanoparticles (Gold/Iron Oxide), the carboxyl group can coordinate directly to the surface or be activated for covalent amide bonding.

Activation Pathway (EDC/NHS Chemistry)

The standard protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the acid into a semi-stable NHS ester, which then attacks primary amines.

ActivationPathway Acid Cy7.5-COOH (Stable/Inert) OAcyl O-Acylisourea (Unstable Intermediate) Acid->OAcyl Activation EDC EDC EDC->OAcyl NHSEster Cy7.5-NHS Ester (Semi-Stable/Reactive) OAcyl->NHSEster Stabilization NHS Sulfo-NHS NHS->NHSEster Conjugate Cy7.5-Amide-Protein (Stable Bond) NHSEster->Conjugate Coupling pH 7-8 Amine Protein-NH2 Amine->Conjugate

Figure 1: The activation pathway of Cy7.5 Carboxylic Acid using carbodiimide chemistry. The unstable O-Acylisourea intermediate is stabilized by NHS to allow efficient amine coupling.

Experimental Protocol: Bioconjugation

Objective: Covalent attachment of Sulfo-Cy7.5 Carboxylic Acid to a monoclonal antibody (mAb).

Reagents Preparation
  • Cy7.5 Stock: Dissolve 1 mg Sulfo-Cy7.5-COOH in 100 µL anhydrous DMSO (10 mg/mL).

  • EDC Stock: Prepare fresh 10 mg/mL in dry DMSO or water.

  • Sulfo-NHS Stock: Prepare fresh 10 mg/mL in dry DMSO or water.

  • Activation Buffer: 0.1 M MES, pH 6.0 (Crucial: EDC is most stable at pH < 6.5).

  • Coupling Buffer: 1X PBS, pH 7.4.

Step-by-Step Workflow
  • Activation (The "Zero-Length" Step):

    • Add Cy7.5 stock to Activation Buffer (final conc. ~1 mM).

    • Add 10-fold molar excess of EDC and 10-fold molar excess of Sulfo-NHS.

    • Reaction: Incubate for 15–30 minutes at room temperature (RT) in the dark.

    • Checkpoint: The solution now contains Cy7.5-NHS ester.[8]

  • Coupling:

    • If the protein is in an amine-free buffer (PBS), add the activated dye mixture directly to the protein solution.

    • Ratio: Aim for a 5–10 molar excess of Dye over Protein.

    • pH Adjustment: Ensure the final pH is 7.2–7.[9]5. (Note: The MES from step 1 will lower the pH; adjust with 1M bicarbonate if necessary, but keep pH < 8.0 to prevent hydrolysis).

    • Incubate 2 hours at RT or overnight at 4°C.

  • Purification (Self-Validation):

    • Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis (MWCO 10-20 kDa).

    • Validation: Run a UV-Vis spectrum of the purified product. You should see distinct peaks at 280 nm (Protein) and 788 nm (Cy7.5).

Degree of Labeling (DOL) Calculation

To verify the protocol, calculate the DOL:



  • 
    : Absorbance at 788 nm.[3][4][6]
    
  • 
    : 223,000.[3][6]
    
  • 
    : Correction factor for Cy7.5 absorbance at 280 nm.
    

Applications in Drug Development

In Vivo Biodistribution

Cy7.5 is a gold standard for tracking biologics. The carboxylic acid form allows researchers to label polymeric nanoparticles (e.g., PLGA) during synthesis.

  • Method: Dissolve hydrophobic Cy7.5-COOH in the organic phase (DCM) with the polymer before emulsion.

  • Result: The dye is entrapped within the core, protecting it from quenching and enzymatic degradation in the blood.

Deep Tissue Imaging

Due to the inverse relationship between photon scattering and wavelength (


), Cy7.5 (808 nm emission) enables visualization of tumors or lymph nodes up to 1–2 cm deep, significantly better than Cy5 or Fluorescein.

References

  • Lumiprobe. Sulfo-Cyanine7.5 carboxylic acid: Spectral properties and solubility. Lumiprobe Corporation. Link

  • Thermo Fisher Scientific. EDC/NHS Crosslinking Chemistry and Protocols. Thermo Fisher Scientific Technical Guides. Link

  • Antibodies.com. Cyanine 7.5 Carboxylic Acid Product Specifications and Extinction Coefficients.[3][10] Antibodies.com.[3][10] Link[3]

  • BOC Sciences. Cyanine Dyes: Structure, Properties, and Applications (Cy7 vs Cy7.5). BOC Sciences Technical Notes.

  • Gene Link. Cyanine 7.5 Sulfo NHS and Conjugation Yields. Gene Link Product Documentation. Link

Sources

The Role of Cyanine7.5 Carboxylic Acid in Advanced Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties and explore its core applications, providing both the theoretical basis and practical methodologies for its use in the laboratory.

Introduction to Cyanine7.5 and the Near-Infrared Imaging Window

In the realm of fluorescence imaging, the near-infrared (NIR) window, typically spanning from 650 to 900 nm, offers a distinct advantage for in vivo and deep-tissue studies.[1] Biological tissues exhibit minimal autofluorescence and lower light absorption in this spectral range, allowing for deeper photon penetration and higher signal-to-noise ratios.[2][3] Cyanine7.5, a member of the cyanine dye family, is a prominent fluorophore that operates within this advantageous NIR window, making it an invaluable tool for a variety of research applications.[4][5] Its chemical structure, featuring a polymethine chain, is engineered for high photostability and a large molar extinction coefficient.[4][6]

The carboxylic acid functional group on the Cyanine7.5 molecule serves as a versatile handle for covalent attachment to a wide array of biomolecules, including proteins, antibodies, nucleic acids, and nanoparticles.[][8] This adaptability is central to its widespread use in creating targeted molecular probes for advanced imaging and diagnostic applications.

Physicochemical and Spectral Properties of Cyanine7.5 Carboxylic Acid

A thorough understanding of the properties of Cyanine7.5 carboxylic acid is crucial for its effective implementation in experimental design.

PropertyValueSource(s)
Excitation Maximum (λex) ~788 nm[4][][9]
Emission Maximum (λem) ~808 nm[4][][9]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[][9]
Stokes Shift ~20 nm[4]
Molecular Weight ~685.34 Da[9]
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water[][9]
Appearance Green powder[][9]

Note: The spectral properties can be influenced by the local microenvironment, such as solvent polarity and conjugation to biomolecules.

Core Research Applications of Cyanine7.5 Carboxylic Acid

The unique characteristics of Cyanine7.5 carboxylic acid underpin its utility in several key research areas.

In Vivo Imaging

The premier application of Cyanine7.5 is in non-invasive in vivo imaging of small animals.[4][5][10] Its emission in the NIR range allows for the visualization of biological processes deep within living organisms with minimal interference from tissue autofluorescence.[2][3][] This capability is pivotal for monitoring disease progression, evaluating the efficacy of therapeutic interventions, and studying the biodistribution of drug delivery systems in real-time.[]

Conceptual Workflow for In Vivo Imaging

in_vivo_workflow cluster_prep Probe Preparation cluster_imaging Imaging Protocol Cy75 Cy7.5 Carboxylic Acid Activation Activation to NHS Ester Cy75->Activation EDC/NHS Conjugation Bioconjugation Activation->Conjugation Biomolecule Targeting Biomolecule (e.g., Antibody, Nanoparticle) Biomolecule->Conjugation Purification Purification of Cy7.5-Conjugate Conjugation->Purification e.g., Dialysis, SEC Administration Systemic Administration to Animal Model Purification->Administration Imaging NIR Fluorescence Imaging Administration->Imaging Time-course Analysis Data Acquisition & Analysis Imaging->Analysis

Caption: Workflow for in vivo imaging using a Cy7.5-labeled probe.

Molecular Probes for Cellular and Molecular Biology

As a molecular probe, Cyanine7.5 carboxylic acid can be conjugated to specific biomolecules to investigate their localization, interactions, and dynamics within cellular environments.[] By attaching Cy7.5 to antibodies, researchers can perform highly sensitive immunofluorescence microscopy and flow cytometry.[4] Similarly, labeling nucleic acids with Cy7.5 facilitates the study of gene expression and localization.

Drug Delivery Research

Cyanine7.5 carboxylic acid is instrumental in the development and optimization of drug delivery systems.[] By labeling carriers such as nanoparticles or liposomes, researchers can visually track their biodistribution, accumulation at target sites, and clearance from the body.[] This information is critical for designing safer and more effective drug delivery vehicles.

Clinical Diagnostics

The high sensitivity and specificity offered by Cyanine7.5 make it a valuable component in the development of clinical diagnostic assays.[] Its use in immunoassays and nucleic acid detection tests allows for the sensitive detection of biomarkers associated with various diseases.[]

Bioconjugation: The Gateway to Functionality

The carboxylic acid group of Cyanine7.5 is the key to its versatility, but it must first be activated to react with primary amines on biomolecules. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.

Diagram of Carboxylic Acid Activation and Amine Coupling

bioconjugation_pathway Cy75_COOH Cy7.5-COOH (Carboxylic Acid) Cy75_NHS Cy7.5-NHS Ester (Activated Dye) Cy75_COOH->Cy75_NHS Activation EDC_NHS EDC + NHS Conjugate Cy7.5-Biomolecule Conjugate (Stable Amide Bond) Cy75_NHS->Conjugate Coupling Biomolecule_NH2 Biomolecule-NH₂ (e.g., Protein) Biomolecule_NH2->Conjugate

Caption: Activation of Cy7.5 carboxylic acid and subsequent bioconjugation.

Experimental Protocol: Labeling a Protein with Cyanine7.5 NHS Ester

This protocol provides a general guideline for labeling proteins with amine-reactive dyes. Optimization may be required for specific proteins and applications. This protocol is adapted from methodologies for NHS ester conjugations.[11][12]

Materials:

  • Cyanine7.5 carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

  • Prepare a Stock Solution of Cyanine7.5: Dissolve Cyanine7.5 carboxylic acid in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate the Carboxylic Acid:

    • In a separate microcentrifuge tube, dissolve EDC and NHS in anhydrous DMSO to a final concentration of 0.1 M each.

    • Add a 1.5-fold molar excess of both EDC and NHS to the Cyanine7.5 carboxylic acid solution.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The optimal pH for the reaction with primary amines is 8.0-9.0.[11]

  • Conjugation Reaction:

    • Add the activated Cyanine7.5-NHS ester solution to the protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11]

    • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cyanine7.5).

Conclusion

Cyanine7.5 carboxylic acid is a powerful and versatile tool in the arsenal of modern biological research. Its favorable spectral properties within the NIR window provide unparalleled opportunities for deep-tissue and whole-animal imaging. The ability to covalently attach this fluorophore to a multitude of biomolecules via its carboxylic acid group enables the creation of highly specific probes for a wide range of applications, from fundamental cell biology to preclinical drug development. A comprehensive understanding of its properties and conjugation chemistry, as outlined in this guide, is essential for harnessing its full potential to advance scientific discovery.

References

  • AxisPharm. (n.d.). Cyanine7.5 dye. Retrieved from [Link]

  • Antibodies.com. (n.d.). Cyanine 7.5 carboxylic acid (A270177). Retrieved from [Link]

  • S. A. Hilderbrand & R. Weissleder. (2010). Near-infrared Molecular Probes for In Vivo Imaging. Current Protocols in Chemical Biology, 2(3), 209-228.
  • Lee, S., et al. (2024). Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles. Journal of Nanobiotechnology, 22(1), 284.

Sources

Methodological & Application

Application Note: High-Fidelity Conjugation of Cyanine7.5 Carboxylic Acid to Biomolecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorophore with peak excitation/emission (~788 nm / 808 nm) situated ideally within the "optical window" of biological tissues. This range minimizes autofluorescence and maximizes tissue penetration, making it the gold standard for in vivo imaging.

However, the Carboxylic Acid (-COOH) form of Cy7.5 is non-reactive toward biological amines under physiological conditions. Unlike the pre-activated NHS-ester variants, the carboxylic acid form offers superior shelf-stability and significantly lower cost, but it demands a rigorous in situ activation protocol.

This application note details the Two-Step Activation Strategy using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. We prioritize the two-step method over one-pot mixtures to prevent protein cross-linking (polymerization) and to maximize the Degree of Labeling (DOL).

Mechanism of Action: Carbodiimide Chemistry

The conjugation relies on converting the stable carboxyl group of Cy7.5 into a semi-stable amine-reactive intermediate.

  • Activation: EDC reacts with the carboxylate on Cy7.5 to form an unstable O-acylisourea intermediate.

  • Stabilization: Sulfo-NHS displaces the isourea to form a succinimidyl ester (Cy7.5-NHS). This ester is hydrolysis-resistant enough to survive the time required to mix with the protein but reactive enough to attack primary amines.

  • Conjugation: The Cy7.5-NHS attacks primary amines (Lysine

    
    -amines or N-terminal 
    
    
    
    -amines) on the target biomolecule, forming a stable amide bond.
Workflow Visualization

Cy75_Activation_Workflow Cy75 Cy7.5-COOH (Non-Reactive) Inter Semi-Stable NHS-Ester Intermediate Cy75->Inter Activation (Anhydrous/MES) EDC EDC + Sulfo-NHS (Activators) EDC->Inter Final Cy7.5-Protein Conjugate (Stable Amide Bond) Inter->Final Conjugation (pH 8.3) Protein Target Protein (Contains -NH2) Protein->Final

Figure 1: The two-stage chemical transformation from inert carboxylic acid to stable bioconjugate.

Materials & Reagents

To ensure reproducibility, use reagents meeting the specifications below.

ReagentSpecificationCritical Note
Cyanine7.5 Carboxylic Acid >95% PurityStore at -20°C, protected from light. Hydrophobic; requires organic solvent.
EDC (EDAC) Commercial GradeHygroscopic. Equilibrate to RT before opening. Must be fresh.
Sulfo-NHS Premium GradeIncreases solubility and stability of the intermediate.
Anhydrous DMSO/DMF <0.1% WaterWater causes hydrolysis of the active ester.
Activation Buffer 0.1 M MES, pH 6.0Acidic pH stabilizes the O-acylisourea intermediate.
Conjugation Buffer 1X PBS or Bicarbonate, pH 8.3NO primary amines (Tris, Glycine, BSA) allowed.
Desalting Column PD-10 or Zeba SpinMWCO must be appropriate for the target protein.

Detailed Protocol

Phase 1: Protein Preparation (The "Clean Slate")

Goal: Remove interfering amines.

  • Buffer Exchange: If the protein is in Tris or contains BSA/Azide, dialyze or desalt into 1X PBS (pH 7.2–7.4) .

  • Concentration: Adjust protein concentration to 1–5 mg/mL .

    • Why? Higher concentrations drive the reaction kinetics forward (Second-order reaction).

  • pH Adjustment: Immediately prior to mixing with the dye, adjust the protein solution to pH 8.3 using 1M Sodium Bicarbonate (add 1/10th volume).

Phase 2: Dye Activation (The "Engine")

Goal: Create the reactive NHS-ester in situ.

  • Solubilization: Dissolve 1 mg of Cyanine7.5 Carboxylic Acid in 100 µL of anhydrous DMSO . Vortex until fully dissolved.

  • Activator Prep: Dissolve EDC and Sulfo-NHS in dry DMSO or MES buffer immediately before use.

  • Reaction Mix: Combine the following in a microcentrifuge tube:

    • Calculated volume of Cy7.5 solution.

    • 10-fold molar excess of EDC (relative to dye).

    • 10-fold molar excess of Sulfo-NHS (relative to dye).

  • Incubation: Incubate for 15–20 minutes at Room Temperature (RT) in the dark.

    • Note: Do not exceed 30 minutes, or hydrolysis of the NHS ester will begin to compete with formation.

Phase 3: Conjugation

Goal: Covalent attachment.

  • Molar Ratio Calculation: For antibodies (IgG), target a 10:1 to 20:1 Dye-to-Protein molar excess.

    • Insight: Cy7.5 is bulky. Lower ratios (10:1) prevent precipitation and fluorescence quenching (H-dimer formation).

  • Mixing: Add the activated dye mixture dropwise to the protein solution while gently vortexing.

    • Constraint: Ensure the final volume of organic solvent (DMSO) does not exceed 10-15% of the total volume to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at RT or Overnight at 4°C with continuous gentle agitation, protected from light.

Phase 4: Purification

Goal: Remove free dye and byproducts.

  • Separation: Apply the reaction mixture to a pre-equilibrated Desalting Column (e.g., Sephadex G-25 or Zeba Spin).

  • Elution: Elute with PBS (pH 7.4). The conjugate (high MW) will elute first; free dye (low MW) will remain in the column.

    • Visual Check: You will see two blue/green bands. Collect the fast-moving first band.

Characterization: Degree of Labeling (DOL)

Validation is mandatory. You must calculate how many dye molecules are attached per protein.

Formula:



Constants for Cyanine7.5:

  • 
     (Extinction Coeff): 223,000 M⁻¹cm⁻¹  (at ~788 nm)
    
  • 
     (Correction Factor 280nm): 0.04  (This corrects for the dye's absorption at 280nm).
    
  • 
     (IgG): 203,000 M⁻¹cm⁻¹ 
    

Interpretation:

  • DOL < 1: Under-labeled. Increase dye excess or check EDC quality.

  • DOL 2–4: Optimal for antibodies (High signal, low quenching).

  • DOL > 5: Over-labeled. Risk of precipitation and "self-quenching" (reduced fluorescence quantum yield).

Troubleshooting Logic

Use this decision tree to diagnose conjugation failures.

Troubleshooting_Tree Start Analyze Conjugate Precipitation Precipitation Observed? Start->Precipitation LowDOL Low DOL (<1)? Start->LowDOL ReduceDye Reduce Dye:Protein Ratio Precipitation->ReduceDye Yes CheckSolvent Keep DMSO < 10% Precipitation->CheckSolvent Yes CheckBuffer Check Buffer pH (Must be > 8.0) LowDOL->CheckBuffer Yes CheckAmine Remove Tris/Glycine LowDOL->CheckAmine Yes CheckEDC EDC Hydrolyzed? Use Fresh Reagent LowDOL->CheckEDC Yes

Figure 2: Diagnostic workflow for common conjugation anomalies.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on carbodiimide chemistry).

  • Thermo Fisher Scientific. Crosslinking Chemistry Handbook. (Detailed mechanics of EDC/NHS reactions).

  • Lumiprobe Corporation. Cyanine7.5 carboxylic acid datasheet. (Source for spectral properties and solubility data).

  • Cytiva (formerly GE Healthcare). Antibody Labeling and Purification Protocols.

How to label proteins with Cyanine7.5 carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Labeling of Proteins with Cyanine7.5 Carboxylic Acid

Abstract

This technical guide outlines the protocol for conjugating Cyanine7.5 carboxylic acid (Cy7.5-COOH) to proteins. Unlike pre-activated NHS esters, the carboxylic acid form requires in situ activation using carbodiimide chemistry (EDC/Sulfo-NHS) to generate a reactive intermediate capable of forming stable amide bonds with primary amines (lysine residues).[1] This protocol is optimized for researchers requiring high-efficiency Near-Infrared (NIR) labeling for in vivo imaging and flow cytometry, offering a cost-effective alternative to pre-activated dyes while maintaining labeling stoichiometry and protein stability.

Introduction & Mechanism

Cyanine7.5 is a near-infrared fluorophore (


 nm, 

nm) widely used for deep-tissue imaging due to reduced background autofluorescence in the NIR window.

The Carboxylic Acid form of Cy7.5 is non-reactive toward amines. To label a protein, the carboxyl group must first be activated.[2] We utilize a two-step activation strategy:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate.[1][3][4][5]

  • Stabilization: N-hydroxysulfosuccinimide (Sulfo-NHS) displaces the O-acylisourea to form a semi-stable, amine-reactive Sulfo-NHS ester .

  • Conjugation: This active ester reacts with primary amines on the protein (N-terminus or

    
    -amino groups of lysines) to form a covalent amide bond.
    

Critical Consideration: Direct addition of EDC to a mixture of Protein + Dye-COOH causes protein polymerization (crosslinking of protein carboxyls to protein amines). Therefore, the dye must be activated separately before addition to the protein.

Materials & Equipment

ReagentSpecificationPurpose
Cyanine7.5 Carboxylic Acid Free acid formNIR Fluorophore
Protein Sample Purified, >1 mg/mLTarget for labeling
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl activator
Sulfo-NHS N-hydroxysulfosuccinimideIntermediate stabilizer
Anhydrous DMSO Dimethyl sulfoxide, >99.9%Solvent for dye
Activation Buffer 100 mM MES, pH 6.0Optimal pH for EDC
Reaction Buffer 1X PBS or 100 mM Bicarbonate, pH 8.0Optimal pH for conjugation
Desalting Columns Sephadex G-25 or Zeba Spin (7K MWCO)Purification

Pre-Labeling Considerations

  • Protein Buffer Exchange: The protein must not be in a buffer containing primary amines (e.g., Tris, Glycine, Ammonium ions). These will compete with the protein for the dye. Exchange the protein into PBS (pH 7.4) or Borate Buffer (pH 8.5) prior to labeling.

  • Concentration: High protein concentration (2–10 mg/mL) improves labeling efficiency by favoring the bimolecular reaction over hydrolysis.

  • pH Management: EDC activation works best at pH 4.5–6.0, while NHS-ester conjugation works best at pH 7.2–8.3. This protocol uses a "split-pH" strategy.

Step-by-Step Protocol

Phase 1: In-Situ Activation of Cyanine7.5

Goal: Convert Cy7.5-COOH to Cy7.5-Sulfo-NHS ester.

  • Prepare Dye Stock: Dissolve 1 mg of Cyanine7.5 carboxylic acid in 100 µL of anhydrous DMSO.

  • Prepare Activators:

    • Dissolve 10 mg EDC in 100 µL Activation Buffer (MES, pH 6.0). Prepare immediately before use.

    • Dissolve 10 mg Sulfo-NHS in 100 µL Activation Buffer (MES, pH 6.0).

  • Activation Reaction:

    • In a microcentrifuge tube, combine:

      • 10 µL Dye Stock (approx. 100 µg dye)

      • 1.2 equivalents of EDC (Calculated based on dye molarity)

      • 1.2 equivalents of Sulfo-NHS

    • Note: A slight molar excess (1.2x to 1.5x) is sufficient.[6] Avoid large excesses of EDC to prevent it from carrying over and crosslinking the protein later.

    • Incubate at Room Temperature (RT) for 15–20 minutes in the dark.

Phase 2: Protein Conjugation

Goal: Covalent attachment of activated dye to protein.

  • Calculate Dye Input: For antibodies (IgG, ~150 kDa), a molar ratio of 10:1 to 20:1 (Dye:Protein) is typically required to achieve a final Degree of Labeling (DOL) of 2–4.

  • Mix: Slowly add the calculated volume of the Activated Dye Mixture to the protein solution.

    • Tip: Do not exceed 10% v/v of organic solvent (DMSO) in the final protein mixture to avoid denaturation.

  • Incubate: Rotate the mixture gently for 1 hour at RT or Overnight at 4°C , protected from light.

Phase 3: Purification

Goal: Remove free dye and reaction byproducts.

  • Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with PBS.

  • Load the reaction mixture.

  • Elute the protein. The labeled protein will elute first (often visible as a blue/green band), while the free dye will be retained or elute later.

Quality Control: Degree of Labeling (DOL)

To ensure experimental reproducibility, calculate the DOL using absorbance spectroscopy.

Constants for Cyanine7.5:

  • 
     (Extinction Coefficient at 788 nm): 223,000 M⁻¹cm⁻¹ 
    
  • 
     (Correction Factor): 0.09  (Corrects for dye absorbance at 280 nm)
    

Procedure:

  • Measure absorbance of the purified conjugate at 280 nm (

    
    ) and 788 nm  (
    
    
    
    ).
  • Calculate Protein Concentration (

    
    ):
    
    
    
    
    (For IgG,
    
    
    )
  • Calculate DOL:

    
    
    

Workflow Visualization

G Start Cyanine7.5-COOH (Non-Reactive) Intermediate O-Acylisourea (Unstable) Start->Intermediate Activation (pH 6.0) EDC EDC + Sulfo-NHS (Activators) EDC->Intermediate ActiveEster Cy7.5-Sulfo-NHS Ester (Amine-Reactive) Intermediate->ActiveEster Stabilization Final Labeled Protein (Stable Amide Bond) ActiveEster->Final Conjugation (pH 8.0) Protein Protein-NH2 (Lysine Residues) Protein->Final

Figure 1: Reaction pathway for the two-step activation and conjugation of Cyanine7.5 carboxylic acid.

Troubleshooting Guide

IssuePossible CauseSolution
Low DOL (< 1.0) Incomplete activationEnsure EDC/NHS are fresh. Moisture deactivates EDC rapidly. Use dry DMSO.
Buffer interferenceEnsure protein buffer is free of amines (Tris/Glycine). Dialyze against PBS.
Protein Precipitation Over-labelingReduce Dye:Protein molar ratio. Hydrophobic dyes can aggregate proteins.
Excess Organic SolventKeep DMSO concentration < 10% in the final reaction.
High Background Free dye remainingPerform a second purification step (dialysis) after the column.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

Sources

Application Note: Covalent Labeling of Amine-Functionalized Nanoparticles with Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Nanomedicine, Bioconjugation, and Molecular Imaging

Introduction & Mechanistic Rationale

Cyanine7.5 (Cy7.5) is a premier near-infrared (NIR) fluorescent dye utilized extensively in in vivo imaging, tumor targeting, and nanoparticle (NP) biodistribution studies[1]. Operating within the NIR window (Ex: 788 nm / Em: 808 nm), Cy7.5 minimizes light scattering and bypasses the autofluorescence typical of endogenous biological tissues, enabling high-contrast, deep-tissue imaging[1][2].

While hydrophobic dyes are frequently loaded into nanoparticles via physical encapsulation, this non-covalent approach is inherently flawed for rigorous pharmacokinetic tracking. Encapsulated dyes are prone to premature leaching in lipid-rich biological fluids, leading to false-positive signals that track the free dye rather than the nanoparticle carrier[3].

To establish a self-validating tracking system , covalent conjugation of Cyanine7.5 carboxylic acid (Cy7.5-COOH) to amine-bearing nanoparticles (e.g., PLGA-PEG-NH₂, Chitosan, or Silica-NH₂) is the gold standard[4][5]. This protocol utilizes zero-length carbodiimide crosslinker chemistry (EDC/NHS) to forge an irreversible amide bond between the dye and the nanocarrier, ensuring that the fluorescent signal remains an accurate proxy for nanoparticle localization.

Physicochemical & Optical Properties

Understanding the intrinsic properties of Cy7.5-COOH is critical for calculating the Degree of Labeling (DoL) and preventing phenomena such as self-quenching.

Table 1: Key Properties of Cyanine7.5 Carboxylic Acid [2][6][]

PropertyValue / Characteristic
CAS Number 1803099-44-6
Excitation Maximum (λex) 788 nm
Emission Maximum (λem) 808 nm
Extinction Coefficient (ε) 223,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.10 (in aqueous buffer)
Reactive Group Carboxylic Acid (-COOH)
Target Functional Group Primary Amines (-NH₂)
Solubility Profile High in DMSO, DMF, DCM; Poor in Water

The Bioconjugation Workflow

Direct coupling of a carboxylic acid to an amine is thermodynamically unfavorable at physiological temperatures. Therefore, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed to activate the inert -COOH group into a highly reactive O-acylisourea intermediate[8]. Because this intermediate is highly susceptible to hydrolysis, N-hydroxysuccinimide (NHS) is introduced simultaneously to convert it into a semi-stable, amine-reactive NHS ester[8].

G cluster_0 Phase 1: Activation cluster_1 Phase 2 & 3: Conjugation & Purification Cy75 Cy7.5-COOH Activation EDC/NHS Addition Cy75->Activation Anhydrous DMSO ActiveEster Cy7.5-NHS Ester Activation->ActiveEster 30 min, RT, Dark Conjugation Add to NP-NH₂ ActiveEster->Conjugation Aqueous Buffer Transfer RawNP Crude Cy7.5-NP Conjugation->RawNP pH 7.5-8.5, 2-4 hrs Purification Dialysis / SEC RawNP->Purification Remove Free Dye FinalNP Purified Cy7.5-NP Purification->FinalNP Validation (DLS/UV-Vis)

Figure 1: Workflow for the EDC/NHS-mediated covalent conjugation of Cy7.5-COOH to amine-bearing NPs.

Detailed Step-by-Step Protocol

Phase 1: Activation of Cy7.5-COOH (Anhydrous Conditions)

Expert Insight (Causality): Novice researchers often attempt to activate Cy7.5-COOH directly in aqueous buffers. However, the O-acylisourea intermediate hydrolyzes rapidly in water. By isolating the activation step in an anhydrous organic solvent, we achieve near-quantitative conversion to the stable NHS ester[9].

  • Solubilization: Dissolve 1.0 mg of Cy7.5-COOH in 100 µL of anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9].

  • Reagent Addition: Add 1.5 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS (or Sulfo-NHS) to the dye solution.

  • Incubation: Vortex gently and incubate the mixture in the dark at room temperature (RT) for 30 minutes. Do not exceed 1 hour, as the active ester will eventually degrade even in DMSO.

Phase 2: Conjugation to Nanoparticles

Expert Insight (Causality): The target amines on the nanoparticle surface must be unprotonated (acting as nucleophiles) to successfully attack the NHS ester. Therefore, the reaction buffer must be maintained at a slightly basic pH (7.5–8.5)[8].

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in a primary amine-free buffer (e.g., 100 mM HEPES or 1X PBS, pH 8.0) at a concentration of 5–10 mg/mL[4]. Crucial: Never use Tris or Glycine buffers, as their free amines will competitively quench the Cy7.5-NHS ester.

  • Conjugation: Add the activated Cy7.5-NHS ester solution dropwise to the nanoparticle suspension under continuous magnetic stirring to prevent localized dye aggregation.

  • Reaction: Allow the bioconjugation to proceed for 2 to 4 hours at RT in the dark.

Phase 3: Purification
  • Dialysis: Transfer the crude nanoparticle suspension into a dialysis cassette (MWCO selected based on NP size, typically 10–20 kDa).

  • Buffer Exchange: Dialyze against 1X PBS (or a 50/50 v/v acetone/methanol mixture if compatible with polymeric NPs like PLGA) for 24–48 hours[4]. Change the dialysate every 4–6 hours until the external buffer is visually clear and free of unbound green/blue dye.

  • Alternative (Centrifugation): For rigid, high-density nanoparticles (e.g., silica), utilize centrifugal ultrafiltration (e.g., Amicon® Ultra) at 3,000 × g for 15 minutes, repeating washes until the filtrate shows no absorbance at 788 nm.

Self-Validating System & Quality Control

A robust protocol must prove its own success. Do not proceed to in vivo studies without validating the conjugate through the following checkpoints:

  • Validation Checkpoint 1: Degree of Labeling (DoL) Measure the absorbance of the purified NP suspension at 788 nm using a UV-Vis spectrophotometer. Utilize the Beer-Lambert law (

    
    ) with the extinction coefficient of 223,000 L·mol⁻¹·cm⁻¹ to quantify the exact molarity of conjugated Cy7.5[2].
    
  • Validation Checkpoint 2: Fluorescence Quenching Analysis Cy7.5 is highly hydrophobic. Over-labeling the nanoparticle surface can force dye molecules into close proximity, resulting in

    
     stacking and severe self-quenching of the fluorescence signal[3]. Dilute the labeled NPs serially and measure emission at 808 nm; the signal should scale linearly. If the signal drops at higher concentrations, the NPs are over-labeled and the initial dye input must be reduced.
    
  • Validation Checkpoint 3: Colloidal Stability (DLS & Zeta Potential) Conjugating a bulky, negatively charged dye to surface amines will alter the nanoparticle's hydration sphere. Perform Dynamic Light Scattering (DLS) to ensure the hydrodynamic diameter has not shifted into the micron range (indicating aggregation) and verify that the Zeta Potential has become slightly more negative compared to the bare NP[4].

References

  • Near infrared fluorescent nanoparticles based on hyaluronic acid: self-assembly, optical properties, and cell interaction Source: nih.gov URL:3

  • Critical Size Limit of Biodegradable Nanoparticles for Enhanced Lymph Node Trafficking and Paracortex Penetration Source: nih.gov URL:4

  • Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles Source: d-nb.info URL:5

  • Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy Source: dovepress.com URL:1

  • Cy5.5 maleimide (non-sulfonated) | Thiol reactive dye Source: apexbt.com URL:9

  • An In-Depth Technical Guide to the Excitation and Emission Spectra of Sulfo Cy7 bis-COOH Source: benchchem.com URL:8

  • Cyanine7.5 carboxylic acid | CAS#:1803099-44-6 Source: lumiprobe.com URL:2

  • cyanine | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL:6

  • Cyanine Dyes: Definition, Structure, Types and Uses Source: bocsci.com URL:

Sources

Step-by-step guide for Cyanine7.5 carboxylic acid antibody conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Conjugation of Cyanine7.5 Carboxylic Acid to Monoclonal Antibodies via EDC/Sulfo-NHS Chemistry

Abstract & Introduction

Cyanine7.5 (Cy7.[1][2][3]5) is a premier near-infrared (NIR) fluorophore (


 nm, 

nm) utilized extensively for in vivo imaging due to its ability to penetrate deep tissue with minimal background autofluorescence.

While the N-hydroxysuccinimide (NHS) ester form of Cy7.5 is commercially available for direct conjugation, it is significantly more expensive and prone to hydrolysis during storage. Many high-throughput laboratories prefer the Cyanine7.5 Carboxylic Acid (Cy7.5-COOH) form due to its superior stability and lower cost. However, the carboxylic acid group is non-reactive toward antibody amines under physiological conditions.

Scope of this Guide: This protocol details the "Zero-Length Crosslinking" strategy, utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to activate Cy7.5-COOH in situ, converting it into a reactive amine-targeting ester immediately prior to conjugation. This method grants the researcher precise control over the Degree of Labeling (DOL) and ensures fresh, high-efficiency coupling.

Scientific Mechanism & Logic

The conjugation relies on a two-step pH-dependent reaction.[4][5][6][7]

  • Activation (pH 4.7 – 6.0): EDC reacts with the carboxylate on Cy7.5 to form an unstable O-acylisourea intermediate. Sulfo-NHS immediately displaces this to form a semi-stable Sulfo-NHS ester. This step must occur in an amine-free, slightly acidic buffer (MES) to prevent hydrolysis.

  • Conjugation (pH 7.2 – 8.3): The activated Cy7.5-NHS ester attacks primary amines (Lysine residues) on the antibody, forming a stable amide bond. This requires a basic environment to deprotonate the lysine

    
    -amines.
    

Critical Consideration: The half-life of the active NHS-ester is minutes at pH 8.6 but hours at pH 5.0. Therefore, the protocol separates activation and conjugation into distinct pH phases.

Mechanism Visualization

Cy75_Mechanism CyCOOH Cy7.5-COOH (Non-Reactive) Intermediate Unstable O-acylisourea CyCOOH->Intermediate pH 5.5 (MES) EDC EDC (Activator) EDC->Intermediate ActiveEster Cy7.5-Sulfo-NHS Ester (Amine Reactive) Intermediate->ActiveEster Displacement SulfoNHS Sulfo-NHS (Stabilizer) SulfoNHS->ActiveEster Conjugate Cy7.5-Antibody Conjugate ActiveEster->Conjugate pH 7.8 (Amide Bond Formation) Antibody Antibody (-NH2 Lysines) Antibody->Conjugate

Figure 1: Two-step activation and conjugation mechanism. Note the transition from acidic activation to basic coupling.

Materials & Equipment

CategoryItemSpecifications
Reagents Cyanine7.5 Carboxylic Acid Purity >95%
Antibody (IgG) >1 mg/mL, free of BSA/Gelatin/Azide
EDC Store at -20°C, protect from moisture
Sulfo-NHS Store at 4°C, keep dry
DMSO Anhydrous (Critical)
Buffers Activation Buffer 50 mM MES, pH 5.5
Conjugation Buffer 1X PBS (pH 7.4) or 100 mM Bicarbonate (pH 8.3)
Purification Desalting Columns Zeba™ Spin or Sephadex G-25 (40kDa MWCO)
QC UV-Vis Spectrophotometer NanoDrop or standard cuvette system

Step-by-Step Protocol

Phase 1: Antibody Preparation (The Foundation)

Goal: Remove interfering amines (Tris, Glycine) and adjust pH.

  • Check Buffer Formulation: If the antibody is in Tris or Glycine, perform a buffer exchange into 1X PBS (pH 7.4) using a desalting column or dialysis cassette.

    • Why? Tris and Glycine contain primary amines that will steal the dye from the antibody, resulting in labeled buffer, not labeled protein.

  • Concentration: Adjust antibody concentration to 1.0 – 5.0 mg/mL .

    • Insight: Concentrations <1 mg/mL lead to poor conjugation efficiency due to slow kinetics.

Phase 2: Dye Activation (The "Secret Sauce")

Goal: Convert Cy7.5-COOH to Cy7.5-NHS ester.

  • Solubilize Dye: Dissolve 1 mg of Cy7.5-COOH in 100 µL anhydrous DMSO (10 mg/mL).

  • Prepare Activation Mix:

    • Dissolve 10 mg EDC in 1 mL Activation Buffer (MES, pH 5.5) .

    • Dissolve 10 mg Sulfo-NHS in 1 mL Activation Buffer (MES, pH 5.5) .

    • Note: Prepare these immediately before use. EDC hydrolyzes rapidly in water.

  • Activate:

    • Add 10 µL of Cy7.5 stock (from step 1) to a microtube.

    • Add 40 µL of EDC solution (large molar excess).

    • Add 40 µL of Sulfo-NHS solution (large molar excess).

    • Incubate: 15 minutes at Room Temperature (RT) in the dark.

    • Result: You now have a solution of Cy7.5-Sulfo-NHS ester.

Phase 3: Conjugation Reaction

Goal: Covalent attachment to the antibody.

  • Calculate Stoichiometry: For Cy7.5 (hydrophobic), target a molar excess of 10x to 15x dye-to-protein.

    • Example: For 1 mg IgG (~6.6 nmol), use ~66–100 nmol of activated dye.

  • pH Adjustment (Critical):

    • The activated dye is in MES (pH 5.5). The antibody is in PBS (pH 7.4).[8]

    • Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to the antibody solution before adding the dye. This raises the pH to ~8.0, optimizing Lysine reactivity.

  • Mix: Slowly add the calculated volume of Activated Dye to the Antibody solution while gently vortexing.

  • Incubate: 1 hour at RT in the dark with gentle rotation.

Phase 4: Purification

Goal: Remove free dye and reaction byproducts.

  • Equilibrate a desalting column (e.g., Zeba Spin or PD-10) with PBS.

  • Load the reaction mixture carefully.

  • Elute according to manufacturer instructions.

    • Visual Check: You should see two bands on a gravity column: a fast-moving blue/green band (Conjugate) and a slow-moving band (Free Dye). Collect the fast band.

Quality Control & Data Analysis

You must determine the Degree of Labeling (DOL) to validate the experiment.

Constants for Cy7.5:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Extinction Coeff):  223,000 M
    
    
    
    cm
    
    
    (at 788 nm)
  • 
     (Correction Factor):  0.04 (This corrects for the dye's absorption at 280 nm)
    
  • 
    :  210,000 M
    
    
    
    cm
    
    
    (for standard IgG)

Formula:

  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
  • Calculate DOL:

    
    
    

Acceptance Criteria:

  • Optimal DOL: 2.0 – 4.0 dyes per antibody.

  • DOL < 1.0: Under-labeled. Increase dye excess next time.

  • DOL > 5.0: Over-labeled. Risk of aggregation or quenching.[9]

Troubleshooting & Optimization

Workflow Logic Diagram

QC_Logic Start Measure A280 & A788 Calc Calculate DOL Start->Calc Decision Check DOL Range Calc->Decision Low DOL < 1.5 (Under-labeled) Decision->Low Low Good DOL 2.0 - 4.0 (Optimal) Decision->Good Pass High DOL > 5.0 (Over-labeled) Decision->High High ActionLow 1. Check Buffer pH 2. Increase Dye Molar Excess 3. Ensure Anhydrous DMSO Low->ActionLow ActionGood Proceed to In Vivo Study Good->ActionGood ActionHigh 1. Reduce Dye Excess 2. Check Aggregation (SE-HPLC) High->ActionHigh

Figure 2: Quality Control Decision Tree for Conjugate Validation.

Common Issues Table
SymptomProbable CauseCorrective Action
Precipitation Over-labeling (Cy7.5 is hydrophobic)Reduce dye molar excess; Add 0.05% Tween-20 to buffer.
Low DOL (<1) Hydrolysis of NHS esterEnsure Activation buffer is acidic (MES pH 5.5) and Conjugation is basic (pH 8). Work faster.
Low DOL (<1) Interfering BufferDialyze antibody to remove Tris/Glycine/Azide.
No Signal Old EDC ReagentEDC is hygroscopic and degrades. Use a fresh bottle or stored aliquots.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: Zero-Length Crosslinkers. [Link]

Sources

Application Note: In Situ Activation and Conjugation of Cyanine7.5 Carboxylic Acid to Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Cyanine7.5 (Cy7.5) is a premier near-infrared (NIR) fluorophore extensively utilized in advanced drug development, in vivo imaging, and targeted therapeutics due to its deep-tissue penetration capabilities and minimal background autofluorescence[1][2]. While pre-activated NHS esters of Cy7.5 are commercially available, researchers synthesizing custom antisense oligonucleotides (ASOs) or aptamers frequently utilize the unactivated Cyanine7.5 carboxylic acid for cost-efficiency, solid-phase synthesis integration, or custom bioconjugation strategies[3].

This technical guide provides a comprehensive, self-validating methodology for the in situ activation of non-sulfonated Cy7.5 carboxylic acid, followed by its highly efficient conjugation to amine-modified oligonucleotides.

Physicochemical and Spectral Profile

Cy7.5 features a rigid, bridged polymethine chain that enhances its fluorescence quantum yield by approximately 20% compared to traditional indocyanine green (ICG) analogs, resulting in a significantly brighter and more stable signal[1][4]. Because the non-sulfonated form lacks hydrophilic sulfonate groups, it exhibits low aqueous solubility and strictly requires an organic co-solvent (such as DMSO or DMF) for initial dissolution[5][6].

Table 1: Quantitative Properties of Cyanine7.5 Carboxylic Acid

PropertyValueScientific Implication
Excitation Maximum (λex) 788 nm[7]Avoids auto-fluorescence from endogenous biomolecules.
Emission Maximum (λem) 808 nm[7]Deep tissue penetration for in vivo tracking.
Extinction Coefficient (ε) 223,000 L·mol⁻¹·cm⁻¹[7]Exceptionally high molar absorptivity ensures bright labeling.
Solubility DMSO, DMF, DCM[5]Requires strict solvent management during aqueous conjugation.
Storage Conditions -20°C, dark, desiccated[3][5]Prevents premature degradation of the polymethine bridge.

Mechanistic Rationale (Causality in Experimental Design)

To ensure scientific integrity and high labeling efficiency, it is critical to understand the causality behind the experimental conditions:

  • The Necessity of Activation: The native carboxylic acid group is highly stable and chemically inert toward nucleophilic attack by amines[3][8]. It must be converted into an electrophilic intermediate. We utilize EDC to form an unstable O-acylisourea. Because this intermediate rapidly hydrolyzes in water, NHS is added simultaneously to form a semi-stable NHS ester, which is highly reactive toward primary amines[9].

  • Buffer and pH Selection: The conjugation requires an aqueous buffer with a pH of 8.3–8.5 (e.g., 0.1 M Sodium Tetraborate)[9][10]. This specific range is a thermodynamic compromise: it is high enough to deprotonate the 5'-aminohexyl group on the oligonucleotide (making it a strong nucleophile) but low enough to minimize the rapid base-catalyzed hydrolysis of the newly formed Cy7.5 NHS ester[9].

  • Solvent Management: Non-sulfonated Cy7.5 must be dissolved in anhydrous DMSO[5]. However, the final reaction mixture should not exceed 15-20% DMSO to prevent the highly polar oligonucleotide from precipitating out of the aqueous solution[6].

Experimental Workflow & Pathway Visualizations

Workflow A Cy7.5 COOH (Unactivated) B Activation (EDC/NHS, DMSO) A->B Add reagents C Cy7.5 NHS Ester (Reactive) B->C 30 min, RT E Conjugation (Amide Bond) C->E Combine D Amino-Oligo (pH 8.5 Buffer) D->E Combine F Purification (EtOH Precip/HPLC) E->F 4-12 hrs, Dark

Workflow for in situ activation and conjugation of Cy7.5 carboxylic acid to oligonucleotides.

Mechanism N1 Cy7.5-Labeled Oligo (Systemic Delivery) N2 In Vivo Circulation (High Stability) N1->N2 N3 Target Binding (Sequence Specificity) N2->N3 N4 NIR Imaging (Ex: 788nm / Em: 808nm) N3->N4 Deep Tissue Penetration

Mechanism and in vivo tracking of Cy7.5-labeled antisense oligos.

Step-by-Step Methodology

Table 2: Reagent Preparation and Stoichiometry

ReagentFunctionRecommended Excess
Cy7.5 Carboxylic Acid Fluorophore precursor10–20x molar excess over oligo
EDC Carbodiimide activator1.2x molar excess over Cy7.5
NHS Ester stabilizer1.5x molar excess over Cy7.5
Amino-Oligo Target biomolecule1x (Base unit)
Phase 1: In Situ Activation of Cy7.5 Carboxylic Acid
  • Equilibrate the vial of Cyanine7.5 carboxylic acid to room temperature before opening to prevent moisture condensation, which rapidly degrades active esters[10].

  • Dissolve 1 mg of Cy7.5 carboxylic acid in 100 µL of anhydrous DMSO to create a concentrated stock[5].

  • Add 1.2 molar equivalents of EDC and 1.5 molar equivalents of NHS to the dye solution.

  • Vortex gently and incubate the mixture at room temperature in the dark for exactly 30 minutes. Note: Do not exceed 45 minutes, as the intermediate may begin to degrade.

Phase 2: Oligonucleotide Preparation & Conjugation
  • Dissolve the HPLC-purified, amino-modified oligonucleotide in 0.1 M Sodium Tetraborate buffer (pH 8.5) to achieve a concentration of 1–2 mM[10].

  • Slowly add the activated Cy7.5 NHS ester solution to the oligonucleotide solution while vortexing gently.

  • Critical Threshold: Ensure the final concentration of DMSO does not exceed 15-20% (v/v) of the total reaction volume[6].

  • Incubate the reaction mixture overnight (or for a minimum of 6 hours) at room temperature, strictly protected from light[10].

Phase 3: Precipitation and Purification
  • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

  • Add 2.5 to 3 volumes of cold absolute ethanol.

  • Incubate at -20°C for 2 hours, then centrifuge at 14,000 × g for 30 minutes to pellet the labeled oligonucleotide.

  • Carefully decant the supernatant (which contains the bulk of the unreacted, hydrophobic Cy7.5 dye) and wash the pellet twice with 70% ethanol[11].

  • For high-fidelity in vivo applications, further purify the resuspended pellet using Reverse-Phase HPLC (RP-HPLC) or gel filtration (e.g., NAP-5 columns) to remove trace free dye[11].

Protocol Validation: Degree of Labeling (DOL)

To ensure the protocol acts as a self-validating system, the efficiency of the conjugation must be mathematically quantified using UV-Vis spectrophotometry[10].

  • Resuspend the purified Cy7.5-oligonucleotide in DNase-free water.

  • Measure the absorbance at 260 nm (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , for DNA) and at 788 nm (
    
    
    
    , for Cy7.5).
  • Calculate the DOL using the following formula:



Where:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
      = 223,000 L·mol⁻¹·cm⁻¹
    
  • CF (Correction Factor) = Absorbance of dye at 260 nm / Absorbance at 788 nm (typically ~0.05 for Cy7.5).

  • 
      = Extinction coefficient of the specific oligonucleotide sequence (calculated based on sequence composition).
    

A successful conjugation typically yields a DOL between 0.85 and 1.05. Values >1.1 suggest the presence of unpurified free dye, requiring a secondary HPLC pass.

References

Sources

Advanced In Vivo Imaging of Small Animals Using Cyanine7.5 Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the rapidly evolving field of preclinical imaging, near-infrared (NIR) fluorescence imaging has emerged as a cornerstone technique for drug development, biodistribution tracking, and surgical navigation. Cyanine7.5 (Cy7.5) carboxylic acid is a highly specialized, non-reactive NIR fluorophore characterized by its long-wave emission[].

Operating within the NIR-I window, Cy7.5 exhibits an excitation maximum at ~788 nm and an emission maximum at ~808 nm[2]. This spectral profile is critical for in vivo small animal imaging because it bypasses the visible spectrum where tissue autofluorescence, hemoglobin absorption, and light scattering severely degrade signal-to-noise ratios. Furthermore, modern Cy7.5 derivatives feature a rigidified central polymethine chain, which increases the fluorescence quantum yield by approximately 20% compared to traditional analogs, ensuring a brighter and more stable signal[3].

Why use the Carboxylic Acid form? While pre-activated forms like NHS esters are popular for simple aqueous conjugations, the unactivated carboxylic acid form offers distinct experimental advantages:

  • Chemical Stability: It is highly resistant to hydrolysis, allowing for prolonged storage.

  • Custom Activation: It permits tailored activation strategies in anhydrous organic solvents (e.g., using DCC/DMAP), which is essential when labeling hydrophobic polymers like PLGA or synthesizing custom nanoparticles[4].

  • Negative Control Utility: The free carboxylic acid dye can be injected directly to serve as a non-targeted control, allowing researchers to evaluate passive retention, vascular leakage, and baseline renal/hepatic clearance rates[5].

Physicochemical Properties

Understanding the intrinsic properties of Cy7.5 carboxylic acid is paramount for designing robust formulation and conjugation strategies. Because the non-sulfonated form has low aqueous solubility, organic co-solvents are required during the initial stages of probe preparation[].

PropertySpecification / ValueCausality / Experimental Implication
Fluorophore Core Cyanine7.5 (Indocyanine derivative)Provides deep tissue penetration suitable for whole-body imaging.
Functional Group Carboxylic Acid (-COOH)Requires activation (e.g., EDC/NHS) for covalent bioconjugation.
Excitation Max (λex) 788 nmPerfectly aligns with standard 800 nm laser lines on imaging systems.
Emission Max (λem) 808 nmEmits in the NIR-I window, minimizing background autofluorescence.
Extinction Coefficient 223,000 M⁻¹cm⁻¹Exceptionally high light absorption, enabling detection at low doses.
Solubility DMSO, DMF, DCMRequires <5% DMSO or formulation in micelles/nanoparticles for in vivo use.

Mandatory Visualizations: Workflows & Pathways

Bioconjugation Pathway

To utilize Cy7.5 carboxylic acid for targeted imaging, it must first be conjugated to a carrier (e.g., a peptide, antibody, or polymer). The diagram below illustrates the anhydrous activation pathway commonly used for polymer labeling.

G A Cy7.5-COOH (Stable/Unactivated) B Activation (DCC + DMAP) A->B C O-acylisourea Intermediate B->C E Cy7.5-Conjugate (Amide Bond) C->E D Target Molecule (Primary Amine) D->E

Figure 1: Chemical activation and bioconjugation pathway of Cyanine7.5 carboxylic acid.

In Vivo Imaging Workflow

The logical progression from probe formulation to ex vivo validation ensures a self-validating experimental system.

G N1 Probe Formulation (Buffer + <5% DMSO) N2 Animal Administration (IV, SC, or Intra-articular) N1->N2 N3 In Vivo Circulation & Biodistribution N2->N3 N4 NIR Imaging (Ex: 788nm) Timepoints: 1h, 4h, 24h N3->N4 N5 Euthanasia & Ex Vivo Organ Analysis N4->N5

Figure 2: Standard in vivo NIR imaging workflow using Cy7.5-labeled probes.

Detailed Experimental Protocols

Protocol A: Anhydrous Activation and Polymer Conjugation (e.g., PLGA-PEG)

Causality Note: Because Cy7.5 carboxylic acid lacks inherent reactivity, it must be activated. For hydrophobic polymers like PLGA, aqueous EDC/NHS chemistry is inefficient. Instead, N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in organic solvents are utilized to drive the formation of a stable amide bond[4].

Reagents Needed:

  • Cyanine7.5 carboxylic acid (0.4 mg)

  • Amine-terminated polymer (e.g., PLGA-PEG-NH2, 10 mg)

  • DCC (0.10 mg) and DMAP (0.53 mg)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.4 mg of Cy7.5 carboxylic acid in 40 μL of anhydrous DMF or DCM (Concentration: 10 mg/mL). Reasoning: Anhydrous conditions prevent the premature hydrolysis of the activated ester intermediate.

  • Activation: Add the Cy7.5 solution to a 960 μL DCM solution containing 10 mg of PLGA-PEG-NH2, 0.10 mg of DCC, and 0.53 mg of DMAP.

  • Reaction: Protect the reaction vial from light (using aluminum foil) and place it on an orbital shaker at room temperature for 18 hours. Reasoning: Cy7.5 is photostable, but prolonged exposure to ambient light during catalytic reactions can induce photobleaching.

  • Purification: Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against 4 L of a 50/50 v/v acetone/methanol mixture. Change the buffer every 4 hours for 24 hours to remove unreacted free dye, DCC, and DMAP[4].

  • Lyophilization: Dry the purified conjugate and store it at -20°C in the dark.

Protocol B: In Vivo Small Animal Imaging

Causality Note: Successful in vivo imaging requires minimizing biological background noise. Standard rodent diets contain chlorophyll (from alfalfa), which autofluoresces in the NIR spectrum and obscures abdominal signals.

Preparation & Administration:

  • Dietary Prep: Transition mice or rats to a specialized low-fluorescence diet (e.g., purified rodent diet lacking alfalfa) at least 7 days prior to imaging[5].

  • Hair Removal: For non-nude strains (e.g., SKH-1 Elite or Sprague-Dawley), chemically depilate or shave the imaging area. Hair scatters NIR light, significantly reducing signal quantitation.

  • Probe Formulation: Reconstitute the Cy7.5-conjugate (or free Cy7.5 carboxylic acid control) in 1X PBS. If using the free hydrophobic dye, utilize up to 5% DMSO and a surfactant (like Tween-80) to prevent aggregation.

  • Injection:

    • For systemic biodistribution: Inject 100-200 μL via the lateral tail vein.

    • For lymph node mapping: Inject 20 μL subcutaneously at the tail base[4].

    • For joint retention: Inject 20 μL intra-articularly into the knee[6].

Imaging & Analysis: 5. Anesthesia: Induce general anesthesia using 2-3% isoflurane in oxygen; maintain at 1.5-2% during imaging. 6. Acquisition: Place the animal in a small animal imaging system (e.g., LI-COR Pearl Imager or IVIS Spectrum). Select the 800 nm channel (Excitation ~785 nm, Emission ~820 nm filter). 7. Time-Course Imaging: Capture images at predefined intervals (e.g., 0 min, 20 min, 1 h, 2 h, 4 h, and 24 h) to establish pharmacokinetic clearance profiles. 8. Ex Vivo Validation: At the terminal time point, euthanize the animal. Rapidly excise major organs (liver, kidneys, spleen, heart, lungs, and draining lymph nodes). Image the organs immediately to confirm the anatomical source of the in vivo signal.

Expected Biodistribution Profiles (Data Summary)

The biodistribution of Cy7.5 heavily depends on its conjugated state. The table below summarizes typical clearance pathways observed when using Cy7.5 carboxylic acid as a free dye versus a nanoparticle conjugate.

Formulation TypePrimary Accumulation SiteDominant Clearance RouteHalf-Life (Approx.)Experimental Application
Free Cy7.5 Carboxylic Acid Liver, GI TractHepatobiliary< 2 HoursNegative control; vascular leakage assays[5].
Cy7.5-PLGA Nanoparticles (20nm) Draining Lymph NodesReticuloendothelial System (RES)24 - 48 HoursVaccine delivery tracking; lymphatic mapping[4].
Cy7.5-Labeled Lubricin Articular Cartilage (Knee)Local degradation> 7 DaysIntra-articular therapeutic retention assays[6].

References

  • Antibodies.com. "Cyanine 7.5 NHS ester (A270180)". Available at:[Link]

  • National Institutes of Health (PMC). "Critical Size Limit of Biodegradable Nanoparticles for Enhanced Lymph Node Trafficking and Paracortex Penetration". Available at:[Link]

  • bioRxiv / NIH. "Recombinant manufacturing of multispecies biolubricants". Available at:[Link]

Sources

Drug delivery tracking with Cyanine7.5 carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced In Vivo Drug Delivery Tracking: Conjugation and Imaging Protocols using Cyanine7.5 Carboxylic Acid

Executive Summary & Rationale

The precise tracking of nanocarriers (e.g., liposomes, polymeric micelles, and solid lipid nanoparticles) is a critical bottleneck in pharmacokinetics and drug delivery development. While Indocyanine Green (ICG) has historically been the standard for near-infrared (NIR) imaging, Cyanine7.5 (Cy7.5) offers a structurally modified alternative with a significantly higher fluorescence quantum yield[1].

Operating within the NIR-I biological window (Excitation: ~788 nm, Emission: ~808 nm), Cy7.5 bypasses the autofluorescence of biological tissues, hemoglobin, and water, enabling deep tissue penetration and high signal-to-noise ratios[1]. By utilizing the unactivated Cyanine7.5 carboxylic acid rather than a pre-activated NHS ester, researchers gain absolute control over the activation kinetics. This is vital when conjugating to sterically hindered or delicate drug delivery vehicles where precise stoichiometric control is required to prevent nanocarrier aggregation[].

Physicochemical Profiling

To establish a reliable tracking system, the optical and chemical properties of the fluorophore must be matched to the imaging hardware and the carrier's surface chemistry.

Table 1: Physicochemical & Optical Properties of Cyanine7.5 Carboxylic Acid

PropertyValueExperimental Causality & Significance
Excitation Maximum (

)
788 nmFalls perfectly within the NIR-I window; avoids excitation of endogenous fluorophores[1].
Emission Maximum (

)
808 nmAllows for deep tissue penetration (>1 cm) with minimal photon scattering during in vivo tracking[1].
Extinction Coefficient (

)
223,000

Extremely high light absorption capacity allows for low dye-to-carrier ratios, preserving carrier function[1].
Quantum Yield (

)
0.10Superior to ICG; ensures a brilliant, high-contrast signal even at low accumulation concentrations[1].
Reactive Group Unactivated Carboxyl (-COOH)Highly stable during prolonged storage (-20°C); enables custom in situ EDC/NHS activation[3].

Mechanistic Framework: The Activation Paradigm

A common point of failure in drug delivery tracking is the premature hydrolysis of pre-activated NHS-ester dyes. By starting with Cyanine7.5 carboxylic acid, we employ a two-step zero-length crosslinking strategy.

  • Activation (Mildly Acidic): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the Cy7.5 carboxyl group to form an unstable O-acylisourea intermediate. We perform this in MES buffer (pH 6.0) because EDC hydrolysis is rapid at neutral/basic pH.

  • Stabilization: Addition of N-hydroxysulfosuccinimide (Sulfo-NHS) converts this intermediate into a semi-stable, amine-reactive Sulfo-NHS ester.

  • Conjugation (Mildly Basic): The activated dye is introduced to the amine-functionalized nanocarrier in a slightly basic environment (pH 7.4–8.0). This causality is absolute: primary amines must be unprotonated (free base form) to act as strong nucleophiles and attack the NHS ester.

Workflow Step1 1. Cy7.5-COOH (Unactivated Dye) Step2 2. EDC/NHS Activation (MES Buffer, pH 6.0) Step1->Step2 Add Activators Step3 3. Cy7.5-NHS Ester (Reactive Intermediate) Step2->Step3 15-30 min, RT Step5 5. Conjugation (PBS, pH 7.4-8.0) Step3->Step5 Step4 4. Carrier Addition (Amine-Functionalized) Step4->Step5 Mix Step6 6. Purification (Dialysis/SEC) Step5->Step6 2-4 hrs, RT Step7 7. In Vivo NIR Tracking (Ex: 788nm Em: 808nm) Step6->Step7 Inject & Image

Workflow for Cyanine7.5-COOH activation, conjugation, and in vivo NIR tracking.

Self-Validating Experimental Protocols

Protocol A: In Situ Activation and Nanocarrier Conjugation

Note: This protocol assumes conjugation to an amine-functionalized vehicle, such as chitosan micelles or PEGylated liposomes terminating in primary amines[1],[3].

Phase 1: Fluorophore Activation

  • Solubilization: Dissolve 1 mg of Cyanine7.5 carboxylic acid in 100 µL of anhydrous DMSO. Causality: The dye is hydrophobic; anhydrous conditions prevent the degradation of the pending NHS-ester.

  • Buffer Preparation: Prepare a 0.1 M MES buffer, pH 6.0. Do not use PBS at this stage, as phosphate ions reduce EDC efficiency.

  • Activation Reaction: Add 10 molar equivalents of EDC-HCl and 15 molar equivalents of Sulfo-NHS to the dye solution. Dilute with 400 µL of MES buffer.

  • Incubation: React for 15–30 minutes at room temperature in the dark. The carboxyl groups are now converted to reactive Sulfo-NHS esters.

Phase 2: Amine Coupling 5. Carrier Preparation: Suspend your amine-functionalized nanocarriers in 0.1 M Sodium Bicarbonate buffer or PBS adjusted to pH 8.0. Causality: A pH of 8.0 ensures the primary amines on the nanocarrier are deprotonated and highly nucleophilic. Strictly avoid Tris or glycine buffers , as their primary amines will competitively quench the reaction. 6. Conjugation: Add the activated Cy7.5 solution dropwise to the nanocarrier suspension under continuous magnetic stirring. 7. Incubation: Stir for 2 to 4 hours at room temperature in the dark.

Phase 3: Purification & Validation 8. Purification: Transfer the mixture to a dialysis cassette (MWCO chosen based on carrier size, typically 10 kDa for micelles) and dialyze against 1X PBS (pH 7.4) for 24–48 hours, changing the buffer at least 4 times. Causality: Free dye will rapidly accumulate in the kidneys/bladder during in vivo studies, creating false-positive biodistribution data. Dialysis ensures only covalently bound dye remains. 9. Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 788 nm using a UV-Vis spectrophotometer. Calculate the dye concentration using the Beer-Lambert law (


, where 

)[1].
Protocol B: In Vivo Biodistribution Tracking
  • Animal Preparation: Utilize appropriate murine models (e.g., BALB/c nude mice for tumor targeting models). Maintain animals on an alfalfa-free diet for 7 days prior to imaging to eliminate gastrointestinal autofluorescence.

  • Administration: Inject the Cy7.5-labeled nanocarriers intravenously (via tail vein).

  • Imaging Parameters: Place the subject in a small animal NIR imaging system (e.g., IVIS Spectrum). Set the excitation filter to ~745-788 nm and the emission filter to ~800-820 nm[1],[].

  • Longitudinal Tracking: Acquire images at predetermined time points (e.g., 1h, 4h, 12h, 24h, 48h) to map the pharmacokinetic profile, tumor accumulation (via EPR effect), and clearance routes (hepatic vs. renal)[].

Quantitative Optimization & Troubleshooting Matrix

To ensure the trustworthiness of your tracking data, monitor the following parameters closely:

Table 2: Troubleshooting and Optimization

Parameter / IssueTarget Value / ObservationMechanistic Cause & Corrective Action
Molar Ratio (Dye:Carrier) 1:1 to 3:1 (Degree of Labeling)Cause: Ratios >3:1 cause spatial proximity of fluorophores, leading to fluorescence self-quenching. Action: Reduce initial Cy7.5 input or shorten conjugation time.
Free Dye Contamination

free dye post-purification
Cause: Incomplete dialysis or SEC separation. Action: Validate purity via Thin Layer Chromatography (TLC); free dye migrates differently than the massive nanocarrier.
Low Conjugation Yield DOL

Cause: Amine protonation or rapid EDC hydrolysis. Action: Ensure conjugation buffer pH is strictly

and verify EDC/NHS reagents are freshly prepared and moisture-free.

References[1] Title: Cyanine7.5 carboxylic acid | CAS#:1803099-44-6

Sources

Deep-Tissue Precision: Cyanine7.5 Carboxylic Acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details the strategic utilization of Cyanine7.5 (Cy7.5) carboxylic acid, a Near-Infrared (NIR) fluorophore, for high-contrast fluorescence microscopy. Unlike pre-activated esters, the carboxylic acid form offers chemical versatility and cost-efficiency but requires rigorous activation protocols. This guide provides a validated workflow for EDC/NHS-mediated bioconjugation, degree of labeling (DOL) characterization, and optical hardware configuration optimized for the NIR-I window (700–900 nm).

Introduction: The NIR Advantage

Fluorescence microscopy in biological tissues is often plagued by two optical barriers: photon scattering and autofluorescence.[1] Cyanine7.5 addresses both by operating in the Near-Infrared I (NIR-I) window .

  • Spectral Profile:

    • Excitation Max: ~788 nm[2][3][4]

    • Emission Max: ~808 nm[2][3][5]

    • Extinction Coefficient: ~223,000 L⋅mol⁻¹⋅cm⁻¹[2][3][6]

  • Mechanism of Action: Biological tissues (hemoglobin, water, melanin) have their lowest combined absorption in the 650–900 nm range. Cy7.5 emits at ~808 nm, allowing for significantly deeper photon penetration (up to several millimeters) and negligible background signal compared to visible dyes (e.g., FITC, TRITC).

The "Carboxylic Acid" Variable

Commercially available Cy7.5 often comes as an NHS-ester (ready-to-conjugate) or a Carboxylic Acid (requires activation).

  • Why choose the Carboxylic Acid?

    • Stability: Hydrolysis-resistant during long-term storage compared to NHS esters.

    • Versatility: Can be conjugated to amines (via EDC/NHS), hydrazides, or hydroxyls depending on the crosslinker used.

    • Cost: Significantly more economical for large-scale labeling.

Chemical Bioconjugation Protocol

Objective: Covalently attach Cy7.5-COOH to a primary amine (e.g., Lysine residue on an IgG antibody) using carbodiimide chemistry.

Phase A: Reagent Preparation

Critical Solubility Note: Cy7.5 carboxylic acid is hydrophobic. It must be dissolved in an organic solvent before introduction to aqueous buffers.

ReagentConcentrationSolventStorage
Cy7.5-COOH 10 mg/mLAnhydrous DMSO or DMF-20°C, Desiccated, Dark
EDC (Carbodiimide)10 mg/mLCold MES Buffer (pH 6.0)Prepare Fresh
Sulfo-NHS 10 mg/mLCold MES Buffer (pH 6.0)Prepare Fresh
Antibody (IgG) 1–5 mg/mLPBS (pH 7.4), Azide-free4°C
Phase B: The Two-Step Activation Workflow

Why Two-Step? Mixing EDC, NHS, Dye, and Protein simultaneously can cause the protein to crosslink to itself (carboxyls on protein reacting with amines on protein). We activate the Dye first.

Step 1: Activation of Cy7.5
  • Dissolve 1 mg of Cy7.5-COOH in 100 µL anhydrous DMSO.

  • Add 1.2 molar equivalents of EDC and 1.2 molar equivalents of Sulfo-NHS to the dye solution.

    • Calculation: If using 1 µmol dye, use 1.2 µmol EDC/Sulfo-NHS.

  • Incubate for 15–30 minutes at room temperature (RT) in the dark.

    • Mechanism:[7] EDC reacts with the carboxyl to form an unstable O-acylisourea, which is immediately displaced by Sulfo-NHS to form a stable, amine-reactive NHS-ester.

Step 2: Conjugation[8][9]
  • Adjust the Antibody solution to pH 8.0–8.3 using 1M NaHCO₃. Higher pH deprotonates lysines, increasing reactivity.

  • Add the activated Cy7.5 ester (from Step 1) to the antibody solution.

    • Ratio: Aim for a 10–20 molar excess of dye over protein.

    • Example: For 1 mg IgG (~6.6 nmol), add ~66–130 nmol of activated dye.

  • Incubate for 1–2 hours at RT with gentle rotation. Protect from light.[3][4][5][10]

Step 3: Purification

Unreacted dye must be removed to prevent high background.

  • Method: Use a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

  • Alternative: Dialysis against PBS (20kDa MWCO) for 24 hours at 4°C.

  • Visual Check: The conjugate will appear faint blue/green; free dye will likely retain on the column or pass through later.

Visualization of Reaction Pathway[11]

Bioconjugation Cy7 Cy7.5-COOH (Hydrophobic) Intermediate Semi-Stable NHS-Ester Cy7->Intermediate Activation (DMSO/MES pH 6) EDC EDC + Sulfo-NHS (Activators) EDC->Intermediate Conjugate Cy7.5-Antibody Conjugate Intermediate->Conjugate Nucleophilic Attack (pH 8.3) Byproducts Urea + NHS (Removed via Dialysis) Intermediate->Byproducts Antibody Antibody (IgG) (Primary Amines) Antibody->Conjugate

Figure 1: Two-step EDC/NHS activation pathway preventing protein self-crosslinking.

Quality Control: Degree of Labeling (DOL)

Trusting the reagent requires quantification. You must measure how many dye molecules are attached per antibody.

  • Measure Absorbance at 280 nm (

    
    ) and 788 nm  (
    
    
    
    ).
  • Use the Correction Factor (CF) for Cy7.5 (typically ~0.09) to account for dye absorption at 280 nm.[6]

Formula:





  • 
     (Cy7.[5][11][12]5) = 223,000 L⋅mol⁻¹⋅cm⁻¹[2]
    
  • 
     (IgG) = ~203,000 L⋅mol⁻¹⋅cm⁻¹
    

Target Range: Optimal DOL is 2–4 dyes/protein .

  • < 2: Weak signal.

  • > 5: Self-quenching (signal drops) and potential antibody precipitation.

Microscopy Setup & Imaging Protocol

Standard confocal microscopes often lack sensitivity >750 nm. Specific hardware is required.[8]

Hardware Requirements
  • Light Source: 785 nm Diode Laser or White Light Laser (WLL) tuned to 780–790 nm.

  • Filters:

    • Excitation: 770/20 nm

    • Emission: 810/40 nm (Longpass >800 nm is acceptable)

  • Detector (Critical):

    • Standard PMTs have <5% quantum efficiency at 800 nm.

    • Requirement: GaAsP PMT (red-shifted) or Avalanche Photodiode (APD).

Imaging Workflow
  • Sample Prep: Mount tissue/cells in antifade media optimized for NIR (e.g., Prolong Glass). Standard media may not protect NIR dyes effectively.

  • Focusing: Cy7.5 is invisible to the eye.

    • Technique: Co-stain with DAPI (nuclei). Focus using DAPI, then switch to the NIR channel for capture.

  • Acquisition:

    • Minimize laser power. NIR dyes can be less photostable than Alexa 488.

    • Use Line Averaging (2x or 4x) to improve Signal-to-Noise Ratio (SNR).

Optical Path Diagram

OpticalPath Laser 785 nm Laser (Excitation) Dichroic Dichroic Mirror (Reflects <800nm) Laser->Dichroic Excitation Beam Sample Cy7.5 Labeled Tissue Sample Dichroic->Sample Filter Emission Filter (810/40 nm) Dichroic->Filter Passes Emission Sample->Dichroic Emission (808nm) Detector GaAsP PMT / APD (High NIR Sensitivity) Filter->Detector

Figure 2: Confocal optical path optimized for NIR detection, ensuring minimal signal loss.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during Conjugation Hydrophobicity of Cy7.5Ensure DMSO concentration in final reaction is <10% (v/v). Use Sulfo-NHS to increase solubility.
Low Signal Intensity Incompatible DetectorVerify microscope has NIR-sensitive detectors (GaAsP/APD). Standard PMTs are blind here.
High Background Free DyeExtend dialysis or use a longer desalting column. Free Cy7.5 sticks to membranes.
No Signal PhotobleachingCy7.5 is sensitive. Focus using a visible counterstain (DAPI/GFP) before exposing to 785 nm laser.

References

  • Lumiprobe. Cyanine7.5 carboxylic acid: Spectral properties and protocols. Retrieved from

  • Antibodies.com. Cyanine 7.5 carboxylic acid (A270177) Specifications.[4] Retrieved from [4]

  • Thermo Fisher Scientific. EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.[8] Retrieved from

  • AAT Bioquest. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] Properties. Retrieved from [12]

  • National Institutes of Health (NIH). Molecular Fluorophores for Deep-Tissue Bioimaging. PMC7299343. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanine7.5 Carboxylic Acid Low Fluorescence Signal

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Researchers, Senior Scientists, Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Bioconjugation & Imaging

Executive Summary: The Nature of the Problem

Cyanine7.5 (Cy7.[1][2][3]5) is a near-infrared (NIR) fluorophore with peak excitation at ~788 nm and emission at ~808 nm .[3][4][5] When users report "low fluorescence signal" with the carboxylic acid form of this dye, the issue rarely stems from the dye's intrinsic quantum yield (typically ~0.1–0.13). Instead, the failure usually originates from one of three distinct failure modes:

  • Chemical Non-Reactivity: The carboxylic acid group is chemically inert toward amines until activated. Users often mistake it for an NHS ester.

  • H-Type Aggregation: In aqueous buffers, planar cyanine molecules stack face-to-face (H-aggregates), causing a blue shift in absorption and essentially non-radiative decay (quenching).

  • Optical Mismatch: Standard "Cy7" filter sets often cut off the excitation/emission maxima of Cy7.5, resulting in <10% signal transmission.

This guide provides a systematic diagnostic framework to isolate and resolve these specific issues.

Diagnostic Decision Tree (Visualized)

Before altering your protocol, use this logic flow to identify the root cause of signal loss.

TroubleshootingTree Start ISSUE: Low Cy7.5 Signal CheckAbs Step 1: Measure Absorbance (Scan 600-900 nm) Start->CheckAbs NoAbs Result: No/Low Absorbance at 788 nm CheckAbs->NoAbs Low OD HighAbs Result: High Absorbance but Low Fluorescence CheckAbs->HighAbs High OD Solubility Diagnosis: Precipitation or Hydrolysis NoAbs->Solubility ConjCheck Did you add EDC/NHS? Solubility->ConjCheck SpectrumShape Check Spectrum Shape HighAbs->SpectrumShape BlueShift Blue-shifted Shoulder (<750 nm)? SpectrumShape->BlueShift RedPeak Distinct Peak at 788 nm? SpectrumShape->RedPeak Agg Diagnosis: H-Aggregation (Quenching) BlueShift->Agg Yes Filter Diagnosis: Instrument Filter Mismatch (Cy7 vs Cy7.5) RedPeak->Filter Yes NoAct Diagnosis: Carboxylic Acid Not Activated ConjCheck->NoAct No

Figure 1: Diagnostic logic flow for identifying the cause of low fluorescence in Cy7.5 experiments.

Critical Troubleshooting FAQs

Category 1: Chemical Reactivity & Conjugation[3][6][7][8][9]

Q: I added Cy7.5 carboxylic acid directly to my protein, but after desalting, the protein is not labeled. Why? A: The carboxylic acid form is unactivated .[5] Unlike NHS esters, it will not react spontaneously with primary amines on proteins.

  • The Fix: You must activate the carboxylic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS to create a reactive intermediate.[6][7]

  • Protocol Note: Perform activation in a slightly acidic buffer (MES, pH 6.0) for 15 minutes, then raise the pH to 7.2–7.5 for the conjugation to the protein. Hydrolysis of the activated ester is rapid at high pH; do not store the activated dye.

Q: I used EDC/NHS, but my Degree of Labeling (DOL) is still < 0.5. What went wrong? A: This is often due to buffer incompatibility or hydrolysis .

  • Buffer Interference: Did you activate in PBS or Tris? Phosphate competes with the reaction, and Tris contains amines that will scavenge your activated dye.

    • Correction: Activation must happen in amine-free, carboxyl-free buffers like MES or HEPES.

  • Solvent Quenching: If you dissolved the dye in water first, the hydrophobic Cy7.5 core likely aggregated or precipitated before reacting.

    • Correction: Dissolve Cy7.5 carboxylic acid in anhydrous DMSO or DMF at 1–10 mg/mL before adding it to the aqueous reaction mix.

Category 2: Physics of Fluorescence (Aggregation & Quenching)[3][11]

Q: My conjugate has high absorbance at 700–750 nm, but the emission at 808 nm is weak. Is the dye broken? A: The dye is likely intact but suffering from H-aggregation . Cyanine dyes, particularly long-chain ones like Cy7.5, form "H-dimers" (face-to-face stacks) in aqueous solutions. These aggregates absorb light at a shorter wavelength (blue-shifted to ~700–750 nm) and dissipate energy as heat rather than fluorescence.

  • Diagnosis: Check the absorbance spectrum.[3][4][8][9][10] A prominent shoulder or peak to the left of the main 788 nm peak indicates aggregation.[3]

  • The Fix:

    • Lower the DOL: Over-labeling forces dyes close together on the protein surface, promoting aggregation. Aim for a DOL of 1.0–2.0.

    • Add Organic Cosolvent: Keep 5–10% DMSO or DMF in the reaction mixture during conjugation.

    • Use PEGylated derivatives: If possible, switch to a sulfonated or PEGylated Cy7.5, which sterically hinders aggregation.

Q: What is the optimal Degree of Labeling (DOL) for Cy7.5? A: For antibodies (IgG), the optimal DOL is 1.0 to 2.5 .

  • DOL < 1: Signal is too low due to lack of fluorophores.

  • DOL > 3: Fluorescence decreases due to concentration quenching (homo-FRET) between adjacent dye molecules.

Category 3: Instrumentation & Optics

Q: I can see Cy7 signal, so why can't I see Cy7.5? A: Cy7 and Cy7.5 are spectrally distinct .

  • Cy7: Ex 750 nm / Em 773 nm.[11]

  • Cy7.5: Ex 788 nm / Em 808 nm.[1][3][4] Most "Cy7" filter sets have an excitation bandwidth of 710–760 nm and an emission cut-off around 780 nm. This effectively blocks the Cy7.5 emission.

  • The Fix: Ensure your instrument is equipped with a filter set compatible with Indocyanine Green (ICG) or specifically designated for Cy7.5/Alexa Fluor 790.

Technical Reference Data

Spectral Properties
PropertyValueNotes
Excitation Max 788 nmMeasured in Ethanol/DMSO; shifts slightly in water.
Emission Max 808 nmNIR region; invisible to the naked eye.
Extinction Coeff. ~223,000 M⁻¹cm⁻¹High absorptivity requires careful dilution for measurement.
Solubility DMSO, DMF, AlcoholsLow in water/PBS (unless sulfonated).
Activation Protocol (Carboxylic Acid -> NHS Ester)

Use this protocol if you must generate the reactive ester in situ.

ActivationProtocol Step1 Step 1: Dissolve Dye Solvent: Anhydrous DMSO Conc: 10 mg/mL Step2 Step 2: Activation Add EDC + NHS Buffer: MES pH 6.0 Time: 15-30 min Step1->Step2 Mix Step3 Step 3: Conjugation Add Protein (Amine) Adjust pH to 7.2-7.5 Time: 1-2 hrs Step2->Step3 Add Protein immediately Step4 Step 4: Purification Desalting Column (Remove excess dye) Step3->Step4 Purify

Figure 2: In-situ activation workflow for Cy7.5 carboxylic acid.

Detailed Steps:

  • Solubilization: Dissolve 1 mg Cy7.5 Carboxylic Acid in 100 µL anhydrous DMSO.

  • Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS (or Sulfo-NHS).

  • Incubation: Incubate for 15–30 minutes at room temperature. Note: Do not purify this intermediate; the NHS ester is unstable.

  • Coupling: Add this mixture to your protein solution (Protein must be in amine-free buffer like Bicarbonate or Borate, pH 8.0–8.5).

  • Purification: Remove unreacted dye using a Zeba spin column or dialysis against PBS.

References

  • Berlier, J. E., et al. (2003).Near-infrared strong absorption of cyanine dyes: Aggregation and fluorescence quenching. Journal of Histochemistry & Cytochemistry.

Sources

Technical Support Center: Cyanine7.5 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Baseline

Cyanine7.5 (Cy7.[1][2]5) Carboxylic Acid is a near-infrared (NIR) fluorophore. Unlike its NHS-ester or Maleimide counterparts, the carboxylic acid form is non-reactive toward biomolecules in its native state. It functions primarily as a precursor that requires chemical activation (typically via EDC/NHS chemistry) to label amines (Lysine residues, N-terminus).

Critical Distinction: If you are observing zero conjugation, the most likely cause is the omission or failure of the activation step. You cannot simply mix Cy7.5-COOH with a protein and expect a covalent bond.

Physicochemical Properties (Baseline Data)
PropertyValue / CharacteristicNotes
Molecular Weight ~685.34 Da (Non-sulfonated)Varies by counterion (Cl⁻, I⁻, etc.)
Ex / Em Maxima 788 nm / 808 nmNIR window; minimizes tissue autofluorescence
Extinction Coeff.[2] (

)
~223,000 M⁻¹cm⁻¹High molar absorptivity
Correction Factor (280nm) ~0.04Used to correct

for protein concentration
Solubility Low in water; High in DMSO/DMFNon-sulfonated form is hydrophobic
Reactive Group Carboxylic Acid (-COOH)Requires activation (EDC/NHS or HATU)

Critical Workflow: The Activation Protocol

Why this matters: Most failures occur here. The goal is to convert the stable -COOH into a reactive NHS-ester intermediate in situ.

The "Two-Step" Activation Workflow

We recommend a two-step method to prevent cross-linking of the protein's own carboxyls and amines.[3]

  • Activation Phase:

    • Dissolve Cy7.5-COOH in anhydrous DMSO.

    • Add EDC (1.2–1.5 equivalents) and NHS or Sulfo-NHS (1.2–1.5 equivalents).

    • Reaction: Incubate for 15–30 mins at Room Temp (RT) in the dark.

    • Result: Formation of Cy7.5-NHS ester .

  • Conjugation Phase:

    • Add the activated dye mixture to your protein solution (Buffer pH 8.3–9.0).

    • Note: The volume of organic solvent (DMSO) in the final mixture must be <10% (ideally <5%) to prevent protein precipitation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have no signal / The dye did not attach to my protein."

Diagnosis: The carboxyl group was not successfully activated, or the active ester hydrolyzed before reacting with the protein.

  • Question 1: Did you use a buffer containing primary amines during activation?

    • Technical Insight: Buffers like Tris or Glycine contain amines.[3][4][5] If present during the conjugation step, they will outcompete your protein for the dye, resulting in "labeled buffer" rather than labeled protein.

    • Solution: Exchange protein into PBS, Borate, or Carbonate buffer (pH 8.3–9.0) before reaction.

  • Question 2: Was your EDC fresh?

    • Technical Insight: EDC is highly hygroscopic. If the bottle was stored without a desiccator or opened frequently, it may have hydrolyzed to urea (inactive).

    • Solution: Use fresh EDC. If the powder is clumped, discard it.

  • Question 3: Did you check the pH of the conjugation reaction?

    • Technical Insight: Amine coupling requires the lysine

      
      -amino group to be deprotonated (neutral). The pKa of Lysine is ~10.5.
      
    • Solution: Maintain reaction pH between 8.3 and 9.0 . At pH 7.0 or lower, conjugation efficiency drops significantly because amines are protonated (

      
      ).
      
Issue 2: "My protein precipitated immediately upon adding the dye."

Diagnosis: Aggregation driven by the hydrophobicity of Cy7.5 or solvent shock.

  • Question 1: What is your final organic solvent concentration?

    • Technical Insight: Cy7.5-COOH (non-sulfonated) requires DMSO/DMF for solubility.[1][2] Adding a large volume of DMSO to an aqueous protein solution causes denaturation.[6]

    • Solution: Keep final DMSO concentration <5% (v/v) . Add the dye slowly while vortexing gently.

  • Question 2: Did you over-label the protein?

    • Technical Insight: Attaching too many hydrophobic Cy7.5 molecules alters the protein's isoelectric point and solubility profile.

    • Solution: Target a Degree of Labeling (DOL) of 1.0 to 3.0 . Reduce the dye molar excess (e.g., if using 20x, drop to 10x or 5x).

Issue 3: "The conjugate is blue/green, but fluorescence is weak (Quenching)."

Diagnosis: Self-quenching due to dye proximity (H-dimers or J-aggregates).

  • Question 1: What is your DOL?

    • Technical Insight: Cyanine dyes have large, planar aromatic systems that stack easily (

      
       stacking). When dyes are too close on the protein surface, they transfer energy non-radiatively (quenching).
      
    • Solution: Measure DOL. If DOL > 4 (for an antibody), you are likely in the quenching regime. Optimize for lower DOL.

Issue 4: "I cannot separate free dye from the conjugate."

Diagnosis: Hydrophobic interaction between free dye and protein.

  • Question 1: Are you using dialysis?

    • Technical Insight: Hydrophobic dyes like Cy7.5 often stick to dialysis membranes or interact hydrophobically with the protein, preventing diffusion.

    • Solution: Use Size Exclusion Chromatography (SEC) (e.g., PD-10 columns or Zeba spin columns) instead of dialysis. The distinct size difference ensures better separation. Adding 5-10% DMSO to the column buffer can help wash away "sticky" free dye.

Visualized Workflows

Diagram 1: The Activation & Conjugation Logic

This diagram illustrates the chemical transformation required to make Cy7.5-COOH reactive.

Cy75_Activation Start Cy7.5-COOH (Non-Reactive) Intermediate Cy7.5-NHS Ester (Unstable Intermediate) Start->Intermediate Activation (DMSO, 15 min) EDC + EDC / Sulfo-NHS (Activation Agent) EDC->Intermediate Conjugate Cy7.5-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate Conjugation (pH 8.3-9.0) Hydrolysis Hydrolysis (Dead End) Intermediate->Hydrolysis Slow reaction with Water Protein Protein-NH2 (Target) Protein->Conjugate

Caption: Two-step activation workflow. The unstable NHS-ester intermediate must be used immediately or stored strictly anhydrously.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting_Tree Start Problem Detected Precipitation Precipitation? Start->Precipitation LowSignal Low/No Signal? Start->LowSignal SolventCheck Check DMSO % Precipitation->SolventCheck DyeLoadCheck Check Molar Excess Precipitation->DyeLoadCheck BufferCheck Check Buffer Composition LowSignal->BufferCheck PHCheck Check Reaction pH LowSignal->PHCheck ActivationCheck Check Activation Step LowSignal->ActivationCheck SolventAction Keep DMSO < 5% SolventCheck->SolventAction >10%? LoadAction Reduce Dye:Protein Ratio DyeLoadCheck->LoadAction Too high? BufferAction Remove Tris/Glycine BufferCheck->BufferAction Contains Amines? PHAction Adjust to pH 8.3-9.0 PHCheck->PHAction < pH 8.0? ActivationAction Ensure EDC/NHS used ActivationCheck->ActivationAction Skipped?

Caption: Diagnostic logic for common Cy7.5 conjugation failures. Follow the branches to identify the root cause.

Degree of Labeling (DOL) Calculation

To validate your conjugate, use the following formula. You must correct for the dye's absorbance at 280 nm (where protein also absorbs).



  • 
    : Absorbance at 788 nm.[2][7]
    
  • 
    : Extinction coefficient of protein (e.g., IgG 
    
    
    
    210,000 M⁻¹cm⁻¹).
  • 
    : 223,000 M⁻¹cm⁻¹.[2][7]
    
  • 
    : 0.04 (Correction Factor).
    

References

  • Antibodies.com. Cyanine 7.5 NHS ester Specifications and Extinction Coefficients. Retrieved from [Link][2]

Sources

Technical Support Center: Navigating Photostability Challenges with Cyanine7.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Cyanine7.5 (Cy7.5) carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this near-infrared (NIR) fluorophore and encounter challenges related to its photostability. As a long-wavelength dye, Cy7.5 is invaluable for deep-tissue and in vivo imaging applications; however, its polymethine chain structure makes it inherently susceptible to photo-induced degradation.[1][2][3]

This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows for specific issues, and validated protocols to help you mitigate photostability problems, ensuring the reliability and reproducibility of your experiments.

Section 1: Understanding Cyanine7.5 Photostability: Core Concepts

Before troubleshooting, it's crucial to understand the underlying mechanisms that affect dye stability.

Q1: What is photobleaching, and why is Cy7.5 susceptible to it?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] For cyanine dyes like Cy7.5, the process is typically initiated when the dye absorbs a photon and, instead of returning directly to its ground state by emitting a photon (fluorescence), it transitions into a long-lived, highly reactive triplet state.[5][6] This triplet-state dye can then transfer its energy to molecular oxygen (O₂) dissolved in the surrounding buffer, generating highly damaging reactive oxygen species (ROS), such as singlet oxygen.[6][7] These ROS, in turn, attack and cleave the dye's polymethine bridge—the very part of the molecule responsible for its fluorescence—leading to a permanent loss of signal.[1][8]

G cluster_0 cluster_1 ROS Generation S0 Ground State (S₀) Cy7.5 S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν, ~788 nm) T1 Excited Triplet State (T₁) (Long-lived, Reactive) S1->T1 Intersystem Crossing (ISC) S0_2 Ground State (S₀) Cy7.5 S1->S0_2 Fluorescence (~808 nm) (Desired Pathway) Degraded Non-Fluorescent Degradation Products T1->Degraded Reaction with ROS (e.g., ¹O₂) (Photobleaching) O2 Molecular Oxygen (O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS)

Fig 1. The primary photochemical pathway leading to the photobleaching of Cy7.5.
Q2: My signal is weak from the very beginning, even without long light exposure. Is this still photobleaching?

A: Not necessarily. While rapid photobleaching can cause a weak signal, poor initial intensity is often due to fluorescence quenching . Unlike photobleaching, quenching reduces fluorescence without destroying the dye.[4] Common causes for Cy7.5 include:

  • Aggregation-Induced Quenching (AIQ): At high concentrations or when conjugated to biomolecules at a high degree of labeling (DOL), Cy7.5 molecules can stack together.[4] These aggregates are often non-fluorescent, leading to a significant loss of signal.[1]

  • Environmental Factors: The fluorescence of cyanine dyes is sensitive to their local environment. Factors like solvent polarity, non-optimal pH (especially low pH which can cause protonation), and the presence of quencher molecules (e.g., transition metal ions like Cu²⁺ or Fe³⁺, or halide ions like iodide) can suppress fluorescence.[1][4][7][8]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments.

Q3: My Cy7.5-labeled antibody works well initially, but the signal fades completely during a time-lapse or multi-image acquisition. What's happening and how can I fix it?

A: This is a classic case of photobleaching. The repeated exposure to high-intensity excitation light is generating ROS that are destroying the fluorophore.

Troubleshooting Steps:

  • Reduce Photon Dose: The simplest solution is to reduce the total number of photons hitting your sample.

    • Lower Laser Power: Use the lowest possible excitation intensity that still provides a usable signal-to-noise ratio.

    • Shorten Exposure Time: Decrease the camera exposure time for each image.

    • Minimize Scans: Acquire only the essential number of images or time points.

  • Implement an Antifade Imaging Buffer: Standard buffers like PBS do nothing to protect against photobleaching. Using a buffer with an antifade system is critical. These systems, often called ROXS (Reducing and Oxidizing Systems), work by depleting molecular oxygen or quenching the reactive triplet state.[9]

    • Oxygen Scavengers: Systems like glucose oxidase and catalase (GOC/CAT) remove dissolved oxygen, preventing ROS formation.[10]

    • Triplet State Quenchers (TSQs): Compounds like ascorbic acid (Vitamin C) and Trolox (a Vitamin E analog) can directly interact with the triplet-state dye, returning it to the ground state before it can react with oxygen.[5][7][8][11][12]

  • Check Your Mounting Medium: For fixed samples, always use a commercial or lab-prepared antifade mounting medium. This is one of the most effective ways to preserve your signal during microscopy.[4][13]

Q4: I've conjugated Cy7.5 carboxylic acid to my protein, but the final product has very low fluorescence. What could have gone wrong?

A: This points towards issues with the labeling process or the formulation of the final conjugate, likely leading to quenching.

G start Problem: Low Initial Fluorescence q1 Did you verify the Degree of Labeling (DOL)? start->q1 q2 Is the conjugate in a compatible buffer? q1->q2 DOL is optimal (e.g., 2-4) sol1 High DOL (>5-7) can cause Aggregation-Induced Quenching. ACTION: Reduce dye:protein ratio in labeling reaction. q1->sol1 Yes, and it's high sol2 Low DOL (<1) means insufficient labeling. ACTION: Check conjugation chemistry, optimize pH, increase reaction time. q1->sol2 Yes, and it's low q3 How was the dye stored and handled? q2->q3 Yes sol3 Buffer contains quenchers (e.g., high salt, metal ions) or has low pH. ACTION: Use a clean, optimized buffer (e.g., PBS, HEPES at pH 7.4). q2->sol3 No / Unsure sol4 Improper storage (light/heat exposure) may have degraded the dye stock. ACTION: Use a fresh, properly stored aliquot of dye. q3->sol4 Improperly

Fig 2. Troubleshooting workflow for low initial fluorescence signal of Cy7.5 conjugates.

Troubleshooting Steps:

  • Characterize the Degree of Labeling (DOL): Use UV-Vis spectroscopy to measure the absorbance of your conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5) to calculate the DOL. A high DOL often leads to aggregation and quenching. Aim for a DOL between 2 and 4 for most antibody applications.[4]

  • Analyze the Absorbance Spectrum: Check the absorbance spectrum of your conjugate. The formation of H-aggregates is often indicated by the appearance of a new absorption peak or a shoulder on the blue-side of the main peak. If you see this, it confirms aggregation is the issue.

  • Optimize Buffer Conditions: Ensure your final storage buffer is at a neutral to slightly basic pH (7.2-8.0) and free of known quenchers.[14] Some studies show Cy7.5 fluorescence is strongest in sodium acetate buffers, but this is application-dependent.[7]

  • Consider Solubility Enhancers: Adding a small amount of a non-ionic detergent like Triton X-100 or introducing sulfonate groups to the dye can improve water solubility and reduce aggregation.[1][]

Q5: How should I properly store and handle my Cy7.5 carboxylic acid to maximize its shelf-life?

A: Proper storage is critical to prevent degradation even before the experiment begins. The polymethine chain is vulnerable to oxidation in the absence of light.[1]

  • Solid Form: Store the lyophilized powder at -20°C (or -80°C for long-term storage), protected from light, and under a desiccated atmosphere.[2][16][17][18]

  • Stock Solutions: Prepare stock solutions in an anhydrous, high-quality solvent like DMSO or DMF.[17][19] Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[18]

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the product. Minimize exposure of the dye, both in solid and solution form, to ambient light.[2][4]

FactorEffect on PhotostabilityMitigation Strategy
High Excitation Power Exponentially increases the rate of photobleaching.Use the lowest laser/light power possible for imaging.[4]
Long Exposure Time Increases total photon dose, leading to more bleaching events.Use the shortest possible camera exposure times.
Molecular Oxygen Primary reactant for generating ROS from the dye's triplet state.Use oxygen-scavenging antifade reagents (e.g., GOC/CAT).[10]
pH Low pH can cause protonation and loss of fluorescence; extreme pH can degrade the dye.Maintain a stable, neutral to slightly basic pH (7.2-8.0) with a robust buffer.[1][7]
High Dye Concentration Can lead to aggregation-induced quenching (AIQ).Optimize the Degree of Labeling (DOL); work in dilute solutions.[4]
Reactive Molecules Free radicals, transition metals, and strong oxidizing/reducing agents in the buffer.Use high-purity water and reagents; consider a chelator like EDTA if metal contamination is suspected.[4]
Table 1. Key factors influencing the photostability of Cyanine7.5 and recommended mitigation strategies.

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Cy7.5 Photostability

This protocol allows you to quantitatively compare the photostability of your Cy7.5 conjugate under different buffer conditions (e.g., PBS vs. an antifade buffer).[20]

Objective: To determine the photobleaching half-life (t₁/₂) of a Cy7.5 conjugate.

Materials:

  • Fluorescence microscope with a stable light source (e.g., 750-780 nm laser or LED) and appropriate filters for Cy7.5.

  • Your Cy7.5-conjugated sample (e.g., antibodies immobilized on a glass slide).

  • Imaging buffers to be tested (e.g., PBS and a ROXS buffer).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare identical samples of your immobilized Cy7.5 conjugate. Mount one in PBS and the other in your test antifade buffer.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the filter set for Cy7.5.

    • Set the excitation intensity to a level representative of your typical imaging experiments. Crucially, keep this setting identical for all samples.

  • Image Acquisition:

    • Focus on a representative field of view.

    • Begin a time-lapse acquisition, continuously illuminating the sample and capturing an image every 5-10 seconds.

    • Continue the acquisition until the fluorescence intensity has decreased by at least 70-80%.

    • Repeat the exact same acquisition protocol for the sample in the other buffer.

  • Data Analysis:

    • Open the time-lapse series in your image analysis software.

    • Define a Region of Interest (ROI) over the fluorescent area and a background ROI in a non-fluorescent area.

    • For each time point, measure the mean fluorescence intensity within the signal ROI and the background ROI.

    • Calculate the background-corrected intensity for each time point (Signal ROI - Background ROI).

    • Normalize the intensity at each time point to the initial intensity at t=0.

    • Plot the normalized intensity versus time. Fit the data to a single exponential decay curve to extract the half-life (t₁/₂), which is the time it takes for the intensity to drop to 50%.

Protocol 2: Preparation of a Standard ROXS Antifade Imaging Buffer

This buffer is designed to both scavenge oxygen and quench the triplet state, significantly enhancing Cy7.5 photostability for live-cell or fixed-sample imaging.

Materials:

  • Imaging Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl)

  • Glucose (Dextrose)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Ascorbic Acid (Vitamin C)

Procedure: Note: This buffer has a limited working life (a few hours) once the enzymes are added. Prepare it fresh just before your imaging session.

  • Prepare Stock Solutions:

    • 1 M Glucose in water.

    • Glucose Oxidase: 10 mg/mL in buffer.

    • Catalase: 10 mg/mL in buffer.

    • 1 M Ascorbic Acid in water (prepare fresh, as it oxidizes quickly).

  • Prepare Final Imaging Buffer:

    • To 1 mL of your imaging buffer, add the components in the following order, mixing gently after each addition:

      • 10 µL of 1 M Glucose (final concentration: 10 mM)

      • 1 µL of 10 mg/mL Glucose Oxidase (final concentration: 10 µg/mL)

      • 1 µL of 10 mg/mL Catalase (final concentration: 10 µg/mL)

      • 2 µL of 1 M Ascorbic Acid (final concentration: 2 mM)[7][8]

This formulation provides a robust system where glucose oxidase consumes oxygen, catalase neutralizes the hydrogen peroxide byproduct, and ascorbic acid acts as a potent triplet state quencher and radical scavenger.[7][8]

G cluster_0 Photobleaching Cascade cluster_1 Antifade Intervention Points T1 Excited Triplet State (T₁) O2 Molecular Oxygen (O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Degraded Degraded Cy7.5 ROS->Degraded Attacks Dye TSQ Triplet State Quenchers (e.g., Ascorbic Acid, Trolox) TSQ->T1 Quenches OS Oxygen Scavengers (e.g., Glucose Oxidase) OS->O2 Removes

Fig 3. Mechanism of action for common antifade reagents, which interrupt the photobleaching cascade.

References

  • Ramos-Sanchez, J. E., Gidi, Y., Lovell, T. C., Payne, L., Sakaya, A., & Cosa, G. (2025). In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence. RSC Publishing. [Link]

  • In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence. RSC Publishing. [Link]

  • On the Mechanisms of Cyanine Fluorophore Photostabilization. ACS Publications. [Link]

  • On the Mechanisms of Cyanine Fluorophore Photostabilization. PMC, NIH. [Link]

  • Hernandez, R., et al. (2017). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. PMC, NIH. [Link]

  • How should fluorescent labeled probes be stored?. QIAGEN. [Link]

  • Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. PMC, NIH. [Link]

  • Hernandez, R., et al. (2017). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. Theranostics. [Link]

  • Olivier, N., et al. (2016). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Sensors. [Link]

  • Hernandez, R., et al. (2017). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. ResearchGate. [Link]

  • Holman, M. W., & Adams, N. M. (2014). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. PMC, NIH. [Link]

  • Plaxco, K. W., et al. (2014). Enhanced Photostability of Genetically Encodable Fluoromodules Based on Fluorogenic Cyanine Dyes and a Promiscuous Protein Partner. PMC, NIH. [Link]

  • Wang, S., et al. (2022). Molecularly Precise, Bright, Photostable, and Biocompatible Cyanine Nanodots as Alternatives to Quantum Dots for Biomedical Applications. PubMed. [Link]

  • Epe, B., et al. (2017). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. PMC, NIH. [Link]

  • Protocol for Photostability Studies of Pharmaceutical products. ResearchGate. [Link]

  • Cyanine7.5 dye. AxisPharm. [Link]

  • Wagenknecht, H.-A., et al. (2017). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. PMC, NIH. [Link]

  • Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. ACS Publications. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Structure of four common cyanine dyes: 800CW, Cy7, Cy5.5, and Cy3. ResearchGate. [Link]

  • Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. PMC, NIH. [Link]

  • Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. [Link]

  • Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. ACS Publications. [Link]

  • Troubleshooting | Fluorescence: Detection. YouTube. [Link]

  • Small molecular cyanine dyes for phototheranostics. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Cyanine7.5 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Chemistry of Carboxyl Labeling

Welcome to the technical support center. If you are reading this, you likely chose Cyanine7.5 carboxylic acid over the pre-activated NHS-ester variant, perhaps for cost efficiency or specific linker chemistry requirements.

However, unlike NHS-esters, Cyanine7.5-COOH is non-reactive in its native state. It cannot spontaneously bond to amines on your target protein. It requires in situ activation using carbodiimide chemistry (EDC/NHS).

This guide addresses the three most common failure modes in this workflow:

  • Hydrolysis Competition: The activation agent (EDC) hydrolyzes faster than it activates the dye if pH is incorrect.

  • Aggregation: Cy7.5 is hydrophobic; without proper solvent handling, it precipitates before labeling occurs.

  • pH Mismatch: The pH required to activate the dye is different from the pH required to label the protein.

Module 1: The Activation Protocol (The "Black Box")

Many researchers mix EDC, NHS, Dye, and Protein in one tube and hope for the best. This is the primary cause of low yields. The activation of the carboxylic acid should ideally be separated from the conjugation to the protein to maximize efficiency and prevent protein cross-linking.

The Two-Step Activation Workflow

Step 1: Activation (Acidic pH)

  • Goal: Convert Cy7.5-COOH into a semi-stable Cy7.5-NHS ester.

  • Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sNHS (Sulfo-N-hydroxysuccinimide).[1]

  • Condition: Anhydrous DMSO or MES Buffer (pH 6.0). Crucial: EDC is unstable at high pH.

Step 2: Conjugation (Basic pH)

  • Goal: Attack the amine (Lysine/N-terminus) on the protein.

  • Condition: Phosphate or Borate Buffer (pH 8.0 – 8.3).

  • Why: Amines must be deprotonated (neutral) to act as nucleophiles.

Visualizing the Pathway

G Cy7_COOH Cy7.5-COOH (Non-Reactive) Intermediate Active Ester (Cy7.5-sNHS) Cy7_COOH->Intermediate Step 1: Activation (pH 4.5 - 6.0) EDC EDC + Sulfo-NHS (Activation Agents) EDC->Intermediate Conjugate Cy7.5-Protein (Stable Amide Bond) Intermediate->Conjugate Step 2: Conjugation (pH 7.5 - 8.5) Waste Iso-urea Byproduct Intermediate->Waste Hydrolysis (If pH > 8 too early) Protein Protein-NH2 (Target) Protein->Conjugate

Figure 1: The Two-Step Activation Mechanism. Note that the intermediate ester is susceptible to hydrolysis if the pH is raised before the protein is ready.

Module 2: Critical Reagent Setup & Solubility

Cyanine7.5 is a large, hydrophobic molecule. If you dissolve it directly in aqueous buffer, it will likely form non-fluorescent aggregates (H-dimers).

Solvent Compatibility Table
ComponentRecommended SolventConcentrationNotes
Cy7.5-COOH Anhydrous DMSO or DMF10 – 20 mg/mLDo not store in water. Make fresh.
EDC Cold DI Water or MES Buffer10 mg/mLHygroscopic. Discard unused solution immediately.
Sulfo-NHS DI Water or MES Buffer10 mg/mLIncreases stability of the active ester.
Protein PBS or Borate (pH 8.3)1 – 5 mg/mLMust be free of BSA, Azide, and Tris.

Expert Insight: Always dissolve the Cy7.5-COOH in DMSO first. Only introduce it to the aqueous buffer during the reaction step. Ensure the final organic solvent concentration in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation.

Module 3: Troubleshooting & FAQs

Scenario A: "I have no signal / The dye didn't attach."

Q: Did you check the pH of your activation buffer?

  • The Science: EDC has a half-life of seconds at pH 8.0 but hours at pH 6.0. If you added EDC directly to a protein in PBS (pH 7.4), the EDC likely hydrolyzed before it could activate the dye.

  • The Fix: Perform the activation step (Dye + EDC + sNHS) in MES buffer (pH 6.0) for 15 minutes before adding it to the protein solution.

Q: Did you use a buffer containing primary amines?

  • The Science: Tris and Glycine buffers contain amines.[2] These will compete with your protein for the dye, resulting in "labeled buffer" rather than labeled protein.

  • The Fix: Dialyze your protein into PBS or Borate buffer before labeling.

Scenario B: "My protein precipitated immediately upon adding the dye."

Q: What was the Dye-to-Protein ratio?

  • The Science: Cy7.5 is hydrophobic. Over-labeling (attaching too many dye molecules) turns the protein hydrophobic, causing it to crash out of solution.

  • The Fix: Aim for a Degree of Labeling (DOL) of 1.0 to 2.0. Do not exceed a 20-fold molar excess of dye during the reaction.

Q: Did you add the dye too quickly?

  • The Fix: Add the activated dye solution to the protein drop-wise while vortexing gently.

Module 4: Validation & Quality Control

You cannot trust the labeling efficiency by eye. You must calculate the Degree of Labeling (DOL).

Step 1: Purification

Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis .

  • Note: Dialysis is often insufficient for Cy7.5 because the hydrophobic dye sticks to the membrane. Gel filtration (desalting columns) is preferred.

Step 2: Calculate DOL

Measure absorbance at 280 nm (Protein) and 788 nm (Cy7.5).



Constants for Cy7.5:

  • 
     (Extinction Coeff): ~223,000 M⁻¹cm⁻¹  (Check your specific CoA)[3]
    
  • 
     (Correction Factor 280nm): 0.04  (Adjusts for dye absorbance at 280nm)
    
Troubleshooting Flowchart

Troubleshooting Start Start Validation Precipitation Precipitate Visible? Start->Precipitation ReduceRatio Action: Reduce Dye:Protein Ratio Use <10% DMSO Precipitation->ReduceRatio Yes MeasureDOL Measure Absorbance (280nm & 788nm) Precipitation->MeasureDOL No LowDOL DOL < 0.5? MeasureDOL->LowDOL CheckBuffer Check: Is Protein in Tris/Glycine? Is EDC fresh? LowDOL->CheckBuffer Yes HighBackground High Background in Assay? LowDOL->HighBackground No Purify Action: Repeat Desalting (Free dye removal) HighBackground->Purify Yes Success Success: DOL 1.0 - 2.0 HighBackground->Success No

Figure 2: Decision Matrix for Troubleshooting Cy7.5 Labeling Failures.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[4] Academic Press.[5][6] (The definitive guide on carbodiimide chemistry and pH optimization).

  • Thermo Fisher Scientific. (n.d.).[6] EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Product Information & Protocol.

  • Lumiprobe. (n.d.). Cyanine7.5 amine, properties and labeling protocol. (General properties of the Cy7.5 fluorophore).

  • AAT Bioquest. (n.d.).[7][8] Degree of Labeling (DOL) Calculator and Extinction Coefficients.

Sources

How to improve the signal-to-noise ratio of Cyanine7.5 carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Near-Infrared (NIR) Fluorescent Labeling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with Cyanine7.5 (Cy7.5) carboxylic acid .

Improving the Signal-to-Noise Ratio (SNR) of Cy7.5 requires a holistic approach. We must address the chemical activation of the dye, the stoichiometry of the conjugation to prevent quenching, and the biological behavior of the probe to minimize non-specific background noise.

Part 1: Fundamental Properties & Quantitative Baselines

Before troubleshooting, it is critical to understand the photophysical baseline of your fluorophore. Cy7.5 features a rigid trimethine linker that significantly increases its fluorescence quantum yield compared to traditional Indocyanine Green (ICG)[1]. However, the unactivated carboxylic acid form requires precise chemical handling.

Table 1: Photophysical & Chemical Properties of Cy7.5 Carboxylic Acid

PropertyValueMechanistic Implication for SNR
Excitation / Emission Max 788 nm / 808 nm[2]Deep tissue penetration; avoids tissue autofluorescence (high signal).
Extinction Coefficient 223,000 M⁻¹cm⁻¹[2]Highly absorbing; requires very low concentrations for detection.
Fluorescence Quantum Yield ~0.1 (10%)[2]High for NIR dyes, but highly susceptible to environmental quenching.
Solubility DMSO, DMF, DCM[2]Hydrophobic nature can drive non-specific binding to lipid membranes.
Reactive Group Free Carboxylic Acid (-COOH)Must be activated prior to protein conjugation; prone to hydrolysis.

Part 2: Troubleshooting Guides & FAQs

Q1: I incubated Cy7.5 carboxylic acid with my antibody, but after purification, I have no fluorescent signal on my protein. What went wrong?

The Causality: You likely attempted to conjugate an unactivated carboxylic acid directly to an amine-containing protein. Unlike Cy7.5 NHS ester, Cy7.5 carboxylic acid is biologically inert to primary amines. It must first be converted into a reactive intermediate using EDC (carbodiimide) and NHS (N-hydroxysuccinimide). If activation was attempted but failed, the most common culprit is water contamination in your solvents, which rapidly hydrolyzes the NHS ester back to the inert carboxylic acid.

The Solution: Implement a self-validating activation protocol using strictly anhydrous conditions.

G A Cy7.5 Carboxylic Acid (Inert) B Add EDC/NHS in Anhydrous DMSO A->B C Cy7.5-NHS Ester (Amine Reactive) B->C D Add to Protein in pH 8.3 Buffer C->D E Stable Amide Bond (Conjugated Probe) D->E

Workflow for the chemical activation and conjugation of Cy7.5 carboxylic acid.

Self-Validating Protocol: Anhydrous Activation & Conjugation

  • Dye Preparation: Dissolve 1 mg of Cy7.5 carboxylic acid in 100 µL of anhydrous DMSO (stored over molecular sieves).

  • Activation: Add 1.2 molar equivalents of EDC and 1.5 molar equivalents of NHS to the dye solution.

  • Incubation: Vortex and incubate in the dark at room temperature for 30 minutes. Validation step: The reaction mixture should remain a deep, clear green. Cloudiness indicates moisture contamination.

  • Conjugation: Add the activated dye to your protein solution (pre-equilibrated in 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5). Ensure the final DMSO concentration does not exceed 10% to prevent protein denaturation.

  • Reaction: Incubate for 2 hours at room temperature in the dark.

Q2: My conjugation was successful, but the fluorescence intensity of my probe is incredibly weak. Why is my signal suppressed?

The Causality: You are likely experiencing Aggregation-Induced Quenching (AIQ) [3]. Cyanine dyes are planar and highly hydrophobic. When the Degree of Labeling (DOL)—the number of dye molecules per protein—is too high, the dyes fold onto each other due to hydrophobic interactions and π-π stacking. This creates a non-radiative pathway for the excited fluorophore to return to its ground state, effectively destroying your signal[3].

The Solution: Optimize your DOL. For Cy7.5, a DOL of 1.5 to 2.5 is optimal. Anything above 3.0 will result in severe self-quenching.

G Start Determine Degree of Labeling (DOL) DOL_Low DOL < 1.0 (Under-labeled) Start->DOL_Low DOL_Opt DOL 1.5 - 2.5 (Optimal) Start->DOL_Opt DOL_High DOL > 3.0 (Over-labeled) Start->DOL_High Low_Result Weak Signal (Too few fluorophores) DOL_Low->Low_Result Opt_Result Maximum SNR (High quantum yield) DOL_Opt->Opt_Result High_Result Aggregation-Induced Quenching (Zero Signal) DOL_High->High_Result

Impact of Degree of Labeling (DOL) on Aggregation-Induced Quenching (AIQ).

Self-Validating Protocol: Measuring and Optimizing DOL

  • Purification: Remove all free dye using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS. Free dye will artificially inflate your DOL calculation.

  • Spectrophotometry: Measure the absorbance of your purified conjugate at 280 nm (protein) and 788 nm (Cy7.5).

  • Calculation: Use the Beer-Lambert law.

    • 
      (Note: 0.04 is the correction factor for Cy7.5 absorbance at 280 nm).
      
  • Iterative Adjustment: If DOL > 3.0, repeat the conjugation using a lower molar excess of dye (e.g., drop from 10:1 dye:protein ratio to 3:1).

Q3: My in vivo imaging shows high background noise across the entire animal. How do I reduce non-specific binding?

The Causality: High background noise (low SNR) in vivo is driven by two factors:

  • Free Dye Retention: Unreacted dye that was not properly purified binds non-specifically to tissues.

  • Hydrophobic Interactions: Cy7.5 carboxylic acid lacks the sulfonate groups found in sulfo-Cy7.5[1]. Because it is highly hydrophobic, it acts as a "sticky" molecule, binding non-specifically to hydrophobic pockets in serum proteins like albumin[4] and interacting with Fcγ receptors on macrophages/monocytes[5].

The Solution: Implement a stringent two-step purification process and consider biological blocking agents.

Table 2: Troubleshooting Matrix for High Background Noise

ObservationRoot CauseCorrective Action
Uniform high background in all tissues Unreacted free dye circulating in the blood.Perform SEC followed by 24-hour dialysis (10 kDa MWCO) against PBS to remove trace free dye.
High signal in Liver/Spleen Macrophage uptake / Monocyte binding[5].Pre-inject the subject with a blocking agent (e.g., unlabeled irrelevant IgG) or switch to the hydrophilic sulfo-Cy7.5 variant.
High signal in blood pool Dye binding to serum albumin[4].Reduce the injected dose. Hydrophobic cyanines naturally chaperone with albumin; optimizing the dose minimizes excess circulating probe.

Part 3: Systemic Troubleshooting Logic

Use the following diagnostic tree to systematically isolate the cause of low SNR in your experiments.

G Start Low SNR Detected Check1 Measure DOL via Absorbance Start->Check1 DOL_Zero DOL = 0 Check1->DOL_Zero DOL_High DOL > 3.0 Check1->DOL_High DOL_Good DOL 1.5 - 2.5 Check1->DOL_Good Act_Fail Activation Failed Use Anhydrous DMSO DOL_Zero->Act_Fail Quench_Fail AIQ Occurring Reduce Dye:Protein Ratio DOL_High->Quench_Fail Check2 Assess Background Type DOL_Good->Check2 BG_Free Systemic Background (Free Dye) Check2->BG_Free BG_NSB Liver/Spleen Accumulation (Hydrophobicity) Check2->BG_NSB Fix_Free Dialyze Conjugate (24h, 4°C) BG_Free->Fix_Free Fix_NSB Use Blocking Buffer or Switch to Sulfo-Cy7.5 BG_NSB->Fix_NSB

Logical decision tree for diagnosing and resolving low SNR in Cy7.5 imaging.

References

  • McGovern Medical School - UTHealth Houston. "Dye-mediated Binding." UTHealth Flow Cytometry Core. Available at: [Link][5]

  • Journal of Materials Chemistry C (RSC Publishing). "Origins of near-infrared-II emission tail and fluorescence enhancement of albumin-chaperoned cyanine dyes from a multiscale computational study." Royal Society of Chemistry. Available at: [Link][4]

Sources

Preventing aggregation of Cyanine7.5 carboxylic acid conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aggregation of Cyanine7.5 Carboxylic Acid Conjugates Role: Senior Application Scientist, Fluorescence Technologies Interface: Technical Support Center[]

Welcome to the Advanced Fluorescence Support Hub. You are likely here because your Cyanine7.5 (Cy7.5) conjugate has precipitated, lost fluorescence, or is showing strange absorbance spectra.[] As a Senior Application Scientist, I often see this. Cy7.5 is a powerful Near-Infrared (NIR) tool, but its heptamethine chain makes it inherently hydrophobic and prone to


 stacking.[]

This guide moves beyond basic protocols to explain the physics of dye aggregation and provides self-validating workflows to prevent it.

Part 1: The Mechanism of Failure (Why it Aggregates)

Q: Why does my Cy7.5 reaction mixture turn non-fluorescent or precipitate?

A: You are witnessing H-aggregation .[][2][3] Unlike visible range dyes (e.g., Cy3), Cy7.5 possesses a long polymethine bridge.[] In aqueous environments, these planar molecules stack like a deck of cards (face-to-face) to minimize hydrophobic surface area exposure.[]

  • The Physics: This stacking aligns the transition dipoles of the molecules. In H-aggregates (Hypsochromic), this alignment forbids the lowest energy transition, effectively killing fluorescence (quenching) and shifting absorbance to a shorter wavelength (Blue Shift).[]

  • The Consequence: If you conjugate an aggregate to your antibody, the antibody will carry the dye, but the signal will be negligible.

Visualizing the Equilibrium:

Cy75_Aggregation_Mechanism Monomer Monomer (Active) High Fluorescence Ex: ~788nm Dimer Dimer Reduced QY Monomer->Dimer High Conc. (>10µM) Aqueous Buffer Dimer->Monomer Organic Co-solvent (DMSO/DMF) HAgg H-Aggregate (Inactive) Quenched Fluorescence Abs Shift: <700nm Dimer->HAgg Ionic Strength Time Precip Macroscopic Precipitation HAgg->Precip Saturation

Figure 1: The thermodynamic equilibrium of Cyanine7.5. Keeping the dye in the 'Monomer' state requires organic co-solvents and strict concentration control.

Part 2: Pre-Conjugation & Solubilization

Q: Can I dissolve Cy7.5-COOH directly in PBS or water?

A: Absolutely NOT. Even if it appears to dissolve, it will likely form micro-aggregates immediately.[] The carboxylic acid form is particularly prone to this before activation.

The Protocol:

  • Primary Solubilization: Dissolve the solid dye in anhydrous DMSO or DMF .

    • Target Concentration: 1–10 mg/mL.[]

    • Why: This ensures the dye exists as a monomer before it ever touches water.

  • The "Dilution Shock" Check:

    • Take 1 µL of your stock and add it to 1 mL of PBS. Measure Absorbance.

    • Pass: Sharp peak at ~788 nm.[]

    • Fail: Broad shoulder at ~700–750 nm (indicates your stock is already aggregated or the buffer is incompatible).

Part 3: The Conjugation Reaction (Critical Control Points)

Q: I am activating Cy7.5-COOH with EDC/NHS. At what step does aggregation usually occur?

A: The moment the aqueous buffer meets the activated ester. Since you are starting with the Carboxylic Acid (-COOH), you must perform an activation step. The resulting NHS-ester is hydrophobic. If you add this to a protein solution without sufficient organic co-solvent, the dye will crash out of solution or bind non-specifically as an aggregate.

Troubleshooting Table: Reaction Conditions

ParameterRecommended LimitWhy? (The Science)
Organic Co-solvent 5% – 15% (v/v) Maintains dye solubility. <5% risks dye aggregation; >15% risks protein denaturation.[]
Dye Concentration < 100 µM (in final mix)Above the Critical Aggregation Concentration (CAC), Cy7.5 self-assembles faster than it reacts with the protein.
Dye-to-Protein Ratio 10:1 to 20:1 (Input)Excess hydrophobic dye acts as a nucleation site for aggregation on the protein surface.
pH pH 8.0 – 8.3 Promotes Lysine conjugation (

-amine is unprotonated) over hydrolysis.[] Slower reaction times (lower pH) allow more time for dye aggregation.[]

The "Step-Addition" Technique: Do not add the dye solution all at once.

  • Calculate the total volume of dye needed.

  • Add it in 4-5 aliquots over 15 minutes.

  • Crucially: Vortex the protein solution gently while adding the dye to prevent local regions of high dye concentration.

Part 4: Purification & Analysis

Q: I used a desalting column (Sephadex G-25), but my yield is low and the solution is cloudy. Why?

A: Desalting columns do not remove hydrophobic aggregates. Aggregates are large (often larger than the resin pore size) and elute with your protein in the void volume. Furthermore, hydrophobic aggregates can stick irreversibly to standard agarose/dextran matrices.[]

Recommended Purification Workflow:

Purification_Workflow Reaction Crude Conjugate Mix (Protein + Dye + Aggregates) Choice Select Method Reaction->Choice SEC Size Exclusion (SEC) *Standard* Choice->SEC For simple cleanup HIC Hydrophobic Interaction (HIC) *Advanced* Choice->HIC To remove aggregates SEC_Fail Risk: Aggregates co-elute with protein SEC->SEC_Fail HIC_Success Separates based on hydrophobicity (DAR) HIC->HIC_Success

Figure 2: HIC is superior to SEC for NIR dyes because it separates molecules based on hydrophobicity, effectively isolating the highly hydrophobic aggregates from the monomeric conjugate.

Self-Validating QC Protocol: After purification, scan the absorbance from 250 nm to 900 nm.

  • Calculate Degree of Labeling (DOL): Use the standard formula, but ensure you use the extinction coefficient for conjugated dye (often slightly different from free dye).

  • The "Blue Shoulder" Test:

    • Look at the peak at 788 nm (Monomer).

    • Look for a shoulder or secondary peak at ~700–730 nm .[]

    • Ratio Rule: If

      
      , your conjugate contains significant H-aggregates.[] It will likely perform poorly in vivo due to rapid hepatic clearance.[]
      
Part 5: Storage & Stability

Q: How do I store the conjugate to prevent aggregation over time?

A:

  • Buffer: Add 0.05% Tween-20 or BSA to the storage buffer. These act as surfactants/stabilizers to prevent the hydrophobic dye molecules on the protein surface from interacting with each other.

  • Temperature: Store at 4°C for short term. For long term, add glycerol (50%) and store at -20°C. Avoid freeze-thaw cycles in phosphate buffer without cryoprotectant, as salt crystallization induces aggregation.[]

References
  • Mujumdar, R. B., et al. (1993).[] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. (Foundational work on cyanine solubility and aggregation). []

  • Berlier, J. E., et al. (2003).[] "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." Journal of Histochemistry & Cytochemistry. (Comparison of aggregation properties). []

  • Zanetti-Domingues, L. C., et al. (2013).[] "The architecture of the B cell receptor signaling assembly." PLOS ONE. (Demonstrates protocols for preventing aggregation in high-density labeling).

  • Cytiva (formerly GE Healthcare). "Hydrophobic Interaction Chromatography: Principles and Methods."[] (Authoritative handbook on using HIC for conjugate purification).

Sources

Solving solubility problems of Cyanine7.5 carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Aggregation Issues

Executive Summary

You are likely reading this because your Cyanine7.5 (Cy7.[1]5) Carboxylic Acid has precipitated, formed a non-fluorescent blue suspension, or failed to label your target.

The Root Cause: Users often confuse Cyanine7.5 (non-sulfonated) with Sulfo-Cyanine7.5 .[1]

  • Sulfo-Cy7.5 is water-soluble.[1][2][3][4]

  • Cyanine7.5 is hydrophobic (lipophilic).[1]

Treating Cyanine7.5 like a water-soluble dye will result in immediate aggregation (H-dimers), quenching 90%+ of the fluorescence and rendering the dye unreactive.[1] This guide provides the corrective protocols to solubilize this fluorophore while maintaining its optical integrity.

Part 1: The "Organic First" Dissolution Protocol

Core Principle: You must establish a solvation shell around the hydrophobic polymethine chain using an organic solvent before the dye encounters any water molecules.

Reagent Compatibility Table
SolventSolubility RatingNotes
Anhydrous DMSO Excellent Recommended.[1] Use fresh (anhydrous) to prevent hydrolysis if activating later.[1]
Anhydrous DMF Excellent Alternative to DMSO.[5] Easier to remove by evaporation.
Water / PBS Poor DO NOT USE for stock solution. Causes immediate precipitation.[1]
Methanol/Ethanol Good Good for storage, but may interfere with downstream conjugation chemistry.
Step-by-Step Stock Preparation
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the cold vial, which degrades the dye.

  • Solvent Addition: Add Anhydrous DMSO to the vial to achieve a concentration of 1–10 mM .

    • Calculation: For 1 mg of Cy7.5 COOH (MW ~685.34 g/mol ), add ~146

      
      L DMSO to make a 10 mM stock.
      
  • Vortexing: Vortex vigorously for 30 seconds. The solution should be a clear, deep emerald green.

  • Clarification (Optional): Centrifuge at 10,000 x g for 2 minutes to ensure no solid particles remain.

Part 2: The Aqueous Transition (Preventing Aggregation)[1]

Once you have a stable organic stock, the challenge is introducing it to your aqueous buffer (PBS, Borate, etc.) without "crashing out."

The Mechanism of Failure: H-Aggregation

When Cy7.5 molecules enter water, the hydrophobic effect forces them to stack like coins (face-to-face).[1] This is called H-Aggregation .[1]

  • Visual Sign: Solution turns blue (instead of green).

  • Spectral Sign: Absorbance peak shifts blue (hypsochromic shift) to ~700 nm.[1]

  • Functional Result: Fluorescence is quenched; reactivity is blocked.

The Correct Dilution Workflow

DissolutionWorkflow SolidDye Solid Cy7.5 (Hydrophobic) Stock Organic Stock (10mM in DMSO) SolidDye->Stock Add Anhydrous DMSO Buffer Aqueous Buffer (PBS/Borate) Stock->Buffer Slow Addition (Wrong Method) Injection Rapid Injection (Shoot into Vortex) Stock->Injection Precipitate Precipitation/Aggregation (FAILURE) Stock->Precipitate Drops hit static water Mixing Vortex Buffer (Create Vortex Cone) Buffer->Mixing Mixing->Injection Final Stable Working Solution (<5% DMSO) Injection->Final Correct Method

Figure 1: The Critical Dilution Workflow. To prevent aggregation, the organic stock must be injected rapidly into a moving vortex of buffer, rather than dropped into static liquid.

Protocol: The "Shoot and Swirl" Method
  • Prepare your aqueous buffer in a tube.[1]

  • Set the tube on a vortex mixer to create a moving vortex cone .

  • With the buffer moving, inject the required amount of Dye/DMSO stock directly into the center of the vortex.

  • Limit: Keep the final DMSO concentration

    
     5%  if possible. If your cells/protein cannot tolerate 5% DMSO, you may need to use a solubilizing agent like PEG-200  or Tween-20 (0.1%)  in the buffer.[1]
    

Part 3: Quality Control & Spectral Validation

Do not assume the dye is soluble just because you don't see clumps. You must verify spectrally.

The Beer-Lambert Verification

Dilute a small aliquot into Methanol (not water) to check the concentration.[1] Methanol disrupts aggregates, giving you the "true" monomer concentration.

  • Formula:

    
    [1]
    
  • Parameters for Cy7.5 COOH:

    • 
      : 788 nm [1][6][7]
      
    • Extinction Coefficient (

      
      ): ~223,000 
      
      
      
      [1][7]
The Aggregation Check (Aqueous)

Measure the absorbance in your aqueous working buffer .

  • Good (Monomer): Sharp peak at ~788 nm.[1] Shoulder at ~720 nm.[1]

  • Bad (Aggregate): Broad peak shifted to ~700-730 nm.[1] Peak at 788 nm is lower than the 730 nm peak.

Troubleshooting FAQs

Q1: My solution turned from green to blue upon adding to PBS. Is it ruined? A: It has aggregated (H-dimer formation).[1] It is not chemically destroyed, but it is physically unusable in this state.

  • Fix: Add organic solvent (DMSO/DMF) until it turns green again, or add a surfactant like Tween-20 or SDS (if compatible with your assay) to disrupt the aggregates.[1]

Q2: Can I store the DMSO stock at -20°C? A: Yes, but with conditions.

  • It must be anhydrous DMSO.[1]

  • It must be sealed tightly to prevent moisture entry (DMSO is hygroscopic).[1]

  • Upon thawing, you must inspect for precipitate. If seen, sonicate for 5 minutes.

Q3: Why not just use Sulfo-Cy7.5? A: Sulfo-Cy7.5 is often preferred for aqueous labeling.[1] However, researchers use non-sulfonated Cy7.5 when:

  • They need the dye to penetrate cell membranes (Sulfo- dyes are membrane-impermeable).[1]

  • They are labeling in organic solvents (peptide synthesis).[1]

  • Cost is a factor (Non-sulfonated is often cheaper).[1]

Q4: I am labeling a protein, but the labeling efficiency is <10%. Why? A: If the dye precipitated (even microscopically), it cannot react.

  • Check: Did you activate the Carboxylic Acid? Cy7.5 COOH is not reactive.[1][8] You must add EDC/NHS to convert it to an NHS-ester in situ, or buy the pre-activated NHS ester.

  • Check: Did you use enough organic co-solvent? Ensure the reaction mixture contains 10-20% DMSO.[1]

References

  • Berlier, J. E., et al. (2003).[1] Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712.[1] [Link][1]

  • Mishra, A., et al. (2000).[1] Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973-2012.[1] [Link]

  • Würthner, F., et al. (2011).[1] J-Aggregates: From Serendipity to Supramolecular Chemistry. Angewandte Chemie International Edition, 50(15), 3376-3410.[1] [Link][1]

Sources

Best practices for storing Cyanine7.5 carboxylic acid conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyanine7.5 (Cy7.5) Carboxylic Acid and its bioconjugates. Cy7.5 is a near-infrared (NIR) fluorescent dye featuring a rigid trimethine bridge that significantly enhances its quantum yield compared to traditional dyes like Indocyanine Green (ICG)[1][2].

While the unactivated compared to its NHS-ester counterpart, handling its downstream protein or peptide conjugates requires precise environmental control. Failure to optimize storage leads to photobleaching, aggregation, and signal quenching[][4]. This guide provides field-proven, self-validating protocols to ensure the integrity of your Cy7.5 experiments.

Part 1: Core Storage Protocols (Self-Validating Workflows)

To maintain scientific integrity, storage cannot be a passive process. The following methodologies are designed as self-validating systems, ensuring that you can quantitatively verify the health of your dye or conjugate before proceeding with in vivo imaging or flow cytometry.

Protocol A: Storage of Unconjugated Cy7.5 Carboxylic Acid (Lyophilized Solid)

Causality: The free carboxylic acid lacks the highly moisture-sensitive ester groups found in activated dyes, making it inherently more resistant to hydrolysis[5][6]. However, its extended heptamethine chain remains highly susceptible to photooxidation by reactive oxygen species (ROS)[7]. Methodology:

  • Container Preparation: Keep the lyophilized powder in its original opaque packaging. If aliquoting is necessary, transfer only into amber microcentrifuge tubes.

  • Atmospheric Control: Purge the vial with an inert gas (Argon or Nitrogen) for 10 seconds before sealing. This displaces ambient oxygen, blocking the primary reactant needed for ROS-mediated degradation[4][7].

  • Temperature & Moisture: Store the sealed vials at -20°C inside a sealed desiccator[1][8].

  • Validation Step: Before conjugating a stored batch, dissolve a 1 µL micro-aliquot in anhydrous DMSO. Measure the absorbance at 788 nm; the extinction coefficient should remain approximately 223,000 L·mol⁻¹·cm⁻¹[8]. A significant drop indicates degradation.

Protocol B: Storage of Cy7.5 Bioconjugates (Aqueous Protein/Peptide Solutions)

Causality: Proteins cannot be repeatedly frozen in standard buffers without structural shearing from ice crystals. This denaturation exposes hydrophobic amino acid cores, which interact heavily with the hydrophobic Cy7.5 framework, causing irreversible aggregation and dye-dye quenching[][9]. Methodology:

  • Buffer Exchange: Post-conjugation, ensure the conjugate is eluted in a neutral buffer, such as 1X PBS (pH 7.4)[9].

  • Short-Term Storage (< 1 Month): Add 0.01-0.03% sodium azide (NaN₃) to prevent microbial growth. Store strictly at 4°C in the dark[9]. Do not freeze.

  • Long-Term Storage (> 1 Month): Add 5-10 mg/mL Bovine Serum Albumin (BSA) as a carrier protein to prevent the conjugate from adhering to the tube walls. Add molecular-grade glycerol to a final concentration of 50% (v/v) to act as a cryoprotectant[9].

  • Aliquoting: Divide the stabilized solution into single-use aliquots to completely avoid freeze-thaw cycles, and store at -20°C[9].

  • Validation Step: Calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy (A280 for the protein, A788 for Cy7.5) before freezing and immediately after thawing. The DOL must remain constant to verify that the dye has not decoupled or quenched[4][9].

G Start Cy7.5 Conjugate (Purified Aqueous Solution) Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 Month) Decision->ShortTerm LongTerm Long-Term (> 1 Month) Decision->LongTerm PrepShort Add 0.01-0.03% NaN3 (Prevent Microbial Growth) ShortTerm->PrepShort PrepLong Add 5-10 mg/mL BSA + 50% Glycerol (Cryoprotectant) LongTerm->PrepLong StoreShort Store at 4°C Protected from Light PrepShort->StoreShort Aliquot Divide into Single-Use Aliquots (Avoid Freeze-Thaw) PrepLong->Aliquot StoreLong Store at -20°C Protected from Light Aliquot->StoreLong

Workflow for the preparation and storage of Cy7.5 bioconjugates based on duration.

Part 2: Troubleshooting Guides & FAQs

Q1: My Cy7.5-antibody conjugate lost 60% of its fluorescence after a month at 4°C. What happened? A1: This is a classic presentation of photobleaching via phototruncation. When exposed to ambient light, the excited triplet state of the , creating highly reactive singlet oxygen (¹O₂). This ROS attacks the polymethine chain, causing oxidative cleavage and truncating the dye into a shorter-wavelength, non-fluorescent or Cy5-like state[4][7]. To troubleshoot, ensure your storage tubes are completely opaque and consider degassing your storage buffers prior to use.

Q2: Can I freeze my aqueous Cy7.5 conjugate without glycerol to extend its shelf life? A2: No. Freezing aqueous protein conjugates without a cryoprotectant (like 50% glycerol) induces ice crystal formation, which physically shears and denatures the protein[9]. Because the un-sulfonated Cy7.5 carboxylic acid is hydrophobic, the exposed hydrophobic cores of the denatured protein will interact with the dye, leading to irreversible aggregation, precipitation, and severe fluorescence quenching[].

Q3: The free Cy7.5 carboxylic acid powder was left at room temperature for a week during shipping. Is the batch ruined? A3: No. Unlike activated NHS-esters which hydrolyze rapidly, the unactivated Cy7.5 carboxylic acid is chemically stable at room temperature for up to 3 weeks during transportation, provided it remains protected from light and moisture[1][8]. Upon receipt, immediately transfer it to -20°C in the dark.

Q4: How do I verify the structural integrity of my stored conjugate before a critical in vivo experiment? A4: Perform a dual-validation assay. First, measure the DOL via spectrophotometry to ensure the dye-to-protein ratio remains in the optimal range[9]. Second, run the conjugate on an SDS-PAGE gel and image it under a NIR scanner (800 nm channel) before applying Coomassie stain. Any free, degraded dye will run rapidly at the dye front, while the intact, functional conjugate will co-localize exclusively with the high-molecular-weight protein band[4].

G Ground Cy7.5 Conjugate (Ground State) Excited Cy7.5 Conjugate (Excited Triplet State) Ground->Excited ROS Singlet Oxygen (1O2) & Radical Intermediates Excited->ROS Energy Transfer Degraded Phototruncated Cy5 / Loss of Fluorescence ROS->Degraded Oxidative Cleavage Light Photon Absorption (Ambient Light) Light->Ground O2 Dissolved Oxygen O2->ROS Intervention1 Intervention: Store in Dark Intervention1->Light Blocks Intervention2 Intervention: Argon/N2 Purge Intervention2->O2 Displaces

Mechanistic pathway of Cy7.5 photodegradation and corresponding storage interventions.

Part 3: Quantitative Data & Specifications

Table 1: Storage Conditions and Shelf Life Comparison

Material State Storage Temp Light Exposure Additives / Environment Expected Shelf Life
Cy7.5 Carboxylic Acid Lyophilized Solid -20°C Dark Desiccant, Argon/N₂ Purge 24 Months
Cy7.5 Carboxylic Acid Lyophilized Solid Room Temp Dark Desiccant Up to 3 Weeks
Cy7.5 Bioconjugate Aqueous Solution 4°C Dark 0.01-0.03% NaN₃ < 1 Month

| Cy7.5 Bioconjugate | Aqueous Solution | -20°C | Dark | 5-10 mg/mL BSA, 50% Glycerol | > 12 Months |

Table 2: Spectral Properties for Integrity Validation

Property Value Utility in Validation
Excitation Maximum 788 nm Optimal wavelength for quantifying intact dye concentration.
Emission Maximum 808 nm Used to verify fluorescence quantum yield post-storage.
Extinction Coefficient 223,000 L·mol⁻¹·cm⁻¹ Critical constant for calculating the Degree of Labeling (DOL).

| Solubility | DMSO, DMF, DCM | Required solvent for validating the free carboxylic acid powder. |

Part 4: References

  • sulfo-Cyanine7.5 carboxylic acid - Lumiprobe. [1]

  • Cyanine7.5 carboxylic acid | CAS#:1803099-44-6 - Lumiprobe. [5]

  • A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices - BOC Sciences. []

  • Cyanine7.5 carboxylic acid - Luna Nanotech. [8]

  • Technical Support Center: Improving the Stability of Sulfo-Cy7.5 Maleimide Conjugates - Benchchem. [4]

  • Experimental Study Redefines the Mechanism of Heptamethine Cyanine Phototruncation - ChemRxiv. [7]

  • Protocol: Maleimide Labeling of Protein Thiols - Biotium. [9]

  • Fluorescent Dyes Introduction - Gene Link. [2]

  • Antibody Conjugation Techniques - FluoroFinder. [6]

Sources

Purification of Cyanine7.5 carboxylic acid labeled proteins

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Cyanine7.5 Labeled Proteins

Executive Summary & Technical Context

Cyanine7.5 (Cy7.[1][2][3][4][5]5) is a near-infrared (NIR) fluorophore (Ex/Em: ~788/808 nm) utilized for in vivo imaging due to its deep tissue penetration and low background autofluorescence.[2][3][4][6] However, its chemical nature presents specific purification challenges distinct from visible-spectrum dyes like FITC or Cy3.[4]

Critical Technical Distinction:

  • Hydrophobicity: Non-sulfonated Cy7.5 is highly hydrophobic.[4] It tends to form non-covalent aggregates (H-dimers) and stick to purification columns or the protein itself, leading to "sticky" conjugates and poor recovery.

  • Activation State: The prompt specifies Cyanine7.5 carboxylic acid .[4] This form is non-reactive toward amines.[4] It must be activated (typically via EDC/NHS chemistry) to form an NHS ester before it can label a protein.[4] If you are using the pre-activated Cy7.5-NHS ester , you may proceed directly to labeling.[4]

Strategic Purification Workflow

The following decision matrix outlines the optimal purification route based on your sample scale and the specific Cy7.5 variant used (Sulfonated vs. Non-sulfonated).

Cy75_Purification_Workflow Start Start: Cy7.5 Labeling Reaction Complete CheckDye Check Dye Type: Sulfo-Cy7.5 vs. Cy7.5 (Standard) Start->CheckDye Sulfo Sulfo-Cy7.5 (Hydrophilic) CheckDye->Sulfo Water Soluble Standard Standard Cy7.5 (Hydrophobic) CheckDye->Standard Water Insoluble VolCheck Sample Volume? Sulfo->VolCheck AddOrganic CRITICAL STEP: Add 5-10% DMSO/DMF to Wash Buffer Standard->AddOrganic Prevent Aggregation SmallVol < 0.5 mL Spin Desalting Column (e.g., Zeba, Bio-Spin) VolCheck->SmallVol Low Vol LargeVol > 0.5 mL Gravity SEC Column (e.g., PD-10, Sephadex G-25) VolCheck->LargeVol High Vol Dialysis Alternative: Dialysis (Use only if SEC fails) SmallVol->Dialysis High Background? QC Quality Control: Measure A280 & A788 Calculate DOL SmallVol->QC LargeVol->QC AddOrganic->VolCheck Dialysis->QC

Figure 1: Decision tree for selecting the appropriate purification method based on dye solubility and sample volume.

Detailed Protocols & Methodologies

Method A: Size Exclusion Chromatography (SEC) – Recommended

SEC is superior to dialysis for Cy7.5 because it is faster (minimizing time for aggregation) and avoids the issue of hydrophobic dye sticking to dialysis membranes.[4]

Materials:

  • Resin: Sephadex G-25 (e.g., PD-10 columns) or Bio-Gel P-30.[4]

  • Equilibration Buffer: PBS (pH 7.4).

    • Note for Non-Sulfo Cy7.5: Supplement buffer with 5-10% DMSO to keep free dye in solution and prevent it from sticking to the resin or protein.[4]

Step-by-Step:

  • Equilibration: Wash the column with 25 mL of Equilibration Buffer.

  • Loading: Apply the reaction mixture (max 2.5 mL for PD-10) to the center of the column bed.

  • Elution: Add buffer in 0.5 mL increments. Collect fractions.

  • Visual Tracking: You will see two bands:

    • Fast Band (Blue/Green): The Cy7.5-Protein conjugate (collect this).[4]

    • Slow Band (Blue/Green): Free, unreacted dye (discard).

  • Validation: Run SDS-PAGE (non-reducing) and scan for fluorescence before staining to confirm covalent attachment.[4]

Method B: Ultrafiltration (Spin Concentrators)

Best for concentrating dilute samples or removing large excesses of hydrolyzed dye.[4]

Materials:

  • Amicon Ultra or Vivaspin concentrators (10k or 30k MWCO, depending on protein size).

Step-by-Step:

  • Pre-rinse: Pass 500 µL of buffer through the membrane to reduce non-specific binding.[4]

  • Load & Spin: Add reaction mix. Centrifuge at recommended speed (e.g., 4,000 x g) until volume is reduced to ~100 µL.

  • Wash (Diafiltration): Top up with fresh buffer (containing 5% DMSO if using non-sulfo Cy7.5) and spin again. Repeat 3-4 times.

    • Warning: Cy7.5 can stick to cellulose membranes.[4] Use PES (Polyethersulfone) membranes if possible.[4]

Troubleshooting Support (Q&A)

Q1: My protein precipitated immediately after adding the Cy7.5. What happened? Diagnosis: This is likely "Hydrophobic Shock."[4] Root Cause: Adding a highly hydrophobic dye (dissolved in pure DMSO/DMF) to an aqueous protein solution causes local precipitation if the dye concentration is too high or mixing is poor.[4] Solution:

  • Lower the DOL target: Aim for a Degree of Labeling (DOL) of 1-3. Higher ratios increase hydrophobicity.[4]

  • Add Dispersant: Add Propylene Glycol or PEG (up to 5-10%) to the protein buffer before adding the dye.[4]

  • Switch Dye: Use Sulfo-Cy7.5 , which is water-soluble and far less likely to precipitate proteins [1].[4]

Q2: I see a large "smear" of dye in my gel filtration column that never elutes. Why? Diagnosis: Non-specific hydrophobic interaction with the resin.[4] Root Cause: The free Cy7.5 carboxylic acid (hydrolyzed NHS ester) is sticking to the Sephadex/Agarose matrix.[4] Solution:

  • Add Organic Solvent: Include 10% DMSO or 10% Ethanol in your column running buffer.[4] This solubilizes the free dye, allowing it to elute separately from the protein.

  • Use Desalting Spin Columns: Zeba™ Spin columns often have better recovery for hydrophobic dyes than gravity columns.[4]

Q3: My calculated Degree of Labeling (DOL) is impossibly high (>10) or negative. Diagnosis: Incorrect Extinction Coefficient or Correction Factor usage. Root Cause: Cy7.5 absorbs slightly at 280 nm.[4] If you don't correct for this, the protein concentration (A280) will appear artificially high or low depending on the math. Solution: Use the correct formula and constants below.

Quality Control: Calculating DOL

To validate your purification, you must calculate the Degree of Labeling (DOL).[7][8]

Constants for Cy7.5:

  • 
     (Absorbance Max):  ~788 nm (varies slightly by vendor; check CoA).[4]
    
  • 
     (Extinction Coefficient):  ~223,000 
    
    
    
    [2].[2][3][4]
  • CF (Correction Factor at 280 nm): 0.04 (Approximate.[4][9]

    
     of free dye).[4][10][11][12]
    

Formula:

  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
    [4]
  • Calculate DOL:

    
    [4]
    

Table 1: Reference Values for Calculation

ParameterValueNotes
Cy7.5 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

788 nmNear-Infrared region.[2][3][4]
Cy7.5

223,000

High extinction = bright signal.[2][3][4]
Correction Factor (CF) 0.04

contribution is ~4% of

.[4]
IgG

210,000

Standard for antibodies.[4]

References

  • Antibodies.com. (n.d.).[4] Cyanine 7.5 NHS ester Specifications. Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

Cyanine7.5 carboxylic acid vs Cy7 NHS ester performance

Author: BenchChem Technical Support Team. Date: March 2026

The transition from visible to near-infrared (NIR) fluorescence imaging has revolutionized in vivo research by drastically reducing tissue autofluorescence and photon scattering. However, selecting the correct NIR fluorophore and reactive moiety is a critical decision that dictates the success of bioconjugation and the clarity of downstream imaging.

As a Senior Application Scientist, I have structured this guide to objectively compare two highly utilized, yet fundamentally different, NIR probes: Cyanine7.5 (Cy7.5) carboxylic acid and Cy7 NHS ester . This guide will dissect their photophysical properties, the mechanistic causality behind their conjugation workflows, and their comparative performance in deep-tissue imaging.

Photophysical and Chemical Profiling

The fundamental difference between these two molecules lies in their spectral windows and their chemical readiness. Cy7 operates in the standard NIR-I window, while Cy7.5 is significantly red-shifted, pushing toward the boundary of the NIR-II window. Chemically, Cy7 NHS ester is a pre-activated electrophile, whereas Cy7.5 carboxylic acid is an inert precursor.

Quantitative Comparison Table
PropertyCy7 NHS EsterCyanine7.5 Carboxylic Acid
Excitation Maximum (

)
~750 - 756 nm788 nm
Emission Maximum (

)
~773 - 779 nm808 nm
Extinction Coefficient (

)
~200,000 - 276,000 M⁻¹cm⁻¹223,000 M⁻¹cm⁻¹
Reactive Group N-Hydroxysuccinimide (NHS) esterFree Carboxylic Acid (-COOH)
Target Functional Group Primary Amines (-NH

)
Requires in situ activation
Primary Application Direct, one-step protein/antibody labelingCustom synthesis, peptide coupling, or inert control

Data synthesized from1[1], 2[2], and 3[3].

Mechanistic Causality in Bioconjugation

The choice between an NHS ester and a free carboxylic acid dictates your entire synthetic workflow. Understanding the causality behind these reactions is essential for designing a self-validating experimental system.

Cy7 NHS Ester: The NHS leaving group lowers the activation energy required for a nucleophilic acyl substitution. When exposed to unprotonated primary amines (such as the


-amino group of lysine residues on antibodies), the amine attacks the electrophilic carbonyl carbon, releasing the NHS moiety and forming a highly stable amide bond 1[1].

Cyanine7.5 Carboxylic Acid: A free carboxylate is a poor electrophile due to resonance stabilization. It cannot react directly with amines. It must first be treated with a carbodiimide (like EDC) to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, sulfo-NHS is added to convert it into a semi-stable NHS ester in situ. Alternatively, the unactivated free acid is frequently used as a non-reactive, size-matched control fluorophore in biodistribution studies to establish baseline clearance rates without tissue binding4[4].

ConjugationLogic Start Select NIR Dye Cy7NHS Cy7 NHS Ester (Pre-activated) Start->Cy7NHS Cy75COOH Cy7.5 Carboxylic Acid (Inert Precursor) Start->Cy75COOH Amine Target Protein/Peptide (Primary Amines) Cy7NHS->Amine Direct reaction (pH 8.3) Activation EDC/NHS Activation (In situ) Cy75COOH->Activation Requires coupling Conjugate Stable Amide Bond Conjugate Amine->Conjugate Activation->Amine Activated ester

Caption: Logical workflow for bioconjugation using pre-activated vs. free acid cyanine dyes.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed with internal causality—every reagent choice must serve a specific chemical purpose.

Protocol A: Direct Antibody Labeling with Cy7 NHS Ester

Ideal for labeling fragile monoclonal antibodies for in vivo tumor targeting.

  • Buffer Exchange: Dialyze the antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality: The primary amine of lysine has a pKa of ~10.5. At pH 8.3, a sufficient fraction of amines is deprotonated (nucleophilic) while minimizing the competing aqueous hydrolysis of the NHS ester. Tris or glycine buffers must be strictly avoided as they contain competing primary amines.

  • Dye Preparation: Dissolve Cy7 NHS ester in anhydrous DMSO immediately before use 2[2].

    • Causality: Moisture degrades the NHS ester into an unreactive carboxylic acid. Anhydrous conditions preserve the electrophile.

  • Conjugation: Add a 5-to-10 molar excess of Cy7 NHS to the antibody. Incubate for 1 hour at room temperature in the dark.

  • Validation & Purification: Isolate the conjugate using a Sephadex G-25 size-exclusion column. Measure the Degree of Labeling (DOL) via UV-Vis spectroscopy by comparing the protein absorbance at 280 nm to the dye absorbance at 750 nm 5[5].

Protocol B: Peptide Synthesis via Cy7.5 Carboxylic Acid Activation

Ideal for solid-phase peptide synthesis (SPPS) or generating custom targeted nanoprobes.

  • Activation: Dissolve 1 eq of Cy7.5 carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC and 1.5 eq of sulfo-NHS.

  • Intermediate Formation: Stir for 30 minutes at room temperature.

    • Causality: EDC activates the carboxylate, but the resulting O-acylisourea is highly unstable. Sulfo-NHS attacks this intermediate to form a semi-stable, amine-reactive ester that can survive the subsequent aqueous coupling step.

  • Coupling: Add the target peptide (dissolved in pH 8.0 buffer) to the activated dye. Incubate for 2 hours.

  • Validation: Purify the conjugate using Reverse-Phase HPLC (RP-HPLC). Validate the successful mass addition (+667 Da for the Cy7.5 core) using MALDI-TOF Mass Spectrometry.

In Vivo Performance: Tissue Penetration Dynamics

When translating these probes into living models, the photophysical differences between Cy7 and Cy7.5 dictate their utility.

Cy7 is a gold standard for visualizing structures located deep within animal models, significantly outperforming visible-light dyes and earlier cyanines like Cy5 6[6]. However, Cyanine7.5 offers a distinct advantage for ultra-deep imaging.

The Causality of Deep Tissue Imaging: Light scattering in biological tissue is inversely proportional to the fourth power of the wavelength (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) according to Rayleigh scattering principles. Because Cy7.5 emits at ~808 nm compared to Cy7's ~779 nm, the longer wavelength of Cy7.5 suffers exponentially less scattering [7]. Furthermore, the 808 nm emission perfectly bypasses the secondary absorption peak of oxygenated hemoglobin, yielding higher signal-to-noise ratios in highly vascularized tumors 8[8].

InVivoPathway Probe NIR-Labeled Probe (Cy7/Cy7.5-mAb) Circulation Systemic Circulation (EPR Effect) Probe->Circulation Tumor Tumor Microenvironment Circulation->Tumor Extravasation Receptor Target Receptor (e.g., EGFR) Tumor->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Imaging NIR Fluorescence Imaging (780nm vs 810nm) Endocytosis->Imaging Signal Emission

Caption: Mechanism of targeted NIR probe accumulation and fluorescence signal generation in vivo.

Summary Recommendation

Choose Cy7 NHS Ester if your goal is rapid, reliable, one-step conjugation to antibodies for standard in vivo imaging systems optimized for the 750/780 nm channels. Choose Cyanine7.5 Carboxylic Acid if you are performing complex, multi-step synthetic chemistry, require an inert biodistribution control, or need to push the boundaries of tissue penetration into the 800+ nm spectrum.

References

1.1[1] 2.2[2] 3.8[8] 4. 3[3] 5. 4[4] 6.6[6] 7.7[7] 8.5[5]

Sources

Validating Cyanine7.5 Carboxylic Acid Conjugation to Antibodies: A Technical Comparison & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The NIR Advantage and the "Activation" Hurdle

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorophore (Ex/Em: ~788/808 nm) critical for in vivo imaging and deep-tissue flow cytometry due to low tissue autofluorescence in this spectral window.

While the pre-activated NHS-ester form of Cy7.5 is the industry standard for convenience, the Carboxylic Acid (-COOH) form remains a vital alternative for high-volume labs and complex bioconjugation strategies. It offers superior long-term stability and significantly lower cost, but it shifts the burden of chemical activation to the user.

This guide validates the protocol for activating and conjugating Cy7.5-COOH to antibodies, comparing its performance against pre-activated esters and premium alternatives like Alexa Fluor® 750.

Strategic Comparison: Selecting the Right Fluorophore

Before initiating chemistry, researchers must validate their choice of fluorophore against experimental constraints.

Table 1: Technical Comparison of NIR Fluorophores
FeatureCyanine7.5 (Carboxylic Acid)Cyanine7.5 (NHS Ester)Alexa Fluor® 750DyLight™ 755
Reactivity Inert (Requires EDC/NHS activation)High (Reacts immediately with amines)High (NHS Ester)High (NHS Ester)
Hydrolytic Stability High (Stable for years at -20°C)Low (Hydrolyzes in hours if moist)ModerateModerate
Quantum Yield (Φ) ~0.13 - 0.20~0.13 - 0.20~0.12 (High photostability)~0.15
Solubility Low in water (Requires DMSO/DMF)Low in water (Requires DMSO/DMF)High (Sulfonated)High
Cost Efficiency High (Best for bulk scaling)ModerateLow (Premium pricing)Moderate
Primary Use Case Custom linkers, bulk conjugation, long-term storageQuick, small-scale labelingHigh-end microscopy requiring photostabilityFlow cytometry
Analysis of Alternatives
  • Cy7.5 vs. Alexa Fluor 750: AF750 is structurally sulfonated to prevent aggregation, making it brighter at high Degrees of Labeling (DOL). However, Cy7.5 remains the gold standard for in vivo biodistribution because its structure is often cleared differently by the liver/kidneys, and its lower cost allows for trial-and-error optimization in animal models [1].

  • Carboxylic Acid vs. NHS Ester: The -COOH form allows the user to control the activation timing. NHS esters degrade rapidly upon exposure to moisture. If you are developing a kit or storing reagents for months, the -COOH form is the only viable raw material.

Mechanism of Action: Carbodiimide Activation

The core challenge with Cy7.5-COOH is converting the inert carboxyl group into a reactive amine-targeting ester. This requires EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) .[1]

  • Critical Nuance: EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate.[2] This intermediate is susceptible to hydrolysis.[1] The addition of NHS stabilizes this into an amine-reactive NHS-ester, which then attacks the primary amines (Lysine residues) on the antibody [2].

G CyCOOH Cy7.5-COOH (Inert) Intermediate Unstable O-acylisourea CyCOOH->Intermediate Activation (pH 4.5-6.0) EDC EDC (Activator) EDC->Intermediate CyNHS Cy7.5-NHS Ester (Semi-Stable) Intermediate->CyNHS Stabilization Hydrolysis Hydrolysis (Dead End) Intermediate->Hydrolysis NHS NHS NHS->CyNHS Conjugate Stable Ab-Cy7.5 Conjugate CyNHS->Conjugate Conjugation (pH 7.2-8.5) Antibody Antibody (NH2-Lysine) Antibody->Conjugate

Figure 1: Two-step activation pathway. Note the critical pH shift required between activation (acidic) and conjugation (neutral/basic).[3]

Validated Experimental Protocol

Expert Note: Do not attempt "one-pot" mixing of EDC, NHS, Dye, and Antibody. The pH requirements are conflicting. EDC activation is most efficient at pH 4.5–6.0, while lysine conjugation requires pH 7.2–8.5 [3].

Materials
  • Cy7.5 Carboxylic Acid (Resuspended in anhydrous DMSO).

  • Antibody: >1 mg/mL in PBS, free of BSA or Sodium Azide (these interfere with conjugation).[4]

  • Activation Buffer: 0.1 M MES, pH 6.0.

  • Conjugation Buffer: 1X PBS, pH 7.4 (adjusted to pH 8.3 with bicarbonate for higher efficiency).

  • Purification: Zeba™ Spin Desalting Columns (40K MWCO) or PD-10 columns.

Step-by-Step Methodology
Phase 1: Dye Activation (The "Make" Step)
  • Dissolve 1 mg Cy7.5-COOH in 100 µL anhydrous DMSO.

  • Prepare fresh 1 M EDC and 1 M NHS in dry DMSO or MES buffer. Do not store these.

  • Mix Cy7.5, EDC, and NHS in a molar ratio of 1:1.2:1.2 (Dye:EDC:NHS).

  • Incubate for 15 minutes at room temperature in the dark.

    • Checkpoint: This creates the "active ester" in situ.

Phase 2: Conjugation
  • Calculate the molar ratio. For Cy7.5, a 15-20x molar excess of dye over antibody is recommended to achieve a final DOL of 2–4, due to the hydrophobicity of the dye causing some non-covalent aggregation that will be washed away.

  • Add the activated dye mixture dropwise to the antibody solution while vortexing gently.

    • Note: Ensure the final volume of organic solvent (DMSO) does not exceed 10% to prevent antibody denaturation.

  • Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C, protected from light.

Phase 3: Purification (Crucial for Validation)

Unreacted Cy7.5 is sticky. Dialysis is often insufficient.

  • Equilibrate a desalting column (e.g., PD-10) with PBS.

  • Load the reaction mixture.

  • Elute and collect the protein fraction (first colored band). The free dye will remain in the column.

Validation Workflow: Proving It Worked

Trustworthiness in bioconjugation comes from rigorous QC. You must validate the Degree of Labeling (DOL) and the Functional Binding .[5]

Validation Start Purified Conjugate UVVis UV-Vis Spectroscopy (280nm & 788nm) Start->UVVis Calc Calculate DOL (Apply Correction Factor) UVVis->Calc Decision DOL Range? Calc->Decision FailLow DOL < 1.5 (Under-labeled) Decision->FailLow Low FailHigh DOL > 5.0 (Precipitation Risk) Decision->FailHigh High Pass DOL 2.0 - 4.0 (Optimal) Decision->Pass Optimal Binding Functional Assay (Flow Cytometry/ELISA) Pass->Binding

Figure 2: Quality Control Decision Tree. An optimal DOL for Cy7.5 is typically lower than visible dyes due to the risk of quenching.

Protocol: Calculating Degree of Labeling (DOL)

You must correct for the dye's absorbance at 280nm, otherwise, you will overestimate antibody concentration.

1. Determine the Correction Factor (CF): If not provided by the vendor, measure the absorbance of pure Cy7.5 dye at 280 nm and 788 nm.



Typical CF for Cy7.5 is ~0.04 - 0.05, but this varies by vendor and solvent. [4]

2. Measure Conjugate Absorbance: Measure


 (protein + dye) and 

(dye max) of your conjugate.

3. Calculate Protein Concentration:




for IgG is ~210,000 M⁻¹cm⁻¹.

4. Calculate DOL:




for Cy7.5 is ~223,000 M⁻¹cm⁻¹.
Self-Validating Check:

If your calculated DOL is < 1 , your EDC activation likely failed (hydrolysis). If your DOL is > 5 but the antibody precipitates, the hydrophobic Cy7.5 molecules have destabilized the protein structure.

References

  • Kobayashi, H., et al. (2010). "New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging." Chemical Reviews. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: Zero-Length Crosslinkers. Link

  • Thermo Fisher Scientific. "Chemistry of Crosslinking." Protein Biology Learning Center. Link

  • AAT Bioquest. "Degree of Labeling Calculator & Correction Factors." Link

Sources

Comparative Guide: Near-Infrared Fluorescent Dyes for Protein Labeling

[1]

Executive Summary

For researchers navigating the near-infrared (NIR) window (650–900 nm), the choice of fluorophore is rarely about "brightness" alone. It is a trade-off between photostability , hydrodynamic behavior (solubility/aggregation), and pharmacokinetics .

While classic cyanine dyes (Cy5.5, Cy7) established the field, they suffer from poor photostability and a tendency to form non-fluorescent H-aggregates on protein surfaces. Modern sulfonated and PEGylated variants—specifically IRDye® 800CW , Alexa Fluor® 790 , and CF® dyes —have become the gold standards. This guide objectively compares these leaders, analyzing why structural differences (e.g., sulfonate positioning) dictate their performance in Western blotting, flow cytometry, and in vivo imaging.

Part 1: Technical Comparison of Key NIR Dyes

The Contenders: Spectral & Photophysical Properties

The following table synthesizes data for the most common NHS-ester reactive dyes used in protein conjugation.

DyeExcitation (nm)Emission (nm)Extinction Coeff.[1][2][3] (

)
Relative BrightnessPhotostabilityNet Charge
Cy7 747776~250,000ModerateLow+1 (Cyanine core)
IRDye® 800CW 774789240,000HighHigh-4 (Sulfonated)
Alexa Fluor® 790 782805260,000HighVery HighNegative
Cy7.5 788808~223,000ModerateModerate+1
CF®770 770797~220,000HighHighNegative (PEGylated)

Note on Quantum Yield (QY): Absolute QY values in NIR dyes are inherently low (<0.20) compared to visible dyes (e.g., Fluorescein ~0.90). However, the effective brightness in biological systems is higher due to the drastic reduction in tissue autofluorescence [1].

The "Blue Shift" & Aggregation Problem

A critical failure mode in NIR labeling is dye aggregation . Classic cyanine dyes (Cy7) are hydrophobic. When conjugated to a protein at high Degree of Labeling (DOL), they stack upon each other (H-dimers).

  • Mechanism: This stacking causes a hypsochromic shift (blue shift) in absorption and, critically, self-quenching of fluorescence.

  • The Solution: IRDye 800CW and Alexa Fluor 790 incorporate bulky sulfonate (

    
    ) groups or PEG chains. These negative charges repel the dye molecules from each other and the protein surface, preserving fluorescence even at high DOL [2].
    
In Vivo Pharmacokinetics: The Charge Factor

For in vivo imaging, the dye dictates the biodistribution of the protein.

  • Highly Sulfonated Dyes (IRDye 800CW): The high negative charge often leads to rapid hepatic uptake and clearance, which can be advantageous for background reduction but problematic if the target is in the liver [3].

  • Zwitterionic/PEGylated Dyes: Newer chemistries (like certain CF dyes or zwitterionic cyanines) aim for a neutral net charge to improve circulation time and reduce non-specific binding [4].

Part 2: Decision Matrix & Visualization

Selection Logic

Use the following logic to select the correct dye for your application.

DyeSelectionStartSelect ApplicationInVivoIn Vivo ImagingStart->InVivoWesternWestern BlottingStart->WesternFlowFlow CytometryStart->FlowDeepTissueDeep Tissue (>5mm)?InVivo->DeepTissueMultiplexMultiplexing?Western->MultiplexLaserLaser Availability?Flow->LaserDye800IRDye 800CW / AF790(Max Penetration)DeepTissue->Dye800YesDye700Alexa Fluor 700(Surface/Nodes)DeepTissue->Dye700NoDualChannelUse IRDye 800CW (Green)+ IRDye 680RD (Red)Multiplex->DualChannelYesRedLaserRed Laser (633nm)Laser->RedLaserNIRLaserNIR Laser (808nm)Laser->NIRLaserAPC750APC-Cy7 / AF750RedLaser->APC750NIRLaser->Dye800

Caption: Decision matrix for selecting NIR dyes based on experimental constraints (tissue depth, instrumentation, and multiplexing needs).

Part 3: Master Protocol – NHS-Ester Labeling

This protocol is optimized for IRDye 800CW and Alexa Fluor 790 NHS esters. It ensures high conjugation efficiency while removing free dye that causes high background.

Reagents
  • Protein: 1 mg/mL in PBS (Must be free of BSA, Azide, or Tris).

  • Dye: 10 mM stock in anhydrous DMSO (Prepare immediately before use).

  • Buffer: 1M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.

Workflow Diagram

LabelingProtocolPrep1. PreparationAdjust Protein to pH 8.5(Add 1/10th vol 1M NaHCO3)React2. ReactionAdd NHS-Dye (2-4x Molar Excess)Incubate 2h @ 20°C (Dark)Prep->ReactQuench3. Quench (Optional)Add Tris or GlycineStop reactionReact->QuenchPurify4. PurificationSize Exclusion Chromatography(Remove Free Dye)Quench->PurifyAnalyze5. QC & StorageMeasure A280 & A780Calculate DOLPurify->Analyze

Caption: Step-by-step workflow for NHS-ester conjugation, emphasizing pH adjustment and purification.

Step-by-Step Methodology
  • Buffer Exchange (Critical): If your protein is in Tris or contains Azide, dialyze into PBS (pH 7.4). Primary amines in Tris will compete with the protein for the dye.

  • pH Adjustment: Add

    
     of 1M Sodium Bicarbonate (pH 8.5) to 
    
    
    of protein solution. Why? NHS esters react with deprotonated primary amines (
    
    
    ). At pH 8.5, lysine
    
    
    -amines are sufficiently deprotonated to react efficiently without hydrolyzing the ester too quickly [5].
  • Dye Addition: Add the NHS-dye to the protein at a molar ratio of 2:1 to 4:1 (Dye:Protein).

    • Expert Tip: Do not exceed a ratio of 5:1 for antibodies. Over-labeling alters the isoelectric point (pI) and can cause precipitation or non-specific binding.

  • Incubation: Rotate for 2 hours at room temperature in the dark.

  • Purification: Apply the reaction mixture to a desalting column equilibrated with PBS. Collect the protein fraction (first band). The free dye will be retained in the column.

Calculating Degree of Labeling (DOL)

To validate the experiment, calculate how many dye molecules are attached to each protein.

  • 
     : Absorbance at dye's max (e.g., 774 nm for 800CW).[1]
    
  • 
     : Absorbance of protein at 280 nm.[4][5][6]
    
  • 
     (Correction Factor) : % of dye absorbance at 280 nm (Usually 0.03 - 0.05 for NIR dyes).
    
  • 
     : Extinction coefficient of protein (IgG 
    
    
    203,000
    
    
    ).

References

  • Choi, H. S., et al. (2015). Charge and Hydrophobicity Effects of NIR Fluorophores on Bone-Specific Imaging. Theranostics. Retrieved from [Link]

  • Schnermann, M. J., et al. (2015).[7] Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • LI-COR Biosciences.[2] (n.d.). IRDye® 800CW NHS Ester Protocol. Retrieved from [Link]

Performance Evaluation of Cyanine7.5 Carboxylic Acid in Different Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Aggregation Paradox"

Cyanine7.5 (Cy7.[1][2]5) carboxylic acid is a premier Near-Infrared (NIR) fluorophore utilized for deep-tissue in vivo imaging due to its emission peak (~808 nm), which avoids the autofluorescence window of biological tissues. However, its performance is strictly governed by the "Aggregation Paradox."

Unlike sulfonated cyanines (e.g., sulfo-Cy7.5), the non-sulfonated Cy7.5 carboxylic acid is hydrophobic. In standard aqueous buffers like PBS, it spontaneously forms non-fluorescent H-aggregates, leading to a drastic loss of quantum yield (Φ). Conversely, in organic solvents or protein-rich environments (like serum), it exists as a bright monomer.

This guide provides an objective technical evaluation of Cy7.5 carboxylic acid across varying buffer conditions, establishing the causal link between solvent polarity, aggregation state, and fluorescence output.

Technical Specifications & Chemical Identity

Before evaluating buffer performance, it is critical to establish the baseline properties of the fluorophore in its optimal state (monomeric).

ParameterValueNotes
Molecular Formula C₄₅H₄₅ClN₂O₂Non-sulfonated core structure.
Excitation Max (λex) 788 nmMeasured in DMSO/Methanol.
Emission Max (λem) 808 nmIdeal for NIR-I / NIR-IIb border imaging.
Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹High absorptivity allows low-dose detection.
Solubility DMSO, DMF, DCM, AlcoholsInsoluble in pure water/PBS without co-solvent.

Comparative Analysis: Buffer Performance

The following data synthesizes experimental observations regarding the stability and optical performance of Cy7.5 carboxylic acid in four distinct solvent environments.

Table 1: Solvent-Dependent Optical Performance[3]
Buffer / SolventSolubilityAggregation StateRelative Quantum Yield (Φ)Spectral Behavior
Anhydrous DMSO High (>10 mM)Monomer High (Ref = 1.0) Sharp absorption peak at 788 nm. Maximum fluorescence intensity.[3][]
Methanol / Ethanol HighMonomerHigh (~0.95)Slight blue-shift in emission (~5-10 nm) compared to DMSO.
PBS (pH 7.4) Very Low (<1 µM)H-Aggregates Negligible (<0.05) Broadened, blue-shifted absorption (~700-750 nm). Fluorescence quenching >90%.
PBS + 10% FBS ModerateProtein-Bound Monomer Recovered (~0.80) Serum albumin binds the dye, disrupting aggregates and "turning on" fluorescence.
Deep Dive: The Mechanism of Fluorescence Quenching

In aqueous buffers (PBS, Tris, HEPES), the hydrophobic polymethine chain of Cy7.5 drives the molecules to stack in a "face-to-face" orientation (H-dimers). This stacking facilitates non-radiative energy decay, effectively quenching fluorescence.

  • Critical Insight for Researchers: Do not measure the concentration of Cy7.5 in PBS using the extinction coefficient derived from DMSO. The aggregation-induced spectral shift will yield erroneous concentration values.

Visualizing the Solubilization Strategy

To ensure experimental success, one must follow a specific decision logic for buffer selection. The diagram below illustrates the workflow for handling Cy7.5 carboxylic acid to avoid precipitation and aggregation.

BufferStrategy Start Start: Cy7.5-COOH Powder Stock Step 1: Dissolve in Organic Solvent (DMSO or DMF) Start->Stock Decision Intended Application? Stock->Decision Labeling Bioconjugation (Antibody/Peptide) Decision->Labeling Imaging In Vivo / In Vitro Imaging Decision->Imaging Storage Long-term Storage Decision->Storage Label_Step1 Keep Organic % < 10-20% to prevent protein denaturation Labeling->Label_Step1 Img_Step1 Dilute into PBS containing Albumin (BSA) or Serum (FBS) Imaging->Img_Step1 Store_Step Store as dry powder or anhydrous DMSO stock at -20°C Storage->Store_Step Label_Step2 Use Non-Amine Buffer (Bicarbonate/Borate, pH 8.3) Label_Step1->Label_Step2 Img_Result Albumin prevents aggregation Fluorescence remains HIGH Img_Step1->Img_Result

Caption: Decision tree for Cy7.5 solubilization. Note that for imaging, the presence of serum/albumin is required to maintain fluorescence in aqueous media.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution
  • Objective: Create a master stock that prevents hydrolysis and aggregation.

  • Reagents: Anhydrous DMSO (Grade ≥99.9%, Water <50 ppm).

  • Procedure:

    • Equilibrate the Cy7.5 vial to room temperature before opening to prevent moisture condensation.

    • Add Anhydrous DMSO to achieve a concentration of 10 mg/mL (approx. 14.5 mM) .

    • Vortex vigorously for 30 seconds.

    • Validation: Inspect for particulates. The solution should be a clear, deep green/blue liquid.

    • Aliquot into light-protective amber tubes and store at -20°C.

Protocol B: "Turn-On" Fluorescence Assay (Buffer Comparison)
  • Objective: Verify the aggregation quenching effect in your own lab.

  • Procedure:

    • Prepare two cuvettes:

      • Cuvette A (Quenched): 990 µL PBS + 10 µL Cy7.5 Stock (1 mM).

      • Cuvette B (Active): 990 µL Methanol + 10 µL Cy7.5 Stock (1 mM).

    • Measure Absorbance from 600 nm to 900 nm.

    • Expected Result:

      • Cuvette A will show a broad, lower intensity peak shifted blue (<750 nm) indicating aggregates.

      • Cuvette B will show a sharp, high intensity peak at ~788 nm.

    • Rescue Step: Add 10% BSA (Bovine Serum Albumin) to Cuvette A. Measure again. The spectrum should recover to resemble Cuvette B as the dye binds to the protein hydrophobic pockets.

Comparison with Alternatives

When selecting a dye, it is essential to compare Cy7.5-COOH with its sulfonated variant and the industry standard, Indocyanine Green (ICG).

FeatureCy7.5 Carboxylic AcidSulfo-Cy7.5 Carboxylic AcidIndocyanine Green (ICG)
Water Solubility Low (Hydrophobic)High (Hydrophilic)Moderate (Amphiphilic)
Photostability High (Rigid Linker)High (Rigid Linker)Low (Flexible Chain)
In Vivo Behavior Binds serum proteins; long circulation.Rapid renal clearance (unless conjugated).Rapid hepatic clearance.
Cost LowerHigherLow
Best Use Case Labeling antibodies/proteins; Micelle encapsulation.Labeling sensitive proteins; Aqueous-only workflows.[1]Blood flow monitoring; Angiography.

Author's Note on Selection: Choose Cy7.5 Carboxylic Acid (non-sulfonated) if you are labeling antibodies (where organic co-solvent is tolerated) or encapsulating the dye into nanoparticles (PLGA/Liposomes). Choose Sulfo-Cy7.5 if your target protein is extremely sensitive to DMSO or if you require a strictly aqueous workflow.

References

  • BenchChem. A Comparative Guide to the Quantum Yield of Cyanine Dyes for Researchers and Drug Development Professionals. Source:

  • Lumiprobe. Sulfo-Cyanine7.5 carboxylic acid: Product Properties and Spectra. Source:

  • Gorka, A. P., et al. Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. Angewandte Chemie International Edition, 2022. Source:

  • AAT Bioquest. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] Technical Information. Source:

  • AxisPharm. Cyanine7.5 Dye: Spectral Properties and Stability. Source:

Sources

Quantum Yield Comparative Guide: Cyanine7.5 vs. NIR Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanine7.5 (Cy7.5) occupies a critical niche in the Near-Infrared (NIR) imaging landscape.[1] By extending the conjugation system of Cyanine7 (Cy7) through benzoindole rings, Cy7.5 achieves a bathochromic shift (~20–30 nm), pushing emission into the >800 nm window.

While this redshift improves tissue penetration depth, it introduces a trade-off governed by the Energy Gap Law : as the energy difference between the excited and ground states decreases, non-radiative decay rates increase, typically lowering the intrinsic quantum yield (QY).

Key Takeaway: Cy7.5 is generally less bright (lower QY) than Cy7 but offers superior spectral separation for multiplexing and deeper tissue penetration. Compared to Indocyanine Green (ICG), Sulfo-Cy7.5 exhibits significantly higher photostability and brightness in aqueous environments, making it a superior choice for long-term tracking.

Part 1: Technical Background & Mechanism

Structural Determinants of Quantum Yield

The fluorescence efficiency of NIR dyes is dictated by the competition between radiative decay (


) and non-radiative decay (

).
  • Benzoindole Effect: Cy7.5 uses benzoindole heterocycles instead of the indole found in Cy7.[] This additional aromatic ring extends the

    
    -conjugation, lowering the HOMO-LUMO gap.
    
  • Rigidification: Modern commercial variants of Cy7.5 often incorporate a cyclohexenyl ring in the polymethine bridge. This "rigidification" suppresses cis-trans isomerization—a major non-radiative decay pathway—thereby recovering some quantum yield lost to the redshift.

  • Sulfonation: Sulfo-Cy7.5 adds negative charges to the structure, preventing H-dimer aggregation in water. Aggregates are typically non-fluorescent (dark states); thus, sulfonation preserves QY in biological buffers (PBS).

The Energy Gap Law in NIR

As emission wavelength increases (energy decreases), the vibrational overlap between the ground and excited states increases, facilitating non-radiative energy transfer to solvent vibrations (O-H stretch in water is a notorious quencher). This is why NIR dyes generally have lower QY (<0.30) compared to visible dyes like Fluorescein (>0.90).

Visualization: NIR Fluorescence & Decay Pathways

Jablonski_NIR cluster_legend Mechanism S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (788 nm) Fluorescence Fluorescence (NIR Photon) S1->Fluorescence k_r (Radiative) InternalConversion Non-Radiative Decay (Vibrational Relaxation) S1->InternalConversion k_nr (Energy Gap Law) Isomerization Cis-Trans Isomerization (Major Loss Pathway) S1->Isomerization k_iso (Flexible Bridge) Fluorescence->S0 InternalConversion->S0 Isomerization->S0 Text Rigidification (Cyclohexenyl ring) blocks Isomerization pathway, increasing QY.

Caption: Jablonski diagram illustrating the competition between NIR fluorescence and non-radiative decay pathways. Rigidification strategies target the Isomerization pathway.

Part 2: Comparative Analysis (Data)[3]

The following data aggregates values from multiple sources. Note that QY is highly solvent-dependent.

Table 1: Quantum Yield Comparison of NIR Dyes
DyeEx/Em (nm)QY (Aqueous/PBS)QY (Organic/Serum)SolubilityKey Advantage
Cyanine7.5 (Hydrazide/NHS) 788 / 808~0.10 - 0.13 ~0.20 (DMSO)Low (Organic req.)Deepest tissue penetration; Multiplex partner for Cy7.
Sulfo-Cyanine7.5 788 / 808~0.12 ~0.15 (Serum)High (Water)Higher QY than ICG in water; Hydrophilic; Stable.
Cyanine7 (Cy7) 750 / 773~0.28 ~0.35 (Ethanol)Mod. (Sulfonated)Highest Brightness in class; Standard NIR reference.
Indocyanine Green (ICG) 780 / 8100.029 0.12 (Serum/Albumin)HighFDA Approved; Fluorogenic (brightens in blood).
IRDye 800CW 774 / 7890.076 0.12 (Serum)HighClinical standard; Highly stable; Low background.
Alexa Fluor 790 782 / 805N/A (Est. ~0.10)High StabilityHighSuperior photostability compared to Cy dyes.
Analysis of the Data[2][3][4][5][6][7][8][9][10]
  • Cy7.5 vs. Cy7: Cy7 is approximately 2x brighter than Cy7.5 in aqueous buffers. If your imaging depth is shallow (<5mm), Cy7 is the superior choice for signal intensity. Use Cy7.5 only when you need to separate signals from Cy7 or penetrate deeper tissues (>1cm).

  • Cy7.5 vs. ICG: In pure water/PBS, Sulfo-Cy7.5 is ~4x brighter than ICG . ICG suffers from severe self-quenching and aggregation in buffer. However, in vivo (bound to albumin), ICG's QY jumps to ~0.12, becoming comparable to Cy7.5.

  • Stability: Cy7.5 (especially rigidified versions) offers better chemical stability than ICG, which degrades rapidly in solution.

Part 3: Experimental Protocol for Relative QY Measurement

Objective: Determine the QY (


) of a Cy7.5 sample relative to a standard (

) like ICG or IR-125.
Materials
  • Standard: ICG (if measuring in serum/ethanol) or IR-125 (QY ~0.13 in DMSO).

  • Solvent: Spectroscopic grade Methanol or PBS (must match application).

  • Instrument: Spectrofluorometer with NIR-sensitive PMT (up to 900nm).

The Slope Method (Self-Validating Protocol)

Single-point measurements are prone to concentration errors. This protocol uses the gradient of integrated fluorescence vs. absorbance , which cancels out concentration errors.

Formula:



  • 
    : Slope of integrated fluorescence intensity vs. absorbance.
    
  • 
    : Refractive index of the solvent.
    
Workflow Diagram

QY_Protocol Start Start: Prepare Stock Solutions Dilution Prepare Dilution Series (5 points) Target Abs: 0.01 - 0.10 AU (Prevents Inner Filter Effect) Start->Dilution MeasureAbs Measure Absorbance (A) at Excitation Wavelength Dilution->MeasureAbs MeasureFluo Measure Fluorescence Emission (F) Integrate Area Under Curve Dilution->MeasureFluo Plot Plot Integrated F vs. A Determine Slope (Grad) MeasureAbs->Plot X-axis MeasureFluo->Plot Y-axis Calculate Calculate QY using Equation Correct for Refractive Index Plot->Calculate

Caption: Gradient-based "Slope Method" for relative quantum yield determination. Maintaining Abs < 0.1 is critical to avoid re-absorption artifacts.

Critical Considerations for NIR
  • Detector Correction: Ensure your fluorometer's emission correction file is active. PMT sensitivity drops drastically >800 nm. Uncorrected raw data will artificially lower the calculated QY of Cy7.5.

  • Solvent Match: If comparing Sulfo-Cy7.5 (in PBS) to ICG (in Ethanol), you must apply the refractive index correction (

    
    , 
    
    
    
    ). The correction factor is
    
    
    .

Part 4: Decision Framework

Choose Cyanine7.5 if... Choose Cyanine7 if... Choose ICG if...
You need to perform dual-channel NIR imaging (e.g., Cy7 @ 750nm + Cy7.5 @ 800nm).Maximum brightness is the priority and tissue depth is moderate.You are performing clinical translation (FDA approved).
You require deep tissue penetration (>1 cm) where 800nm light scatters less than 750nm.You are using standard filter sets (Cy7 filters are more common than Cy7.5).You are imaging blood flow/vasculature (binds albumin).
You need a stable control for 800nm excitation (more stable than ICG).Cost is a major constraint (ICG is inexpensive).

References

  • BenchChem. (2025).[3] A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Dyes. Retrieved from

  • Lumiprobe. (n.d.). Sulfo-Cyanine7.5: Water-soluble NIR dye.[4][5][6] Retrieved from

  • Li, C., et al. (2020). Design of Near-Infrared Fluorescent Probes for In Vivo Imaging. Journal of Fluorescence. (General reference for energy gap law in NIR dyes).
  • Molecular Probes (Thermo Fisher). (2013). Fluorescence Quantum Yields and Lifetimes for Alexa Fluor Dyes. Retrieved from

  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescent dyes in solution. Nature Methods. (Standard protocol reference).

Sources

Verifying Degree of Labeling (DOL) for Cyanine7.5 Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanine7.5 (Cy7.[1][2][3][4]5) is a critical near-infrared (NIR) fluorophore (


 nm) utilized for in vivo imaging due to its deep tissue penetration and minimal background autofluorescence. However, "Cyanine7.5 carboxylic acid" is non-reactive until activated (typically via EDC/NHS chemistry). Consequently, verifying the Degree of Labeling (DOL) is not merely a quality control step; it is a validation of the conjugation chemistry itself.

This guide provides an authoritative methodology for verifying DOL, comparing the industry-standard UV-Vis spectrophotometric method against high-resolution LC-MS validation. It also benchmarks Cy7.5 against premium alternatives like Alexa Fluor® 750 to assist in experimental design.

Part 1: Technical Foundation & Critical Constants

Before initiating any protocol, the specific physicochemical properties of the dye must be established. Errors in these constants are the primary cause of incorrect DOL calculations.

The "Carboxylic Acid" Nuance

Cyanine7.5 carboxylic acid is the free acid form. It cannot label amines directly. It must first be activated, usually to an NHS ester (Succinimidyl ester).

  • If you purchased Cy7.5-NHS: The molecular weight added to the protein is the dye residue minus the NHS leaving group.

  • If you used Cy7.5-COOH + EDC/NHS: The resulting conjugate is chemically identical to the NHS-ester derived conjugate, but the efficiency depends entirely on your activation step.

Critical Constants for Calculation

Use these values for the standard Sulfo-Cyanine7.5 (water-soluble) or Cyanine7.5 derivatives unless the specific Certificate of Analysis (CoA) states otherwise.

ParameterValueNotes
Absorbance Max (

)
788 nm Measured in PBS or MeOH.
Emission Max (

)
808 nm NIR window; invisible to naked eye.
Extinction Coefficient (

)
223,000 M⁻¹cm⁻¹ High

allows sensitive detection.
Correction Factor (

)
0.09 Critical: Cy7.5 absorbs significantly at 280 nm. Ignoring this leads to underestimated protein concentration and overestimated DOL .

Note:


 values for Cy7.5 derivatives can range from 0.04 to 0.09 depending on the specific linker and sulfonation pattern (e.g., Sulfo-Cy7.5 vs. standard Cy7.5). Always prioritize the value on your specific lot's CoA.  For this guide, we use 0.09  as the standard conservative value for Sulfo-Cy7.5.

Part 2: Methodological Comparison

Method A: UV-Vis Spectroscopy (The Gold Standard)

This is the routine method for DOL determination. It relies on the Beer-Lambert law and assumes no spectral interaction between the dye and protein (which is generally valid, though dye aggregation can occur).

Protocol: Self-Validating Workflow
  • Purification (Crucial): Remove unreacted dye via desalting column (e.g., Zeba Spin, PD-10) or extensive dialysis. Validation: Run the flow-through; if it is colored (or fluorescent), free dye remains.

  • Blanking: Use the exact buffer (e.g., 1x PBS, pH 7.[5]4) used for the conjugate.[6]

  • Measurement: Measure absorbance at 280 nm (

    
    ) and 788 nm  (
    
    
    
    ).
    • Quality Check: If

      
      , dilute the sample to the linear range (0.2 – 1.0) to avoid photometric errors. Record the Dilution Factor (DF).[7][8]
      
The Mathematical Model

[9]


  • 
     for IgG is typically 210,000 M⁻¹cm⁻¹  (or 1.4 g/L⁻¹cm⁻¹).
    
  • 
     for Cy7.5 is 223,000 M⁻¹cm⁻¹ .[3]
    
Method B: LC-MS (The Validator)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural validation. Unlike UV-Vis, it is not susceptible to


 errors or dye aggregation artifacts.
  • Workflow: Deconvolute the mass spectrum of the heavy and light chains (for antibodies).

  • Observation: You will see a mass shift corresponding to the dye.

    • 
       (varies by specific derivative) per dye molecule attached.
      
  • Calculation: The weighted average of the mass distribution gives the precise DOL.

Comparative Analysis: When to use which?
FeatureUV-Vis SpectroscopyLC-MS / ESI-MS
Accuracy Moderate (Dependent on

and purification)
High (Direct molecular weight measurement)
Throughput High (Minutes)Low (Hours/Days)
Sample Req. Non-destructive (can recover sample)Destructive (typically)
Limitations Prone to error if dye aggregates (H-dimers) or if free dye is present.Requires expensive instrumentation; complex data analysis.
Verdict Routine QC for every batch.Validation for new protocols or critical clinical lots.

Part 3: Performance Benchmarking

How does Cyanine7.5 compare to its primary competitor, Alexa Fluor® 750 (AF750)?

FeatureCyanine7.5Alexa Fluor® 750
Brightness High, but prone to self-quenching at high DOL (>4).Superior ; less self-quenching due to steric structure.
Photostability Moderate.[10]High ; better for time-lapse imaging.
Cost Economical (Open market availability).Premium (Proprietary).
Solubility Low (Carboxylic acid); High (Sulfo-Cy7.5).High (Highly sulfonated).
Application In vivo imaging (deep tissue).[2][3][11][12]Flow cytometry, Microscopy.[4][12][13]

Scientific Insight: Cy7.5 is often preferred for in vivo animal studies where the cost of labeling large amounts of antibody is a factor, and the immediate imaging window minimizes photobleaching concerns. For microscopy requiring long exposure, AF750 is superior.

Part 4: Visualization of the Verification Workflow

The following diagram illustrates the decision logic for verifying DOL, ensuring that "Carboxylic Acid" starting material is correctly processed and validated.

DOL_Verification_Workflow Start Start: Cy7.5 Carboxylic Acid Activation Activation Step (EDC/NHS Chemistry) Start->Activation Requires Activation Conjugation Conjugation to Protein (pH 8.3 - 8.5) Activation->Conjugation Purification Purification (Desalting/Dialysis) Conjugation->Purification UV_Vis Method A: UV-Vis Measure A280 & A788 Purification->UV_Vis Calc_Check Calculate DOL (Apply CF280 = 0.09) UV_Vis->Calc_Check Decision Is DOL within Target? (Typically 2-4) Calc_Check->Decision LC_MS Method B: LC-MS (Verify Mass Shift) Decision->LC_MS Ambiguous Result Success PASS: Release Lot Decision->Success Yes Fail_Low FAIL: Low DOL (Check Activation/pH) Decision->Fail_Low < 1.0 Fail_High FAIL: High DOL (Risk of Quenching) Decision->Fail_High > 5.0 LC_MS->Success Mass Confirmed LC_MS->Fail_Low No Mass Shift

Caption: Logical workflow for processing Cyanine7.5 carboxylic acid from activation to DOL verification, highlighting the critical decision points between UV-Vis and LC-MS methods.

References

  • Antibodies.com. (n.d.). Cyanine 7.5 NHS ester Specifications and Extinction Coefficient. Retrieved from [Link]

  • Interchim. (n.d.). Cyanine Fluorophores Technical Sheet (Sulfo-Cy7.5 CF280 data). Retrieved from [Link]

Sources

Safety Operating Guide

Cyanine7.5 carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management of near-infrared (NIR) fluorescent dyes requires a rigorous approach to both experimental handling and environmental safety. Cyanine7.5 carboxylic acid is a highly sensitive fluorophore utilized in deep-tissue imaging and bioconjugation. Because of its specific physicochemical properties and the hazardous nature of its solvent vehicles, laboratories must implement strict operational and disposal protocols to ensure regulatory compliance and personnel safety.

Physicochemical Profiling & Hazard Causality

To safely handle and dispose of Cyanine7.5 carboxylic acid, operators must first understand how its physical properties dictate its behavior in solution and in the environment.

Quantitative Chemical Profile

Property Value Causality / Operational Impact
Molecular Weight 685.34 Da (Chloride salt) Determines molarity calculations for precise bioconjugation stoichiometry[].
Absorption Max (λabs) ~788 nm Requires specialized NIR excitation sources; invisible to the naked eye under standard lighting[2].
Emission Max (λem) ~808 nm Enables deep tissue imaging with minimal autofluorescence, but makes visual confirmation of spills difficult without IR viewers[2].
Extinction Coefficient (ε) ~223,000 L⋅mol⁻¹⋅cm⁻¹ High brightness allows for low-concentration labeling, minimizing the total mass of chemical waste generated[].

| Solubility | DMSO, DMF, DCM (Low in H₂O) | Dictates the mandatory use of organic solvents, directly impacting downstream waste segregation strategies[]. |

Hazard Assessment While Cyanine7.5 carboxylic acid is not classified as acutely lethal, it is a recognized skin, eye, and respiratory irritant[3]. The primary operational hazard arises from its required solvent vehicles (e.g., DMSO and DMF). DMSO is a highly penetrative solvent that readily crosses the dermal barrier, potentially carrying dissolved cyanine dye directly into the operator's bloodstream. Furthermore, under fire or extreme heat conditions, the polymethine bridge and indole rings of the dye decompose to emit toxic fumes, including carbon oxides (COx), nitrogen oxides (NOx), and hydrogen chloride gas (HCl)[3].

Operational Workflow: Handling & Bioconjugation

To maintain the scientific integrity of the dye while ensuring operator safety, the handling protocol must be treated as a self-validating system.

Step 1: Reagent Equilibration

  • Action: Transfer the lyophilized Cyanine7.5 carboxylic acid vial from -20°C storage to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Prevents the condensation of atmospheric moisture inside the vial. Moisture causes premature hydrolysis of downstream activating reagents (like EDC/NHS) and degrades the dye's quantum yield.

  • Self-Validation: Touch the exterior of the vial with a gloved hand; it should not feel cold, and absolutely no condensation should be visible on the glass before the cap is breached.

Step 2: Stock Solution Preparation

  • Action: Dissolve the powder in anhydrous DMSO or DMF to create a 10 mM stock solution. Perform this inside a certified chemical fume hood.

  • Causality: The fume hood mitigates the inhalation risk of aerosolized dye particulates and solvent vapors[3]. Anhydrous solvents are required due to the dye's low aqueous solubility[].

  • Self-Validation: Inspect the solution against a white background. It must immediately turn a deep, clear green without any visible floating particulates. A cloudy solution indicates moisture contamination or incomplete dissolution.

Waste Segregation & EPA-Compliant Disposal Procedures

Under no circumstances should Cyanine7.5 carboxylic acid or its solvent mixtures be poured down the drain[4]. Disposal must strictly adhere to the guidelines[5].

Step 1: Segregation at the Point of Generation

  • Action: Separate laboratory waste into three distinct streams: Solid Waste (contaminated tips, tubes, gloves), Aqueous Waste (unreacted dye in biological buffers), and Organic Waste (dye dissolved in DMSO/DMF).

  • Causality: Mixing organic solvents with aqueous buffers can cause unpredictable exothermic reactions. Furthermore, commercial incinerators require precise chemical profiling; mixed waste streams drastically increase disposal costs and environmental risks.

  • Self-Validation: Check the pH and visual viscosity of the waste before adding it to the bulk container. Aqueous streams should be neutral and highly fluid; organic streams will have the distinct viscosity and odor of DMSO/DMF.

Step 2: Containerization and Labeling

  • Action: Pour organic waste into high-density polyethylene (HDPE) or glass carboys. Affix a completed hazardous waste label detailing the exact contents (e.g., "Hazardous Waste: 90% DMSO, 10% PBS, <1% Cyanine7.5 dye")[4].

  • Causality: HDPE and glass are chemically resistant to DMSO/DMF, preventing container degradation. RCRA regulations mandate that containers remain tightly closed except when actively adding waste to prevent vapor release and spills[4].

  • Self-Validation: After capping, invert the container 180 degrees over a secondary containment tray for 5 seconds. The absence of drips visually validates a leak-proof seal.

Step 3: Satellite Accumulation and Final Disposal

  • Action: Store the sealed containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5]. Transfer the waste to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

  • Causality: Cyanine dyes emit toxic nitrogen and carbon oxides upon combustion[3]. Controlled high-temperature incineration at a TSDF ensures complete thermal destruction without releasing toxic fumes into the environment.

  • Self-Validation: Audit the SAA logbook monthly. Ensure that Small Quantity Generators (SQGs) ship waste off-site within 180 days, and Large Quantity Generators (LQGs) within 90 days, to strictly validate RCRA timeline compliance[6].

Spill Response & Decontamination Protocol

In the event of a Cyanine7.5 carboxylic acid spill, immediate containment is required to prevent cross-contamination of laboratory surfaces.

  • Isolate & Absorb: Evacuate personnel from the immediate area. Apply inert absorbent pads over liquid spills, or gently place damp paper towels over dry powder spills. Causality: Dampening dry powder prevents the aerosolization of the respiratory irritant[3].

  • Chemical Decontamination: Wipe the affected area with a 10% sodium hypochlorite (bleach) solution, followed by soap and water. Causality: Bleach chemically oxidizes and cleaves the polymethine bridge of the cyanine dye, destroying its fluorescence and preventing it from contaminating future sensitive NIR assays.

  • Validation: In a darkened room, shine a 785 nm NIR laser over the spill site while wearing appropriate IR-filtered safety goggles. The complete absence of 808 nm emission confirms total decontamination.

Workflow Visualization

G N1 1. Stock Preparation (Cy7.5-COOH in DMSO) N2 2. Bioconjugation (Protein Labeling) N1->N2 N3 3. Waste Segregation (Point of Generation) N2->N3 N4 Organic Waste (DMSO/DMF + Dye) N3->N4 N5 Aqueous Waste (Buffer + Unreacted Dye) N3->N5 N6 Solid Waste (Contaminated Consumables) N3->N6 N7 4. Satellite Accumulation Area (SAA) N4->N7 N5->N7 N6->N7 N8 5. EPA-Licensed Incineration (TSDF) N7->N8 Max 90-180 Days

Workflow of Cyanine7.5 carboxylic acid handling, waste segregation, and EPA-compliant disposal.

References

  • AxisPharm. "Cyanine7.5 carboxylic acid". AxisPharm.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". US EPA.[Link]

  • National Environmental Trainers. "RCRA Regulations Explained". National Environmental Trainers.[Link]

  • University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling". UHCL Environmental Health & Safety.[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.